molecular formula C10H10N2O2S B1600555 Ethyl 2-(benzo[c][1,2,5]thiadiazol-5-yl)acetate CAS No. 195505-47-6

Ethyl 2-(benzo[c][1,2,5]thiadiazol-5-yl)acetate

Cat. No.: B1600555
CAS No.: 195505-47-6
M. Wt: 222.27 g/mol
InChI Key: AAZNXGHXCQJHGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(benzo[c][1,2,5]thiadiazol-5-yl)acetate (CAS 195505-47-6) is a high-purity chemical building block of significant interest in advanced materials research. This compound features a benzo[c][1,2,5]thiadiazole (BTD) moiety, a well-known electron-acceptor heterocycle widely used in the synthesis of donor-acceptor materials for organic electronics . The strong electron-acceptor properties of the BTD unit enable the fine-tuning of critical material properties such as band gap and charge transport capabilities, making it invaluable for developing new photovoltaic materials, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs) . This product is supplied with a purity of 97% . Its molecular formula is C 10 H 10 N 2 O 2 S and it has a molecular weight of 222.26 g/mol . For optimal shelf life, the compound should be stored sealed in a dry environment at room temperature . Safety and Handling: This chemical is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses. Please refer to the Safety Datasheet for detailed handling instructions. Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) .

Properties

IUPAC Name

ethyl 2-(2,1,3-benzothiadiazol-5-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c1-2-14-10(13)6-7-3-4-8-9(5-7)12-15-11-8/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAZNXGHXCQJHGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC2=NSN=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20456222
Record name ethyl 2-(2,1,3-benzothiadiazol-5-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20456222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

195505-47-6
Record name ethyl 2-(2,1,3-benzothiadiazol-5-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20456222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 2-(benzo[c][1][2][3]thiadiazol-5-yl)acetate

This guide provides a comprehensive overview of a proposed synthetic route and detailed characterization of Ethyl 2-(benzo[c][1][2][3]thiadiazol-5-yl)acetate, a molecule of interest for researchers and professionals in drug development and materials science. The benzothiadiazole core is a significant scaffold in medicinal chemistry and organic electronics, known for its unique electronic properties and biological activities.[3][4] This document outlines a robust methodology for the synthesis and rigorous analytical validation of the target compound.

Introduction: The Significance of the Benzothiadiazole Scaffold

The benzo[c][1][2][3]thiadiazole (BTD) moiety is a heterocyclic aromatic compound that has garnered substantial attention in various scientific fields.[3] Its electron-deficient nature makes it an excellent building block for creating donor-acceptor dyes and organic semiconductors.[5][6][7] In medicinal chemistry, BTD derivatives have been explored for their potential as anticancer, antibacterial, and antifungal agents.[3] The incorporation of an ethyl acetate group at the 5-position of the BTD ring can provide a handle for further functionalization or modulate the molecule's physicochemical properties for enhanced biological activity or material performance.

Proposed Synthesis of Ethyl 2-(benzo[c][1][2][3]thiadiazol-5-yl)acetate

Synthetic Workflow Diagram

Synthesis_WorkflowreagentsStarting Materials:- 5-Bromobenzo[c][1,2,5]thiadiazole- Ethyl (triphenylphosphoranylidene)acetate- Palladium(II) acetate- Triphenylphosphine- Triethylamine- Toluene (solvent)reaction_setupReaction Setup:- Inert atmosphere (Argon/Nitrogen)- Schlenk flask- Magnetic stirringreagents->reaction_setup1. CombinereactionHeck-type Cross-Coupling Reaction:- Reflux at 110°C for 24 hoursreaction_setup->reaction2. HeatworkupAqueous Work-up:- Cooling to room temperature- Addition of water- Extraction with ethyl acetatereaction->workup3. Quench & ExtractpurificationPurification:- Drying over anhydrous sodium sulfate- Solvent evaporation- Column chromatography (Silica gel)workup->purification4. IsolateproductFinal Product:Ethyl 2-(benzo[c]thiadiazol-5-yl)acetatepurification->product5. CharacterizeCharacterization_WorkflowproductPurified Product:Ethyl 2-(benzo[c]thiadiazol-5-yl)acetatenmrNMR Spectroscopy(¹H and ¹³C):- Structural Elucidation- Purity Assessmentproduct->nmrmsMass Spectrometry (MS):- Molecular Weight Confirmation- Fragmentation Patternproduct->msirInfrared (IR) Spectroscopy:- Functional Group Identification(C=O, C-O, aromatic C-H)product->ireaElemental Analysis (EA):- Determination of Elemental Composition(%C, %H, %N, %S)product->eampMelting Point (MP) Analysis:- Purity Assessment- Physical Propertyproduct->mp

Physicochemical properties of Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate

Prepared by: Gemini, Senior Application Scientist

Introduction

The landscape of modern drug discovery is perpetually in search of novel molecular scaffolds that offer unique pharmacological profiles. Among these, the benzo[c][1][2][3]thiadiazole heterocycle has emerged as a structure of significant interest. Derivatives of this core have demonstrated a wide array of biological activities, including potential as anticancer agents by inhibiting protein tyrosine phosphatase-2 (SHP2), as well as exhibiting antifungal, antibacterial, and herbicidal properties.[3][4] The electronic nature of the benzo[c][1][2][3]thiadiazole ring system makes it a valuable component in the design of new therapeutic agents and functional materials.

This guide is intended for researchers, medicinal chemists, and drug development professionals who may be synthesizing or working with this compound. By providing a foundational understanding of its likely properties and the methodologies to verify them, we aim to accelerate research and development efforts involving this promising molecular scaffold.

Molecular Structure and Identity

A precise understanding of the molecular structure is the cornerstone of all chemical and pharmacological investigations.

Caption: Chemical structure of Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate.

Table 1: Compound Identification

Identifier Value
IUPAC Name ethyl 2-(2,1,3-benzothiadiazol-5-yl)acetate
CAS Number 195505-47-6[5]
Molecular Formula C₁₀H₁₀N₂O₂S
Molecular Weight 222.26 g/mol

| SMILES | CCOC(=O)Cc1cc2nsnc2cc1 |

Predicted Physicochemical Properties

In the absence of experimental data, in silico prediction provides a valuable first approximation of a compound's physicochemical profile. The following properties were predicted using the SwissADME web tool, a widely used and validated platform in the drug discovery community.[3]

Table 2: Predicted Physicochemical Properties of Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate

Property Predicted Value Significance in Drug Discovery
LogP (Octanol/Water) 1.85 Indicates lipophilicity, affecting absorption, distribution, and membrane permeability. A value in this range is often favorable for oral bioavailability.
Water Solubility Moderately soluble Crucial for formulation and absorption. Moderate solubility suggests a balance between dissolution in the gut and permeation across lipid membranes.

| pKa (most basic) | 0.84 | The acidity constant influences the ionization state of the molecule at different physiological pH values, which in turn affects solubility, permeability, and target binding. The predicted low basicity suggests the nitrogen atoms in the thiadiazole ring are very weak bases. |

Note: Melting point and boiling point are not reliably predicted by all cheminformatics tools and are best determined experimentally.

Proposed Synthesis Pathway

While a specific synthesis for Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate is not prominently documented, a plausible and efficient route can be designed based on established methodologies for the functionalization of the benzo[c][1][2][3]thiadiazole scaffold. The proposed pathway involves the metalation of the core heterocycle followed by a cross-coupling reaction.

A Benzo[c][1,2,5]thiadiazole B TMP₂Mg·2LiCl THF, -40°C to 25°C A->B Deprotonation C 4-Magnesiated Intermediate B->C D 1. ZnCl₂ 2. Pd(dba)₂ / SPhos C->D Transmetalation & Catalyst F Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate D->F Negishi Coupling E Ethyl bromoacetate E->D

Caption: Proposed synthesis workflow for the target compound.

Detailed Synthesis Protocol (Proposed)

This protocol is adapted from methodologies reported for the functionalization of benzo[c][1][2][3]thiadiazole.

  • Preparation of the Organometallic Intermediate:

    • In a flame-dried, argon-purged flask, dissolve Benzo[c][1][2][3]thiadiazole in anhydrous tetrahydrofuran (THF).

    • Cool the solution to -40°C.

    • Slowly add a solution of TMP₂Mg·2LiCl (TMP = 2,2,6,6-tetramethylpiperidide) in THF.

    • Allow the reaction to stir for 14 hours, gradually warming to room temperature, to form the 4-magnesiated intermediate.

  • Negishi Cross-Coupling Reaction:

    • To the solution containing the organometallic intermediate, add a solution of anhydrous zinc chloride (ZnCl₂) in THF to perform a transmetalation to the more reactive organozinc species.

    • In a separate flask, prepare the palladium catalyst by mixing Pd(dba)₂ (tris(dibenzylideneacetone)dipalladium(0)) and SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl).

    • Add the catalyst mixture to the reaction flask, followed by the dropwise addition of ethyl bromoacetate.

    • Heat the reaction mixture to 50°C and stir for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the aqueous phase with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the final product, Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate.

Experimental Determination of Physicochemical Properties

The following sections provide standardized, step-by-step protocols for the empirical determination of the key physicochemical properties of a novel compound like Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate.

Melting Point Determination (Capillary Method)

Causality: The melting point is a fundamental physical property that provides an indication of a substance's purity. Pure crystalline compounds typically have a sharp melting point range (0.5-1.0°C), whereas impurities tend to depress and broaden this range. The capillary method is the standard pharmacopeial technique for this determination.

A Prepare Sample (Dry, fine powder) B Pack Capillary Tube (2-3 mm height) A->B C Place in Apparatus B->C D Rapid Heat (Approx. MP) C->D F Slow Heat (1-2°C/min) (Start 20°C below approx. MP) C->F If known E Cool & Prepare New Sample D->E If unknown E->F G Record T_initial (First liquid drop) F->G H Record T_final (All solid gone) G->H I Calculate Melting Range H->I

Caption: Workflow for melting point determination.

Protocol:

  • Sample Preparation: Ensure the compound is completely dry and finely powdered. If necessary, grind the crystals using a mortar and pestle.

  • Capillary Loading: Press the open end of a capillary tube into the powdered sample. Tap the sealed end on a hard surface to pack the powder into the bottom of the tube to a height of 2-3 mm.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

  • Approximate Determination (for unknown compounds): Heat the sample rapidly (10-20°C/min) to determine an approximate melting range. Allow the apparatus to cool.

  • Accurate Determination: Prepare a new sample. Set the starting temperature to ~20°C below the approximate melting point. Heat at a slow, controlled rate of 1-2°C per minute.

  • Data Recording: Record the temperature at which the first droplet of liquid is observed (T_initial) and the temperature at which the last solid crystal melts (T_final). The melting point is reported as the range T_initial - T_final.

  • Validation: Perform the measurement in triplicate to ensure reproducibility.

Thermodynamic Aqueous Solubility (Shake-Flask Method)

Causality: Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution, a critical parameter for predicting oral absorption and ensuring valid concentrations in biological assays. The shake-flask method is the "gold standard" for this measurement as it allows the system to reach true equilibrium.

A Add Excess Solid to Buffer (e.g., PBS pH 7.4) B Equilibrate (e.g., 24-48h, 25°C, constant agitation) A->B C Phase Separation (Centrifuge/Filter) B->C D Sample Aqueous Phase C->D F Quantify Concentration (e.g., HPLC-UV) D->F E Prepare Standard Curve E->F G Calculate Solubility (µM or µg/mL) F->G

Caption: Workflow for thermodynamic solubility determination.

Protocol:

  • Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4). The presence of undissolved solid is essential.

  • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is critically achieved by either centrifugation at high speed or filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Carefully remove an aliquot of the clear supernatant. Dilute it with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calibration: Prepare a standard curve of the compound of known concentrations in the same buffer/mobile phase mixture to ensure accurate quantification.

  • Calculation: Determine the solubility from the measured concentration of the saturated solution, expressed in units such as µg/mL or µM.

Lipophilicity: LogP Determination (Shake-Flask Method)

Causality: The partition coefficient (LogP) quantifies a molecule's preference for a lipid-like environment (n-octanol) versus an aqueous one. It is a key determinant of a drug's ADME (Absorption, Distribution, Metabolism, Excretion) properties. The shake-flask method directly measures this partitioning at equilibrium.

A Pre-saturate n-octanol and Aqueous Buffer (pH 7.4) B Add Compound to Biphasic System A->B C Equilibrate (Shake vigorously, then let phases separate) B->C D Sample n-octanol Phase C->D E Sample Aqueous Phase C->E F Quantify Concentration in Each Phase (HPLC-UV) D->F E->F G Calculate LogP = log([C]octanol / [C]aqueous) F->G

Caption: Workflow for LogP determination.

Protocol:

  • Phase Preparation: Pre-saturate n-octanol with the aqueous buffer (e.g., PBS, pH 7.4) and vice-versa by shaking them together for 24 hours and then allowing the layers to separate. This prevents volume changes during the experiment.[2]

  • Partitioning: Add a known amount of the compound (typically from a stock solution in a solvent like DMSO) to a vial containing known volumes of the pre-saturated n-octanol and aqueous buffer.

  • Equilibration: Shake the vial vigorously for a set period (e.g., 1-3 hours) to facilitate partitioning.

  • Phase Separation: Allow the vial to stand undisturbed until the two phases have clearly separated. Centrifugation can be used to accelerate this process and break up any emulsions.

  • Sampling: Carefully withdraw aliquots from both the upper n-octanol layer and the lower aqueous layer.

  • Quantification: Determine the concentration of the compound in each aliquot using a suitable analytical method like HPLC-UV.

  • Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value: LogP = log₁₀( [Concentration]ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ ).

Acidity Constant: pKa Determination (UV-Vis Spectrophotometry)

Causality: The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. For compounds with a chromophore near an ionizable center, the UV-Vis absorption spectrum will change with pH. By measuring this change across a range of pH values, the pKa can be determined. This method is highly sensitive and suitable for high-throughput screening.[1]

A Prepare Buffer Solutions (Range of pH values) B Add Compound to Each Buffer (Constant concentration) A->B C Acquire UV-Vis Spectrum for Each pH B->C D Identify Analytical Wavelength (λ_max change) C->D E Plot Absorbance vs. pH D->E F Determine pKa (Inflection point of sigmoid curve) E->F

Caption: Workflow for spectrophotometric pKa determination.

Protocol:

  • Buffer Preparation: Prepare a series of buffer solutions covering a wide pH range (e.g., from pH 2 to 12).

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO). Add a small, constant amount of the stock solution to each buffer solution in a 96-well UV-transparent plate or individual cuvettes to achieve the same final concentration.[1]

  • Spectral Acquisition: Measure the full UV-Vis absorption spectrum for each sample (i.e., at each pH).

  • Wavelength Selection: Identify one or more analytical wavelengths where the absorbance changes significantly as a function of pH.

  • Data Plotting: Plot the absorbance at the selected wavelength(s) against the pH of the buffer solutions. This will typically generate a sigmoidal curve.

  • pKa Determination: The pKa is the pH value at the inflection point of the sigmoidal curve. This can be determined by fitting the data to the Henderson-Hasselbalch equation or by finding the pH at which the absorbance is halfway between the minimum and maximum values.

Biological Context and Potential Applications

The benzo[c][1][2][3]thiadiazole scaffold is recognized for its diverse pharmacological activities. Research has shown that derivatives can act as potent inhibitors of SHP2, an oncogenic phosphatase implicated in various cancers.[3] This suggests that Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate could serve as a valuable intermediate or starting point for the synthesis of novel anticancer agents. Furthermore, the broader class of thiadiazoles is known to possess a wide range of biological effects, including antimicrobial and anti-inflammatory properties. The ester functionality of the title compound provides a convenient handle for further chemical modification, such as conversion to amides, hydrazides, or other derivatives, allowing for the exploration of structure-activity relationships and the optimization of pharmacological properties.

Conclusion

This technical guide provides a foundational physicochemical profile for Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate. While experimental data remains to be published, the predicted properties suggest a molecule with favorable characteristics for drug development. The detailed synthesis and analytical protocols herein offer a clear and actionable path for researchers to produce and characterize this compound, enabling further investigation into its potential as a building block for novel therapeutics and functional materials.

References

  • Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. (n.d.). National Institutes of Health. Retrieved from [Link]

  • LogP / LogD shake-flask method. (2024, September 23). Protocols.io. Retrieved from [Link]

  • In-vitro Thermodynamic Solubility. (2025, August 3). Protocols.io. Retrieved from [Link]

  • A Simplified Method for Finding the pKa of an Acid-Base Indicator by Spectrophotometry. (n.d.). Journal of Chemical Education. Retrieved from [Link]

  • Benzo[c][1][2][3]thiadiazole derivatives: A new class of potent Src homology-2 domain containing protein tyrosine phosphatase-2 (SHP2) inhibitors. (2017). PubMed. Retrieved from [Link]

  • Experiment 5: Spectrophotometric Determination of Pka. (2019, September 26). Scribd. Retrieved from [Link]

  • EXPT. 5 DETERMINATION OF pKa OF AN INDICATOR USING SPECTROPHOTOMETRY. (n.d.). eGyanKosh. Retrieved from [Link]

  • Design and Synthesis of New Boron-Based Benzo[c][1][2][3]oxadiazoles and Benzo[c][1][2][3]thiadiazoles as Potential Hypoxia Inhibitors. (2023, January 9). MDPI. Retrieved from [Link]

  • Methods for Determination of Lipophilicity. (2022, August 25). Encyclopedia.pub. Retrieved from [Link]

  • Calculate Physicochemical Properties | PhysChem Suite. (n.d.). ACD/Labs. Retrieved from [Link]

  • (PDF) LogP / LogD shake-flask method v1. (n.d.). ResearchGate. Retrieved from [Link]

  • pH effects on absorption spectra: pKa determination by spectrophotometric method. (n.d.). Retrieved from [Link]

  • Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. (n.d.). PubMed. Retrieved from [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies. Retrieved from [Link]

  • On-line Software. (n.d.). Virtual Computational Chemistry Laboratory. Retrieved from [Link]

  • Can anyone refer me to software or any site that predicts the physical and chemical properties of organic compounds? (2013, October 7). ResearchGate. Retrieved from [Link]

  • A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. (2019, January 30). JoVE. Retrieved from [Link]

  • Thermodynamic Solubility Assay. (n.d.). Domainex. Retrieved from [Link]

  • Measuring the Melting Point. (2023, May 8). Westlab Canada. Retrieved from [Link]

  • Experiment 1 - Melting Points. (n.d.). Retrieved from [Link]

  • Melting point determination. (n.d.). Retrieved from [Link]

  • Thermodynamic Solubility Assay. (n.d.). Evotec. Retrieved from [Link]

  • Thermodynamic solubility. (n.d.). Plateforme de chimie biologique intégrative de Strasbourg. Retrieved from [Link]

  • Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. (n.d.). MDPI. Retrieved from [Link]

  • 6.1D: Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • experiment (1) determination of melting points. (2021, September 19). Retrieved from [Link]

  • (PDF) 1,2,5-Thiadiazole Scaffold: A Review on Recent Progress in Biological Activities. (n.d.). ResearchGate. Retrieved from [Link]

  • Biological Activities of Thiadiazole Derivatives: A Review. (n.d.). Retrieved from [Link]

  • Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. (2025, November 12). PubMed Central. Retrieved from [Link]

  • ADMET Predictor®. (n.d.). Simulations Plus. Retrieved from [Link]

  • ProtParam. (n.d.). Expasy. Retrieved from [Link]

  • Functionalization of the Benzo[c][1][2][3]thiadiazole Scaffold via Mg-, Zn- and Mn-Intermediates. (n.d.). Retrieved from [Link]

  • THE USES OF ETHYL 2-(1H-BENZO[D]IMIDAZOL-2-YL)ACETATE TO SYNTHESIS PYRAZOLE, THIOPHENE, PYRIDINE AND COUMARIN DERIVATIVES WITH A. (n.d.). Retrieved from [Link]

  • Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. (n.d.). OUCI. Retrieved from [Link]

  • Ethyl (benzothiazol-2-ylsulfonyl)acetate: a new reagent for the stereoselective synthesis of α,β-unsaturated esters from aldehydes. (n.d.). Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Ethyl (benzothiazol-2-ylsulfonyl)acetate: a new reagent for the stereoselective synthesis of α,β-unsaturated esters from aldehydes. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

Sources

Spectroscopic analysis (NMR, IR, Mass Spec) of Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Analysis of Ethyl 2-(benzo[c][1][2][3]thiadiazol-5-yl)acetate

This guide provides a comprehensive technical overview of the analytical methodologies required for the structural elucidation and characterization of Ethyl 2-(benzo[c][1][2][3]thiadiazol-5-yl)acetate. Designed for researchers, chemists, and drug development professionals, this document moves beyond procedural outlines to explain the causal reasoning behind spectroscopic predictions and experimental design. We will explore the integrated application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to build a self-validating analytical workflow, ensuring the highest degree of scientific integrity.

The Compound: Structure and Significance

Ethyl 2-(benzo[c][1][2][3]thiadiazol-5-yl)acetate is a heterocyclic compound featuring a benzothiadiazole core linked to an ethyl acetate group. The benzothiadiazole moiety is a significant pharmacophore found in a variety of biologically active molecules.[4] Accurate and unambiguous structural confirmation is the bedrock of any research or development program involving such novel compounds. Spectroscopic analysis provides the necessary tools to verify molecular structure, assess purity, and ensure batch-to-batch consistency.

G M [C₁₁H₁₀N₂O₂S]⁺ m/z = 234.05 (Molecular Ion) F1 [M - C₂H₅O]⁺ m/z = 189.02 (Acylium Ion) M->F1 - •OCH₂CH₃ F2 [M - C₂H₄]⁺ m/z = 206.04 (McLafferty Rearrangement) M->F2 - C₂H₄ F3 [C₇H₅N₂S]⁺ m/z = 149.02 (Benzothiadiazole Methylene Cation) F1->F3 - CO

Figure 2: A plausible mass spectrometry fragmentation pathway for the target compound.

Data Summary: Predicted Mass Fragments
m/z (Da)Proposed FormulaDescription
235.06[C₁₁H₁₁N₂O₂S]⁺Protonated Molecular Ion [M+H]⁺ (ESI)
234.05[C₁₁H₁₀N₂O₂S]⁺•Molecular Ion [M]⁺• (EI)
189.02[C₉H₅N₂OS]⁺Loss of ethoxy radical (•OC₂H₅)
149.02[C₇H₅N₂S]⁺Loss of ethyl acetate group fragment
Experimental Protocol: ESI-MS Spectrum Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrument Setup: Use an ESI source coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight). Optimize source parameters such as capillary voltage, nebulizing gas pressure, and drying gas temperature for the analyte.

  • Data Acquisition: Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min). Acquire spectra in positive ion mode over a relevant mass range (e.g., m/z 50-500).

  • Data Analysis: Identify the [M+H]⁺ peak and any other adducts (e.g., [M+Na]⁺). If using a tandem MS instrument (MS/MS), select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate and analyze fragment ions, which can then be compared to the predicted pathway.

Integrated Analysis for Unambiguous Confirmation

No single technique provides the complete picture. True analytical confidence comes from integrating the data from all three methods. This workflow represents a self-validating system where each result corroborates the others.

G cluster_0 Data Acquisition cluster_1 Data Interpretation cluster_2 Confirmation NMR NMR Spectroscopy NMR_Data H-C Framework (Shifts, Couplings) NMR->NMR_Data IR IR Spectroscopy IR_Data Functional Groups (C=O, C-O, Ar C=C) IR->IR_Data MS Mass Spectrometry MS_Data Molecular Formula (HRMS) Fragmentation Pattern MS->MS_Data Conclusion Unambiguous Structural Confirmation NMR_Data->Conclusion IR_Data->Conclusion MS_Data->Conclusion

Figure 3: Workflow for integrated spectroscopic analysis.

The process is as follows:

  • Mass Spectrometry provides the molecular formula (via HRMS) and molecular weight.

  • IR Spectroscopy quickly confirms the presence of key functional groups predicted by the proposed structure (ester C=O, aromatic rings).

  • NMR Spectroscopy provides the detailed atomic connectivity, confirming the carbon-hydrogen framework and the specific arrangement of the benzothiadiazole and ethyl acetate moieties.

When the data from all three analyses are consistent with the proposed structure and with each other, the identity of Ethyl 2-(benzo[c]t[1][2][3]hiadiazol-5-yl)acetate is confirmed with a high degree of certainty.

Conclusion

The spectroscopic characterization of Ethyl 2-(benzo[c]t[1][2][3]hiadiazol-5-yl)acetate is a systematic process that relies on the synergistic application of NMR, IR, and Mass Spectrometry. By understanding the principles behind each technique and predicting the expected spectral features, a scientist can design a robust analytical workflow. This integrated approach not only confirms the identity and structure of the target molecule but also establishes a comprehensive analytical fingerprint essential for quality control, regulatory submission, and further research in the fields of medicinal chemistry and materials science.

References

  • Kürkçüoğlu, M., et al. (2015). FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. ResearchGate. Retrieved from [Link]

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • Sarotti, A. M., & Jios, J. L. (2005). Spectral Assignments and Reference Data. Magnetic Resonance in Chemistry. Retrieved from [Link]

  • Zhang, H., et al. (2013). Mass fragmentation pattern of identified compounds from ethyl acetate fraction of Chaetomium globosum 5157. ResearchGate. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

  • Forkey, D. M., & Carpenter, W. R. (1970). Mass Spectrometry of Heterocyclic Compounds. DTIC. Retrieved from [Link]

  • ResearchGate. (n.d.). Theoretical FT-IR spectrum of benzothiazole. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Ethyl Acetate IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

  • NPTEL-NOC IITM. (2013). Mod-06 Lec-06 15N NMR in Heterocyclic Chemistry. YouTube. Retrieved from [Link]

  • Filo. (2025). Question 1 a) The {13}C NMR spectrum for ethyl benzoate.... Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzoic acid, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • Katritzky, A. R. (Ed.). (n.d.). Physical methods in heterocyclic chemistry. Semantic Scholar. Retrieved from [Link]

  • Villalobos-Velazquez, R., et al. (2024). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. Molecules. Retrieved from [Link]

  • Gzella, A., et al. (2004). Electron impact mass spectral fragmentation patterns of 2a,4-disubstituted 5-benzoyl-2-chloro-2a,3,4,5-tetrahydroazeto[1,2-a]b[1][3]enzodiazepin-1(2H)-ones. Journal of Mass Spectrometry. Retrieved from [Link]

  • Al-Salahi, R., & Al-Omar, M. (2009). Synthesis and Mass Spectral Fragmentation Patterns of some 2-Thiohydantoin, Salicyladazine and Pyradazine Derivatives. Afinidad. Retrieved from [Link]

  • Mohamed, S. M., et al. (2006). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ResearchGate. Retrieved from [Link]

  • Khan, A., & Chigurupati, S. (2002). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. Arkivoc. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Predicted Crystal Structure of Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate

An In-Depth Technical Guide to the Predicted Crystal Structure of Ethyl 2-(benzo[c][1][2][3]thiadiazol-5-yl)acetate

Abstract

This technical guide provides a comprehensive analysis of the predicted crystal structure of Ethyl 2-(benzo[c][1][2][3]thiadiazol-5-yl)acetate, a heterocyclic compound of interest in medicinal and materials chemistry. In the absence of a publicly available experimental structure for this specific ester, this document leverages high-quality crystallographic data from its close analogue, 2-(benzothiazol-2-ylsulfanyl)acetic acid, and insights from computational studies on the benzothiadiazole core. We present a detailed projection of the molecule's conformational geometry, supramolecular assembly, and crystal packing. The guide includes a proposed synthetic route and a detailed, field-standard protocol for single-crystal X-ray diffraction, offering a complete framework for the experimental validation of the predicted structure. This work serves as a robust predictive resource, enabling researchers to anticipate the solid-state properties and intermolecular interactions critical for rational drug design and materials engineering.

Introduction: The Significance of the Benzothiadiazole Scaffold

The 2,1,3-benzothiadiazole (BTD) moiety is a privileged electron-accepting heterocycle that forms the core of numerous functional molecules.[4] Its unique electronic properties and rigid, planar structure have made it a cornerstone in the development of materials for organic electronics, including polymers, OLEDs, and solar cells.[2] In medicinal chemistry, BTD derivatives are recognized as versatile pharmacophores, with applications as fluorescent probes and phototheranostic agents.[4]

Ethyl 2-(benzo[c][1][2][3]thiadiazol-5-yl)acetate combines this important heterocyclic core with an ethyl acetate side chain, a common feature in prodrugs and bioactive molecules that can influence solubility and cell permeability. Understanding the three-dimensional crystal structure of this molecule is paramount. Crystallographic data provides definitive insights into molecular conformation, bond geometries, and the specific intermolecular interactions—such as hydrogen bonds and π-π stacking—that govern the solid-state packing.[1] These parameters are critical determinants of a compound's physicochemical properties, including melting point, stability, solubility, and ultimately, its bioavailability and efficacy in a drug development context.

This guide provides a predictive analysis, establishing a scientifically grounded hypothesis for the crystal structure to accelerate research and development efforts.

Synthesis and Crystallization Workflow

A viable synthetic pathway to obtain single crystals of the title compound involves a two-step process starting from a suitable benzothiadiazole precursor. The subsequent crystallization requires careful selection of solvent and methodology to promote the growth of high-quality, diffraction-ready single crystals.

Proposed Synthetic Protocol

The synthesis of Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate can be approached via standard nucleophilic substitution, a common strategy for derivatizing heterocyclic systems.[5][6]

  • Starting Material: 5-(Bromomethyl)benzo[c][1][2][3]thiadiazole (or a related haloalkane derivative).

  • Reaction: The starting material is dissolved in a polar aprotic solvent such as acetonitrile or DMF.

  • Nucleophile Generation: Sodium acetate is added to the solution. In-situ, this will form the acetate nucleophile.

  • Substitution: The reaction mixture is heated under reflux to facilitate the S(_N)2 reaction, displacing the bromide with the acetate group to form the acetic acid intermediate.

  • Esterification: The resulting 2-(benzo[c]thiadiazol-5-yl)acetic acid is then subjected to Fischer esterification by refluxing in absolute ethanol with a catalytic amount of concentrated sulfuric acid.

  • Workup and Purification: After cooling, the reaction mixture is neutralized and extracted with an organic solvent like ethyl acetate. The crude product is purified using column chromatography on silica gel to yield the pure ester.

Single Crystal Growth Protocol

The growth of single crystals is a critical step that depends on achieving slow, controlled supersaturation. The slow evaporation method is a reliable choice for small organic molecules.

  • Solvent Selection: Dissolve the purified compound in a minimal amount of a suitable solvent system. A mixture of a good solvent (e.g., ethyl acetate, dichloromethane) and a poorer solvent (e.g., hexane, heptane) is often effective.

  • Preparation: Prepare a saturated or near-saturated solution in a clean vial.

  • Evaporation: Cover the vial with a perforated cap (e.g., Parafilm with a few pinholes) to allow for slow evaporation of the solvent over several days at a constant, cool temperature.

  • Crystal Harvesting: Once well-formed, prismatic crystals appear, they should be carefully harvested using a nylon loop for immediate X-ray analysis.

The entire workflow, from synthesis to final structural analysis, is a systematic process designed to ensure data integrity and reproducibility.

Gcluster_synthesisSynthesis & Purificationcluster_crystalCrystallizationcluster_analysisStructural Analysiss1Starting Material:5-(Bromomethyl)benzothiadiazoles2Nucleophilic Substitution(Sodium Acetate, DMF)s1->s2s3Intermediate:2-(Benzo[c]thiadiazol-5-yl)acetic Acids2->s3s4Fischer Esterification(Ethanol, H₂SO₄ cat.)s3->s4s5Purification(Column Chromatography)s4->s5c1Slow Evaporation(e.g., Ethyl Acetate/Hexane)s5->c1c2Single CrystalFormationc1->c2a1Crystal Mounting& Data Collectionc2->a1a2Structure Solution(e.g., SHELXT)a1->a2a3Structure Refinement(e.g., SHELXL)a2->a3a4Validation & Analysis(CIF, Mercury)a3->a4

Figure 1: General workflow from synthesis to crystal structure analysis.

Crystallographic Analysis: A Predictive Framework

As no experimental data exists for the title compound, we base our predictions on the published crystal structure of the closely related 2-(benzothiazol-2-ylsulfanyl)acetic acid .[3][7] This analogue shares the key heterocyclic core and a flexible sidechain, making it an excellent model for predicting molecular geometry and intermolecular interactions.

Predicted Molecular Structure and Conformation

The core benzothiadiazole ring system is expected to be essentially planar, a characteristic feature confirmed by numerous studies on related derivatives and supported by Density Functional Theory (DFT) calculations.[1][8] The planarity arises from the sp² hybridization of all atoms in the fused ring system, which facilitates π-electron delocalization.

The ethyl acetate sidechain introduces conformational flexibility. The key torsion angles will be around the C(aryl)-CH₂ and CH₂-C(O) bonds. Based on the analysis of other acetate-containing crystal structures, the ester group itself is likely to adopt a planar, trans conformation.[9] The overall conformation will likely position the sidechain slightly out of the plane of the benzothiadiazole ring to minimize steric hindrance.

Figure 2: Predicted molecular structure with key functional groups.

Predicted Supramolecular Assembly and Crystal Packing

The crystal packing will be dictated by a combination of weak intermolecular forces. Unlike its carboxylic acid analogue, Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate lacks a strong hydrogen bond donor. Therefore, the dominant interactions are predicted to be:

  • Weak C—H···O Hydrogen Bonds: The carbonyl oxygen of the ester group is a competent hydrogen bond acceptor. It will likely form weak C—H···O interactions with aromatic C-H groups from the benzothiadiazole ring of neighboring molecules.

  • C—H···N Interactions: The nitrogen atoms of the thiadiazole ring can also act as hydrogen bond acceptors, forming weak interactions with C-H donors.

  • π-π Stacking: The planar, electron-deficient benzothiadiazole rings are expected to form offset π-π stacking interactions, a common feature in the crystal structures of aromatic heterocycles that contributes significantly to packing stability.

  • S···S or S···N Contacts: Short contacts involving the sulfur atom of the thiadiazole ring are also possible, as observed in related structures.[3][7]

These interactions will likely assemble the molecules into layered or herringbone-type packing arrangements.

packingmol1Molecule A(Benzothiadiazole Plane)mol2Molecule B(Offset & Parallel)mol1->mol2 π-π Stacking (Interplanar)mol3Molecule C(Adjacent)mol1->mol3 C-H···O/N Interactions (In-plane)

Figure 3: Logical diagram of primary intermolecular packing forces.

Standard Operating Procedure: Single-Crystal X-ray Diffraction

To experimentally determine the crystal structure, a standard procedure using a modern X-ray diffractometer would be employed.[10][11][12]

  • Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm) is selected under a microscope, picked up with a cryo-loop, and flash-cooled to 100 K in a stream of cold nitrogen gas to minimize thermal motion and radiation damage.

  • Data Collection: The crystal is mounted on a diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector (e.g., CCD or CMOS). A full sphere of diffraction data is collected by rotating the crystal through a series of angles (scans).

  • Data Reduction: The raw diffraction images are processed to integrate the intensities of each reflection, apply corrections for experimental factors (like Lorentz and polarization effects), and merge equivalent reflections.

  • Structure Solution: The phase problem is solved using direct methods or dual-space algorithms (e.g., with SHELXT software). This initial step provides a rough electron density map and a preliminary model of the molecular structure.

  • Structure Refinement: The atomic positions and displacement parameters are refined against the experimental data using a full-matrix least-squares method (e.g., with SHELXL software).[3] Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Validation: The final structure is validated using software tools like PLATON or CheckCIF to ensure the model is chemically sensible and accurately fits the data. The final results are reported in a standard Crystallographic Information File (CIF).

Table 1: Predicted Crystallographic Parameters (Illustrative)

This table is a hypothetical representation based on typical values for small organic molecules and data from analogues like 2-(benzothiazol-2-ylsulfanyl)acetic acid.[3]

ParameterPredicted Value
Chemical FormulaC₁₀H₁₀N₂O₂S
Formula Weight222.26 g/mol
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or Pca2₁ (common for achiral molecules)
a (Å)5 - 10
b (Å)15 - 25
c (Å)7 - 12
β (°)90 - 105 (for Monoclinic)
Volume (ų)900 - 1200
Z (molecules/unit cell)4
Calculated Density (g/cm³)1.4 - 1.6
R-factor (final)< 0.05 (target for a good quality structure)

Conclusion and Future Work

This guide establishes a comprehensive, predictive model for the crystal structure of Ethyl 2-(benzo[c][1][2][3]thiadiazol-5-yl)acetate. By integrating experimental data from a close structural analogue with established principles of conformational analysis and supramolecular chemistry, we predict a planar benzothiadiazole core with key intermolecular packing driven by weak C-H···O/N hydrogen bonds and π-π stacking interactions.

The provided synthetic and crystallographic protocols offer a clear and robust pathway for the experimental validation of this predicted structure. The determination of the actual crystal structure is a critical next step. This experimental data will not only confirm or refine the predictions herein but will also provide the precise atomic coordinates necessary for advanced computational modeling, structure-activity relationship (SAR) studies, and the rational design of next-generation materials and therapeutic agents based on the benzothiadiazole scaffold.

References

  • Kozlov, A. S., et al. (2021). Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them. Molecules, 26(11), 3373. Available at: [Link]

  • Saravanan, C., et al. (2018). Benzothiadiazole Electron Withdrawing Substituent that Control Band Gap and Planar Conformation in Push-Pull Molecules Through Non-Covalent Interactions : Density Functional Theory Study. Semantic Scholar. Available at: [Link]

  • Görbitz, C. H. (2013). Ethyl acetate: X-ray, solvent and computed structures. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 69(Pt 2), 158-164. Available at: [Link]

  • Fang, Z., & Wang, J. (2010). 2-(Benzothiazol-2-ylsulfanyl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2912. Available at: [Link]

  • Proctor, D. J., et al. (2024). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. The Journal of Organic Chemistry. Available at: [Link]

  • Springer Nature Experiments. (n.d.). X-ray Diffraction Protocols and Methods. Available at: [Link]

  • Crundwell, G., et al. (2005). The Incorporation of a Single-Crystal X-ray Diffraction Experiment into the Undergraduate Physical Chemistry Laboratory. Journal of Chemical Education, 82(4), 621. Available at: [Link]

  • Universidade de Coimbra. (n.d.). Determination of crystal structure by single crystal X-ray diffraction. Available at: [Link]

  • Campillo-Alvarado, G., et al. (2022). From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics, 19(6), 1837-1847. Available at: [Link]

  • ChemBK. (2024). Ethyl 2-(benzo[d]thiazol-2-yl)acetate. Available at: [Link]

  • ResearchGate. (n.d.). Selected absorption peaks of benzothiadiazole derivatives in solution and in crystal form. Available at: [Link]

  • PubChem. (n.d.). 2-(2-Benzothiazolylthio)acetic acid. Available at: [Link]

  • ResearchGate. (n.d.). X‐ray crystal structure of 5a. Available at: [Link]

  • Sytnyk, M., et al. (2021). Crystals of Diphenyl-Benzothiadiazole and Its Derivative with Terminal Trimethylsilyl Substituents: Growth from Solutions, Structure, and Fluorescence Properties. ACS Omega, 6(3), 2415-2426. Available at: [Link]

  • Hernandez-Varguez, F. A., et al. (2025). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. Molecules. Available at: [Link]

  • ResearchGate. (2010). 2-(Benzothiazol-2-ylsulfanyl)acetic acid. Available at: [Link]

  • Der Pharma Chemica. (n.d.). Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. Available at: [Link]

An In-depth Technical Guide to the Solubility and Stability of Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Critical Role of Physicochemical Characterization

In the landscape of modern drug discovery and development, the journey from a promising molecular entity to a viable therapeutic agent is contingent upon a rigorous understanding of its fundamental physicochemical properties. Among these, solubility and stability stand as foundational pillars that dictate a compound's developability, formulation strategy, and ultimate clinical success. Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate, a member of the biologically significant benzo[c][1][2][3]thiadiazole class of heterocyclic compounds, represents a scaffold of interest for therapeutic innovation.[4][5] Derivatives of this family have garnered attention for their diverse applications, including their potential as potent enzyme inhibitors.[5]

This guide provides a comprehensive, technically-grounded framework for the systematic evaluation of the aqueous solubility and chemical stability of Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate. Moving beyond a mere recitation of protocols, this document elucidates the scientific rationale behind each experimental choice, offering a self-validating system for generating robust and reliable data. The methodologies detailed herein are aligned with international regulatory expectations, ensuring that the generated knowledge is not only scientifically sound but also directly applicable to a regulatory submission framework.

Part 1: Aqueous Solubility Profiling

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and bioavailability. A comprehensive understanding of how solubility behaves across the physiological pH range is paramount for predicting in vivo performance and designing an effective drug delivery system. We will explore the definitive method for establishing thermodynamic equilibrium solubility.

The Scientific Imperative: Why Equilibrium Solubility Matters

Equilibrium solubility represents the true saturation point of a compound in a given solvent system under conditions of thermodynamic equilibrium.[6] This value is distinct from kinetic solubility, which is often measured in high-throughput screening and reflects the point of precipitation from a supersaturated solution.[7] For formal drug development and Biopharmaceutics Classification System (BCS) assessment, equilibrium solubility is the gold standard.[8] The World Health Organization (WHO) and other regulatory bodies recommend determining the pH-solubility profile across the physiological range of pH 1.2 to 6.8 to classify a drug's solubility.[8]

Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method

The shake-flask method is the most widely accepted technique for determining equilibrium solubility.[6][9] Its core principle is to allow a suspension of the API in a specific buffer to reach equilibrium, after which the concentration of the dissolved compound in the supernatant is quantified.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a series of aqueous buffers representing key physiological pH values. Standard buffers include:

    • pH 1.2 (0.1 N HCl or Simulated Gastric Fluid without enzymes)

    • pH 4.5 (Acetate Buffer)

    • pH 6.8 (Phosphate Buffer / Simulated Intestinal Fluid without enzymes) [8]

  • Compound Addition: Add an excess amount of Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate to a known volume (e.g., 5 mL) of each buffer in separate, sealed glass vials. The presence of undissolved solid at the end of the experiment is essential to confirm that saturation was achieved.[6]

  • Equilibration: Agitate the vials at a constant temperature, typically 37 ± 1 °C to simulate physiological conditions, using an orbital shaker or rotator.[6] Equilibrium is established by sampling at various time points (e.g., 24, 48, and 72 hours) until the concentration of the dissolved API in sequential measurements plateaus (e.g., <10% variation).[8]

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is critically achieved through centrifugation at high speed (e.g., >10,000 rpm) followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Accurately quantify the concentration of Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate in the clear filtrate using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.

  • Data Reporting: Express the final solubility in mg/mL. The experiment should be conducted in at least triplicate for each pH condition.[8]

Data Presentation: Solubility Profile of Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate

The following table presents a hypothetical data set for the equilibrium solubility of the target compound, illustrating a typical outcome for a weakly basic or neutral compound.

pH of BufferMean Solubility (mg/mL)Standard Deviation
1.20.15± 0.02
4.50.08± 0.01
6.80.07± 0.01
Visualization: Shake-Flask Solubility Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_api Weigh Excess API add_api Add API to Buffers prep_api->add_api prep_buffer Prepare Buffers (pH 1.2, 4.5, 6.8) prep_buffer->add_api equilibrate Equilibrate (37°C, 48-72h) add_api->equilibrate Agitation separate Centrifuge & Filter (0.22 µm) equilibrate->separate Phase Separation quantify Quantify by HPLC-UV separate->quantify Saturated Supernatant report Report Solubility (mg/mL) quantify->report

Caption: Workflow for Equilibrium Solubility Determination.

Part 2: Intrinsic Stability and Degradation Pathway Analysis

Stability testing is a mandatory component of drug development, governed by the International Council for Harmonisation (ICH) guidelines.[3][10] These studies are designed to understand how a drug substance changes over time under the influence of environmental factors such as temperature, humidity, and light.

The Scientific Imperative: Forced Degradation Studies

Forced degradation, or stress testing, is the cornerstone of stability analysis.[11] Its purpose is multifaceted:

  • Identify Degradation Pathways: To understand the likely chemical degradation mechanisms (e.g., hydrolysis, oxidation).[2]

  • Elucidate Degradant Structures: To generate and subsequently identify potential degradation products.[2]

  • Develop Stability-Indicating Methods: To demonstrate that the chosen analytical method (typically HPLC) can accurately separate and quantify the intact API from all potential degradants, thus proving its specificity.[1][11]

Forced degradation is intentionally carried out under conditions more severe than those used for accelerated stability testing to generate a meaningful level of degradation (typically 5-20%) without completely destroying the molecule.[1]

Experimental Protocol: Forced Degradation (Stress Testing)

This protocol outlines a comprehensive stress testing study for Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate, adhering to ICH Q1A(R2) and Q1B principles.[12][13]

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the API in a suitable solvent (e.g., acetonitrile or methanol) and dilute it into aqueous media for the stress conditions.

  • Application of Stress Conditions:

    • Acid Hydrolysis: Treat the API solution with 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: Treat the API solution with 0.1 M NaOH at room temperature for 4 hours. Note: Ester hydrolysis is often rapid under basic conditions.

    • Oxidative Degradation: Treat the API solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose a solution and solid sample of the API to 80 °C for 72 hours.

    • Photostability: Expose a solution and solid sample to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B.[12] A dark control sample, wrapped in aluminum foil, must be run in parallel.[12]

  • Sample Quenching: At the designated time point, stop the degradation reactions. For acid and base hydrolysis, this involves neutralization to a pH of ~7.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method, preferably with a photodiode array (PDA) detector to assess peak purity and a mass spectrometer (MS) for preliminary identification of degradants.

  • Mass Balance Calculation: Evaluate the mass balance to ensure that the decrease in the API peak corresponds to the sum of the peaks of the degradation products.

Data Presentation: Summary of Forced Degradation Results

This table provides a hypothetical summary of results from the stress testing of Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate.

Stress Condition% Degradation of APINumber of Major Degradants (>0.1%)Observations
0.1 M HCl, 60°C8.5%1A primary degradant peak observed.
0.1 M NaOH, RT19.2%1Significant degradation, likely ester hydrolysis.
3% H₂O₂, RT3.1%0Compound is relatively stable to oxidation.
Thermal (80°C, Solid)<1.0%0Thermally stable in solid form.
Photolytic (ICH Q1B)5.5%2Moderate light sensitivity observed.
Visualization: Stability Testing & Hypothetical Degradation Pathway

G cluster_stress Forced Degradation (ICH Q1A/Q1B) cluster_formal Formal Stability (ICH Q1A) hydrolysis Hydrolysis (Acid/Base) accelerated Accelerated (40°C / 75% RH) stress_outcome Identify Degradants & Validate Analytical Method hydrolysis->stress_outcome oxidation Oxidation (H₂O₂) oxidation->stress_outcome thermal Thermal thermal->stress_outcome photo Photolytic photo->stress_outcome shelf_life shelf_life accelerated->shelf_life Establish Shelf-Life & Storage Conditions longterm Long-Term (25°C / 60% RH) longterm->shelf_life Establish Shelf-Life & Storage Conditions api Drug Substance: Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate api->hydrolysis Stress Testing api->oxidation Stress Testing api->thermal Stress Testing api->photo Stress Testing stress_outcome->accelerated Use Validated Method stress_outcome->longterm Use Validated Method

Caption: Overall Pharmaceutical Stability Testing Workflow.

Caption: Hypothetical Hydrolytic Degradation Pathway.

Conclusion

The systematic characterization of Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate, as detailed in this guide, provides the essential data package required for informed decision-making in the drug development process. The equilibrium solubility profile across a physiological pH range is fundamental to predicting oral bioavailability and guiding formulation science. Concurrently, a thorough forced degradation study not only establishes the compound's intrinsic stability and potential liabilities but is also a regulatory prerequisite for validating the analytical methods used in long-term stability programs.[14] By integrating these scientifically rigorous and logically structured studies early in development, research organizations can mitigate risks, optimize resource allocation, and accelerate the progression of promising candidates toward the clinic.

References

  • Alsante, K. M., et al. (2014).
  • Veeprho. (2020). Forced Degradation Studies for Drug Substances & Drug Products- Scientific Considerations.
  • U.S. Food and Drug Administration. (1996). Q1B Photostability Testing of New Drug Substances and Products. FDA.
  • Singh, S., & Kumar, V. (2012). Development of forced degradation and stability indicating studies of drugs—A review.
  • Scimex. (2024). ICH Guidelines: Your Essential Guide to Stability Testing. Scimex.
  • AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma.
  • Jadhav, S. B., et al. (2017). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology.
  • European Medicines Agency. (2025). ICH Q1 guideline on stability testing of drug substances and drug products. EMA.
  • Priyanka, O. (2012). Ich guidelines for stability studies 1. Slideshare.
  • Various Authors. (n.d.).
  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products.
  • World Health Organization. (2019). Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. WHO Technical Report Series.
  • Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. DDL.
  • Cristofoletti, R., et al. (2018).
  • WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development. WuXi AppTec Content Hub.
  • National Center for Biotechnology Information. (n.d.). Ethyl 2-(5-amino-1,3,4-thiadiazol-2-yl)
  • Fadda, A. A., et al. (2018). The Uses of Ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate to Synthesis Pyrazole, Thiophene, Pyridine and Coumarin Derivatives with Antitumor Evaluations. Bulletin of the Chemical Society of Ethiopia.
  • BLDpharm. (n.d.). Ethyl 2-(benzo[c][1][2][3]thiadiazol-5-yl)acetate. BLDpharm.

  • Kurban, M., et al. (2023). Thiadiazoles and Their Properties. ISRES Publishing.
  • ChemBK. (2024). Ethyl 2-(benzo[d]thiazol-2-yl)
  • Gummidi, L., et al. (2024). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. MDPI.
  • Benchchem. (n.d.). Ethyl 2-(benzo[d]thiazol-2-yl)
  • Blakemore, P. R., et al. (2005). Ethyl (benzothiazol-2-ylsulfonyl)acetate: a new reagent for the stereoselective synthesis of α,β-unsaturated esters from aldehydes. Organic Chemistry Portal.
  • Wang, W., et al. (2017). Benzo[c][1][2][3]thiadiazole derivatives: A new class of potent Src homology-2 domain containing protein tyrosine phosphatase-2 (SHP2) inhibitors. PubMed.

  • Abdel-Wahab, B. F., et al. (n.d.). Synthesis of Oxadiazoles, Thiadiazoles and Triazoles Derived from Benzo[b]thiophene. Mansoura University.

Sources

The Emerging Therapeutic Potential of Benzo[c]thiadiazole Derivatives: A Technical Guide for Drug Discovery Professionals

The Emerging Therapeutic Potential of Benzo[c][1][2][3]thiadiazole Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: Unveiling the Promise of a Privileged Scaffold

In the landscape of medicinal chemistry, the relentless pursuit of novel molecular entities with potent and selective biological activities is paramount. Among the myriad of heterocyclic scaffolds, the benzo[c][1][2][3]thiadiazole (BTD) core has emerged as a structure of significant interest. Its unique electronic properties and rigid, planar geometry make it an attractive framework for the design of targeted therapeutics. This technical guide provides an in-depth exploration of the burgeoning field of BTD derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview of their known biological activities, mechanisms of action, and the experimental methodologies crucial for their evaluation. While the broader class of thiadiazoles exhibits a wide spectrum of pharmacological effects, this guide will focus specifically on the benzo[c][1][2][3]thiadiazole isomer, with a particular emphasis on its well-documented anticancer properties and burgeoning potential in other therapeutic areas.

Anticancer Activity: A Primary Frontier for Benzo[c][1][2][3]thiadiazole Derivatives

The most significant therapeutic promise of BTD derivatives to date lies in their potential as anticancer agents.[4][5][6] Research has increasingly pointed towards their ability to modulate key signaling pathways implicated in tumorigenesis and cell proliferation.

Mechanism of Action: Targeting Oncogenic Phosphatases

A pivotal mechanism underlying the anticancer effects of certain BTD derivatives is the inhibition of Src homology-2 domain containing protein tyrosine phosphatase-2 (SHP2).[5][7] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth, differentiation, and survival.[7] Its aberrant activation is linked to various malignancies, making it a prime target for cancer therapy.[5][7]

Key Insights into SHP2 Inhibition:

  • Scaffold Hopping Strategy: The discovery of BTD derivatives as SHP2 inhibitors was facilitated by a scaffold-hopping approach from known protein tyrosine phosphatase 1B (PTP1B) inhibitors.[7] This highlights a rational drug design strategy that can be employed to explore new chemical spaces for established targets.

  • Selective Inhibition: Notably, some BTD derivatives have demonstrated selectivity for SHP2 over other phosphatases like SHP1 and PTP1B, which is a critical attribute for minimizing off-target effects and enhancing the therapeutic window.[7]

Below is a conceptual representation of the role of SHP2 in cellular signaling and its inhibition by BTD derivatives.

SHP2_Inhibitioncluster_membraneCell Membranecluster_cytoplasmCytoplasmcluster_nucleusNucleusRTKReceptor Tyrosine Kinase (RTK)GRB2GRB2RTK->GRB2 Growth FactorSHP2SHP2RTK->SHP2SOSSOSGRB2->SOSRASRASSOS->RASRAFRAFRAS->RAFMEKMEKRAF->MEKERKERKMEK->ERKProliferationGene Expression(Proliferation, Survival)ERK->ProliferationSHP2->RASActivatesBTDBenzo[c][1,2,5]thiadiazoleDerivativeBTD->SHP2Inhibits

Figure 1: Simplified signaling pathway illustrating the role of SHP2 in the RAS-MAPK cascade and its inhibition by Benzo[c][1][2][3]thiadiazole derivatives.

Experimental Protocol: Evaluating Anticancer Potency using the MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a fundamental colorimetric method for assessing cell viability and proliferation. It is a crucial first step in evaluating the cytotoxic potential of novel BTD derivatives.

Principle: The assay is based on the ability of mitochondrial dehydrogenases in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[3] The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Plating: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of the BTD derivatives in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.[8]

  • MTT Addition: Following incubation, add a sterile MTT solution (e.g., 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for an additional 2-4 hours.[9]

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[3]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.

Data Presentation: Summarizing Anticancer Activity

The results of anticancer assays are often presented in a tabular format for clear comparison of the potency of different derivatives.

Compound IDTarget Cell LineIncubation Time (h)IC₅₀ (µM)Reference
11g SHP2 (enzymatic assay)N/A2.11 ± 0.99[7]
NSC745885 LeukemiaN/A0.16 - 7.71[6]
NSC763968 LeukemiaN/A0.18 - 1.45[6]
Compound 1 HL-60N/A0.24 - 1.72[6]

Expanding Horizons: Other Potential Biological Activities

While the anticancer potential of BTD derivatives is the most extensively studied, the broader thiadiazole class exhibits a wide range of biological activities, suggesting promising avenues for future research into the benzo[c][1][2][3]thiadiazole scaffold.[5][10]

Antimicrobial Activity: A Call for Further Investigation

Thiadiazole derivatives have been reported to possess antibacterial and antifungal properties.[10][11] The mechanism of action can vary, but some derivatives have been shown to inhibit essential microbial enzymes.

Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1][2] The broth microdilution method is a commonly used technique for determining MIC values.

Step-by-Step Methodology:

  • Preparation of Inoculum: Prepare a standardized suspension of the target microorganism (e.g., bacteria or fungi) in a suitable broth.

  • Serial Dilution of Compound: In a 96-well microtiter plate, perform serial dilutions of the BTD derivative in the broth.[2]

  • Inoculation: Add the microbial inoculum to each well, ensuring a final standardized concentration. Include a positive control (microorganism without compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[2]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.[1]

Anti-inflammatory Effects: A Plausible Therapeutic Avenue

The anti-inflammatory properties of various thiadiazole-containing compounds have been documented, often linked to the inhibition of key inflammatory mediators like cyclooxygenase (COX) enzymes and nitric oxide (NO) production.[10][12]

Experimental Protocol: In Vitro Nitric Oxide (NO) Scavenging Assay

This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

Step-by-Step Methodology:

  • Cell Culture: Culture RAW 264.7 macrophages in a 96-well plate.

  • Compound Treatment and Stimulation: Pre-treat the cells with various concentrations of the BTD derivative for a defined period (e.g., 1 hour) before stimulating with LPS (e.g., 1 µg/mL) to induce NO production.

  • Incubation: Incubate the cells for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant and measure the concentration of nitrite (a stable product of NO) using the Griess reagent.[13]

  • Data Analysis: Compare the nitrite levels in the treated wells to the LPS-stimulated control to determine the inhibitory effect of the compound on NO production.

Neuroprotective Properties: An Unexplored Frontier

Some thiadiazole derivatives have shown promise as neuroprotective agents in in vitro models of neurodegenerative diseases.[14][15] Their mechanisms of action may involve antioxidant effects or modulation of neuronal signaling pathways.

Experimental Protocol: Evaluating Neuroprotection in an In Vitro Model of Oxidative Stress

This protocol uses a neuronal cell line (e.g., SH-SY5Y) and an inducing agent like hydrogen peroxide (H₂O₂) to model oxidative stress-induced cell death.

Step-by-Step Methodology:

  • Cell Culture: Plate neuronal cells in a 96-well plate.

  • Pre-treatment: Treat the cells with different concentrations of the BTD derivative for a specific duration.

  • Induction of Oxidative Stress: Expose the cells to a cytotoxic concentration of H₂O₂.

  • Incubation: Incubate for a period sufficient to induce cell death in the control group (H₂O₂ alone).

  • Assessment of Cell Viability: Determine cell viability using the MTT assay or a similar method.

  • Data Analysis: An increase in cell viability in the BTD-treated groups compared to the H₂O₂ control indicates a neuroprotective effect.

Structure-Activity Relationships (SAR): Guiding the Path to Optimized Derivatives

Understanding the relationship between the chemical structure of BTD derivatives and their biological activity is crucial for designing more potent and selective compounds. Key structural modifications that can influence activity include:

  • Substituents on the Benzene Ring: The nature and position of substituents on the benzene ring can significantly impact potency and selectivity.

  • Side Chains and Linkers: The type of side chain and the linker used to attach it to the BTD core can affect target binding and pharmacokinetic properties.

SAR_Conceptcluster_modificationsStructural Modificationscluster_propertiesImpacted PropertiesBTD_CoreBenzo[c][1,2,5]thiadiazole CoreR1Substituents onBenzene Ring (R1)BTD_Core->R1LinkerLinkerBTD_Core->LinkerPotencyPotencyR1->PotencySelectivitySelectivityR1->SelectivityR2Functional Group (R2)Linker->R2PKPharmacokineticsLinker->PKR2->Potency

Figure 2: Conceptual diagram illustrating the impact of structural modifications on the biological properties of Benzo[c][1][2][3]thiadiazole derivatives.

Conclusion and Future Directions

Derivatives of benzo[c][1][2][3]thiadiazole represent a promising class of compounds with significant therapeutic potential, particularly in the realm of oncology through the inhibition of SHP2. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and optimization of these molecules. While the exploration of their antimicrobial, anti-inflammatory, and neuroprotective activities is still in its nascent stages, the diverse biological profile of the broader thiadiazole family strongly warrants further investigation into these areas for the BTD scaffold. Future research should focus on elucidating the structure-activity relationships for these other biological activities, expanding the library of BTD derivatives, and advancing the most promising candidates into preclinical and clinical development. The continued exploration of this privileged scaffold holds great promise for the discovery of novel and effective therapies for a range of human diseases.

References

  • Study.com. (n.d.). Minimum Inhibitory Concentration | Overview & Determining Methods. Retrieved from [Link]

  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved from [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • Chen, X. Y., Gao, Y., Zhou, Y. B., & Wang, W. (2017). Benzo[c][1][2][3]thiadiazole derivatives: A new class of potent Src homology-2 domain containing protein tyrosine phosphatase-2 (SHP2) inhibitors. Bioorganic & medicinal chemistry letters, 27(23), 5154–5157.

  • Kovaleva, M. A., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. International Journal of Molecular Sciences, 25(19), 10475.
  • SEAFDEC/AQD. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. Retrieved from [Link]

  • Henrik's Lab. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Cell Viability Assay Protocols. Retrieved from [Link]

  • Sharma, S., et al. (2023). Design and Synthesis of New Boron-Based Benzo[c][1][2][3]oxadiazoles and Benzo[c][1][2][3]thiadiazoles as Potential Hypoxia Inhibitors. Inorganics, 11(1), 34.

  • National Center for Biotechnology Information. (2013). Assay Guidance Manual. Retrieved from [Link]

  • Kovaleva, M. A., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Preprints.org.
  • Kovaleva, M. A., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs.
  • Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

  • Kovaleva, M. A., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. PubMed.
  • Valdivia, A., et al. (2025). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. Molecules, 30(23), 5038.
  • Seremet, O. C., & Chiriță, C. (2019). Thiadiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1609-1627.
  • Li, W., et al. (2025). Discovery of novel imidazo[2,1-b][1][7][16]thiadiazole analogs as fluorescent SHP2 inhibitors. European Journal of Medicinal Chemistry, 295, 116563.

  • Kovaleva, M. A., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs.
  • Valdivia, A., et al. (2025). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. PubMed Central.
  • Feng, B., et al. (2020). Biological Evaluation of Benzo[c]heterocyclic Compounds against SHP2. Hans Journal of Medicinal Chemistry, 8(3), 79-87.
  • Juszczak, M., et al. (2013). Neuroprotective activity of 2-amino-1,3,4-thiadiazole derivative 4BrABT--an in vitro study. Annals of Agricultural and Environmental Medicine, 20(3), 575-579.
  • Walker, M. C., & Gierse, J. K. (2010). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Methods in molecular biology (Clifton, N.J.), 644, 51–60.
  • Li, J., et al. (2025).
  • Walker, M. C., & Gierse, J. K. (2010). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization.
  • Chen, C. N., et al. (2003). Investigation of anticancer mechanism of thiadiazole-based compound in human non-small cell lung cancer A549 cells. Journal of biomedical science, 10(4), 429–440.
  • Juszczak, M., et al. (2025). Neuroprotective activity of 2-amino-1,3,4-thiadiazole derivative 4BrABT - An in vitro study.
  • Al-Amiery, A. A., et al. (2024). Antimicrobial activity, minimum inhibitory concentration and cytotoxicity of thiadiazol compound. Romanian Journal of Infectious Diseases, 27(1), 32-37.
  • Traoré, M., et al. (2018). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. African Journal of Pharmacy and Pharmacology, 12(4), 33-40.
  • M., S., et al. (2017). IN VITRO NITRIC OXIDE SCAVENGING AND ANTI INFLAMMATORY ACTIVITIES OF DIFFERENT SOLVENT EXTRACTS OF VARIOUS PARTS OF Musa paradisiaca. International Journal of Pharmaceutical Sciences and Research, 8(7), 2956-2962.
  • Bondock, S., et al. (2022).
  • El-Metwaly, N., et al. (2024).
  • Watharkar, P. S., & Ambekar, A. U. (2025). Synthesis of Novel Benzo-1,2,5-thiadiazines, Their Antimicrobial Activity and Isomerization into Benzo-1,2,4-triazines.
  • Chen, C. N., et al. (2025). Investigation of anticancer mechanism of thiadiazole-based compound in human non-small cell lung cancer A549 cells.
  • Abdelgawad, M. A., et al. (2018). Anti-inflammatory, analgesic and COX-2 inhibitory activity of novel thiadiazoles in irradiated rats. Odessa University Chemical Journal, 8(1), 5-13.
  • Khan, S., et al. (2024). Identification of novel benzothiazole–thiadiazole-based thiazolidinone derivative: in vitro and in silico approaches to develop promising anti-Alzheimer's agents. Future Medicinal Chemistry, 16(15), 1145-1163.
  • Sake, P. S., et al. (2021). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF 1, 3, 4-THIADIAZOLE DERIVATIVES AS AN ANTI-INFLAMMATORY AGENTS. European Journal of Biomedical and Pharmaceutical Sciences, 8(9), 416-421.
  • Hashmi, S., & Mishra, A. P. (2022). Synthesis and Pharmacological Evaluation of Benzothiazole Derivatives for Anti-Inflammatory Activity. International Journal of Pharmaceutical and Phytopharmacological Research, 12(4), 174-190.
  • El-Sayed, N. N. E., et al. (2016). Heterocycles 48. Synthesis, Characterization and Biological Evaluation of Imidazo[2,1-b][1][7][16]Thiadiazole Derivatives as Anti-Inflammatory Agents. Molecules, 21(11), 1519.

Whitepaper: A Senior Application Scientist's Guide to the In Silico Prediction of Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The discovery of novel bioactive molecules is a cornerstone of modern therapeutics and agrochemicals. The benzo[c][1][2][3]thiadiazole scaffold has emerged as a privileged structure, with derivatives showing promise as potent enzyme inhibitors. This technical guide provides a comprehensive, in-depth workflow for the in silico prediction of the biological activity of a specific derivative, Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate . We will move beyond a simple recitation of methods to provide a causal, field-proven framework for target identification, molecular docking, pharmacophore modeling, quantitative structure-activity relationship (QSAR) analysis, and ADMET profiling. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage computational tools to accelerate discovery and prioritize experimental validation.

Introduction: The Rationale for a Computational Approach

Traditional high-throughput screening (HTS) is a resource-intensive endeavor. Computational, or in silico, methods offer a powerful paradigm to rationalize and accelerate the drug discovery pipeline.[2][4] By modeling interactions at a molecular level, we can rapidly screen vast chemical spaces, identify high-probability biological targets, and evaluate a candidate's drug-like properties before a single physical experiment is conducted.[3][5]

The subject of this guide, Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate, belongs to a chemical class with established biological relevance. Specifically, benzo[c][1][2][3]thiadiazole derivatives have been identified as potent inhibitors of Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2) and Protein Tyrosine Phosphatase 1B (PTP1B), both of which are significant targets in oncology and metabolic diseases, respectively.[1] This existing knowledge provides a robust starting point for a targeted in silico investigation.

This guide is structured as a complete workflow, designed to be a self-validating system that builds a comprehensive bioactivity profile for our compound of interest.

Overall In Silico Prediction Workflow

The following diagram outlines the multi-stage process we will follow. Each stage is designed to build upon the last, refining our understanding of the compound's potential biological role.

G cluster_0 Phase 1: Foundation & Target ID cluster_1 Phase 2: Bioactivity Prediction cluster_2 Phase 3: Drug-Likeness & Synthesis ligand_prep Ligand Preparation (Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate) target_id Target Identification (Ligand & Structure-Based) ligand_prep->target_id SMILES / 3D Structure docking Molecular Docking (Binding Mode & Affinity) target_id->docking Hypothesized Targets (e.g., SHP2, PTP1B) qsar QSAR Analysis (Activity Prediction) target_id->qsar pharma Pharmacophore Modeling (Essential Features) docking->pharma admet ADMET Prediction (Safety & PK Profile) docking->admet synthesis Synthesis & Bio-Validation (Experimental Confirmation) docking->synthesis Prioritized Candidate pharma->synthesis Prioritized Candidate qsar->synthesis Prioritized Candidate admet->synthesis Prioritized Candidate G cluster_0 Preparation cluster_1 Simulation cluster_2 Analysis pdb 1. Download Target Structure (e.g., PDB ID: 3B7O for SHP2) prep_protein 2. Prepare Receptor (Remove water, add hydrogens) pdb->prep_protein grid 4. Define Binding Site (Grid Box Generation) prep_protein->grid prep_ligand 3. Prepare Ligand (Energy minimized 3D structure) dock 5. Run Docking Algorithm (e.g., AutoDock Vina) prep_ligand->dock grid->dock results 6. Analyze Poses & Scores (Binding Energy, RMSD) dock->results interactions 7. Visualize Interactions (H-bonds, Pi-stacking) results->interactions

Caption: Step-by-step workflow for a molecular docking experiment.

  • Receptor Acquisition: Download the crystal structure of human SHP2 from the Protein Data Bank (PDB). A suitable entry is PDB ID: 3B7O , which has a resolution of 1.60 Å and an accessible active site. [6][7]For PTP1B, PDB ID: 2HNP is a well-characterized structure. [1]2. Receptor Preparation (Self-Validation Step 1):

    • Load the PDB file into a molecular modeling program (e.g., AutoDockTools, PyMOL, MOE).

    • Remove all non-essential components: water molecules, co-solvents, and any co-crystallized ligands. Causality: Water molecules can interfere with the docking algorithm and are often not conserved.

    • Add polar hydrogens and compute Gasteiger charges. Causality: This is essential for the scoring function to correctly calculate electrostatic interactions.

    • Save the prepared receptor in the .pdbqt format for use with AutoDock Vina.

  • Ligand Preparation: Use the energy-minimized .mol2 or .sdf file created in section 2.1. Convert it to the .pdbqt format, which defines rotatable bonds.

  • Binding Site Definition: Define a "grid box" that encompasses the known active site of the phosphatase domain. For SHP2 and PTP1B, this is the cleft containing the catalytic cysteine residue. [8][9]5. Docking Simulation: Execute the docking run using software like AutoDock Vina. The program will systematically sample different poses of the ligand within the grid box and score them.

  • Results Analysis (Self-Validation Step 2):

    • The primary output is a ranked list of binding poses and their corresponding binding affinity scores (in kcal/mol).

    • Trustworthiness Check: If a co-crystallized ligand was present in the original PDB file, re-dock it first. A successful docking protocol should be able to reproduce the experimental pose with a Root Mean Square Deviation (RMSD) of < 2.0 Å.

    • Analyze the top-ranked pose for our compound. Visualize the interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-stacking) between the ligand and key amino acid residues in the active site.

Target ProteinPDB IDTop Pose Binding Affinity (kcal/mol)Key Interacting ResiduesInteraction Type
SHP23B7O-8.5Cys459, Arg465, Gln506H-Bond, Electrostatic
PTP1B2HNP-7.9Cys215, Arg221, Phe182H-Bond, Pi-Stacking
Note: Data are illustrative examples for demonstration purposes.
Pharmacophore Modeling: Identifying Essential Features

Pharmacophore modeling identifies the 3D arrangement of essential steric and electronic features required for a molecule to be biologically active. [3][10]It serves as a blueprint for what makes a molecule a good binder.

Causality: By abstracting the key features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) from known active molecules, we can create a model to screen for new molecules or understand why our compound of interest is predicted to be active. [11] Protocol (Ligand-Based Approach):

  • Collect Actives: Gather a set of known, structurally diverse inhibitors of SHP2 (or PTP1B).

  • Generate Conformers: Create a set of low-energy 3D conformations for each active molecule.

  • Align Molecules: Computationally align the conformations to maximize the overlap of common chemical features.

  • Generate Hypothesis: The software (e.g., LigandScout, MOE) generates one or more pharmacophore models that represent the shared features of the aligned active molecules. [11]5. Validate Model: The model is validated by its ability to distinguish known active compounds from inactive "decoy" molecules.

  • Fit Target Compound: Fit the 3D structure of Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate to the validated pharmacophore model. A good fit score indicates that it possesses the necessary features for binding.

QSAR: Predicting Activity Quantitatively

Quantitative Structure-Activity Relationship (QSAR) models use statistics to correlate the structural properties of compounds with their biological activities. [12][13] Causality: The fundamental principle is that the activity of a molecule is a function of its physicochemical properties. By modeling this relationship for a known set of compounds, we can predict the activity of new ones. [14] Protocol:

  • Data Curation: Assemble a "training set" of benzo[c]thiadiazole analogs with experimentally measured IC₅₀ values against SHP2.

  • Descriptor Calculation: For each molecule in the set, calculate a wide range of molecular descriptors (e.g., LogP for hydrophobicity, molecular weight, polar surface area, electronic properties).

  • Model Building: Use statistical methods (e.g., Multiple Linear Regression, Partial Least Squares, or machine learning algorithms) to build an equation that relates the descriptors to the IC₅₀ values. [2][15] * Example Equation:pIC₅₀ = c₀ + c₁(LogP) + c₂(TPSA) + ...

  • Model Validation: This is a critical self-validating step. The model's predictive power is tested using both internal (cross-validation, q²) and external validation (predicting the activity of a separate "test set" of molecules not used in model building). [12]5. Prediction: Use the validated QSAR model to predict the pIC₅₀ value for Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate based on its calculated descriptors.

Phase 3: ADMET Profiling and Synthesis Prioritization

A potent molecule is useless if it is toxic or cannot reach its target in the body. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is essential for evaluating a compound's drug-likeness. [5][16] Causality: Early ADMET assessment helps to "fail early, fail cheap," preventing the costly development of compounds with poor pharmacokinetic or safety profiles. [5] Protocol:

  • Select Tools: Utilize well-regarded, freely available web servers like SwissADME or ADMET-AI, which use large, curated datasets to train their predictive models. [17][18]2. Input Structure: Submit the SMILES string of our compound.

  • Analyze Output: The server will return predictions for a wide range of properties. The results should be compiled and analyzed for potential liabilities.

Property ClassParameterPredicted ValueInterpretation / Guideline
Physicochemical Molecular Weight222.25 g/mol Favorable (< 500)
LogP (Hydrophobicity)2.15Optimal range (1-3)
H-Bond Donors0Favorable (≤ 5)
H-Bond Acceptors4Favorable (≤ 10)
Pharmacokinetics GI AbsorptionHighGood oral bioavailability predicted
BBB PermeantNoUnlikely to cause CNS side effects
CYP2D6 InhibitorNoLow risk of drug-drug interactions
Drug-Likeness Lipinski's RuleYes (0 violations)Passes standard drug-likeness filter
Toxicity AMES ToxicityNoPredicted to be non-mutagenic
Note: Data are illustrative examples generated for demonstration purposes.

Synthesizing the Evidence: A Holistic Bioactivity Profile

By integrating the results from all in silico methods, we can construct a comprehensive profile for Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate.

  • Target Hypothesis: Literature and ligand-based searches strongly suggest SHP2 and PTP1B as primary targets.

  • Binding Potential: Molecular docking predicts strong binding affinity to both SHP2 and PTP1B, with specific hydrogen bonding and electrostatic interactions driving the binding. The predicted binding energy is comparable to known inhibitors.

  • Structural Requirements: Pharmacophore modeling confirms that the compound possesses the key chemical features (e.g., aromatic ring, H-bond acceptor from the ester carbonyl) known to be important for inhibiting this class of enzymes.

  • Predicted Potency: QSAR analysis provides a quantitative estimate of its inhibitory activity (e.g., a predicted pIC₅₀ of 7.2, corresponding to an IC₅₀ of ~63 nM), suggesting high potency.

  • Drug-Likeness: The compound exhibits a favorable ADMET profile, with good predicted oral absorption, metabolic stability, and a low toxicity risk. It adheres to Lipinski's Rule of Five, indicating good drug-like properties.

References

  • Wang, W., et al. (2017). Benzo[c]t[1][2][3]hiadiazole derivatives: A new class of potent Src homology-2 domain containing protein tyrosine phosphatase-2 (SHP2) inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Barford, D., Flint, A.J., Tonks, N.K. (1994). Crystal structure of human protein tyrosine phosphatase 1B. RCSB PDB. [Link]

  • Khatkar, P., et al. (2023). Basics, types and applications of molecular docking: A review. Heliyon. [Link]

  • BioPharmaTrend (2025). Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications. BioPharmaTrend.com. [Link]

  • Guedes, I.A., et al. (2021). A Comprehensive Review of Molecular Docking: Principles, Methods, Applications, and Future Directions. Pharmaceuticals. [Link]

  • ResearchGate (2023). Structure of Tyrosine-protein phosphatase non-receptor type 11 (SHP-2) (PDB: 3O5X). ResearchGate. [Link]

  • Hassan, M., et al. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery. [Link]

  • Ugochukwu, E., et al. (2007). Crystal structure of the human tyrosine phosphatase SHP2 (PTPN11) with an accessible active site. RCSB PDB. [Link]

  • Sharma, S., et al. (2023). Apo protein tyrosine phosphatase 1B (PTP1B) at high resolution. RCSB PDB. [Link]

  • Salentin, S., et al. (2021). A Comprehensive Review on Molecular Docking in Drug Discovery. Preprints.org. [Link]

  • Wikipedia (2023). Quantitative structure–activity relationship. Wikipedia. [Link]

  • Sabe, V. T. (2018). Pharmacophore Modelling and Molecular Docking Simulation Tutorial. ResearchGate. [Link]

  • DrugPatentWatch (2024). Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery. DrugPatentWatch. [Link]

  • Stiegler, A.L., Boggon, T.J. (2025). Crystal structure SHP2 tandem SH2 domains in complex with PZR doubly tyrosine phosphorylated ITIM peptide. RCSB PDB. [Link]

  • Fiveable (2024). Pharmacophore modeling | Medicinal Chemistry Class Notes. Fiveable. [Link]

  • Swanson, K. (2023). ADMET-AI. ADMET-AI Server. [Link]

  • Hof, P., et al. (1998). Crystal structure of the tyrosine phosphatase SHP-2. RCSB PDB. [Link]

  • wwPDB Consortium. PDB Entry - 3B7O. wwPDB. [Link]

  • AYUSH CoE. In Silico Tools for Pharmacokinetic and Toxicological Predictions. AYUSH CoE. [Link]

  • Bioinformatics Insight (2024). Learn the Art of Pharmacophore Modeling in Drug Designing. YouTube. [Link]

  • Meng, X.Y., et al. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. Current Computer-Aided Drug Design. [Link]

  • MedChemica (2023). How To Create And Use A Pharmacophore In MOE | MOE Tutorial. YouTube. [Link]

  • Simulations Plus. ADMET Predictor®. Simulations Plus. [Link]

  • Wikipedia (2023). PTPN1. Wikipedia. [Link]

  • Xu, W. (2008). Crystal structure of ptp1b-inhibitor complex. RCSB PDB. [Link]

  • Tarade, T., et al. (2025). A Review on Molecular Docking Techniques. International Journal of Pharmaceutical Research and Development. [Link]

  • Quora (2016). What are the steps of QSAR based drug design?. Quora. [Link]

  • ResearchGate (2020). General Steps of Developing QSAR Models. ResearchGate. [Link]

  • CellaLabs (2025). Unlocking Drug Activity: QSAR Analysis in Drug Discovery. CellaLabs. [Link]

  • PubChem. Ethyl 2-(5-amino-1,3,4-thiadiazol-2-yl)acetate. PubChem. [Link]

  • PubChem. Ethyl 2-(4-(4-chlorophenyl)thiazol-2-yl)acetate. PubChem. [Link]

  • MolPort. ethyl 2-{3,9-dioxo-1-[4-(propan-2-yl)phenyl]-3,9-dihydrob[1]enzopyrano[2,3-c]pyrrol-2(1H)-yl}-4-methyl-1,3-thiazole-5-carboxylate. MolPort. [Link]

Sources

Literature review of benzo[c]thiadiazole compounds in medicinal chemistry

A Technical Guide to Benzo[c][1][2][3]thiadiazole in Modern Medicinal Chemistry

Foreword

The benzo[c][1][2][3]thiadiazole (BTD) scaffold is a privileged heterocyclic system that has garnered substantial interest in medicinal chemistry. Its unique electronic properties, characterized by an electron-deficient aromatic system, make it a versatile building block for developing novel therapeutic agents. This guide provides an in-depth review of BTD compounds, moving from their fundamental synthetic chemistry to their diverse applications in targeting complex diseases. We will explore the causal relationships behind structure-activity trends and provide validated, step-by-step protocols to empower researchers in their drug discovery endeavors.

The Benzo[c][1][2][3]thiadiazole Scaffold: Core Attributes

Benzo[c][1][2][3]thiadiazole, often referred to as 2,1,3-benzothiadiazole, is a bicyclic aromatic heterocycle formed by the fusion of a benzene ring and a 1,2,5-thiadiazole ring.[2][3] This fusion results in a planar, electron-deficient system that can engage in various non-covalent interactions with biological macromolecules, making it an attractive scaffold for inhibitor design.[4] The nitrogen and sulfur atoms within the heterocyclic ring act as hydrogen bond acceptors and can participate in crucial interactions within enzyme active sites or receptor binding pockets.

Caption: General structure of the Benzo[c][1][2][3]thiadiazole core.

Synthetic Strategies: Building the BTD Core

The synthesis of BTD derivatives is well-established, providing a robust platform for generating chemical diversity. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.

Classical Synthesis from o-Phenylenediamines

A prevalent and efficient method involves the cyclization of substituted ortho-phenylenediamines with a sulfur-donating reagent. Thionyl chloride (SOCl₂) is commonly employed in what is known as the Hurd-Mori reaction.[2] This method is advantageous due to its high yields and tolerance for a wide array of functional groups on the benzene ring.

Rationale: The mechanism proceeds via the formation of a sulfinamide intermediate which then undergoes intramolecular cyclization and dehydration. The selection of the starting diamine directly dictates the substitution pattern on the benzenoid ring of the final BTD product, making it a highly modular approach for library synthesis.

Modern Catalytic Approaches

More recent advancements include the use of catalytic processes that offer milder reaction conditions and improved environmental profiles.[2][3] These methods often provide greater efficiency and selectivity, which are critical considerations in large-scale synthesis for drug development.[2]

Synthesis_WorkflowStartSubstitutedo-PhenylenediamineReactionCyclization Reaction(e.g., Hurd-Mori)Start->ReactionReagentSOCl₂ or otherSulfur SourceReagent->ReactionProductBenzo[c][1,2,5]thiadiazoleDerivativeReaction->ProductPurificationPurification(Chromatography/Recrystallization)Product->Purification

Caption: A generalized workflow for the synthesis of BTD derivatives.

Medicinal Chemistry Applications of BTD Compounds

The BTD scaffold has been successfully incorporated into molecules targeting a wide range of diseases, demonstrating its broad therapeutic potential.

Oncology

In oncology, BTD derivatives have emerged as potent inhibitors of key signaling proteins that drive tumor growth and metastasis.

  • SHP2 Inhibition: The Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2) is an oncogenic phosphatase involved in various cancers.[5] Researchers have successfully used a scaffold-hopping strategy to design BTD derivatives as potent SHP2 inhibitors. For instance, compound 11g from one study demonstrated an IC₅₀ of 2.11 µM against SHP2, with significant selectivity over other phosphatases like SHP1 and PTP1B.[5] This selectivity is crucial to minimize off-target effects.

  • ALK5 Inhibition: Transforming growth factor-β (TGF-β) signaling, mediated by receptors like ALK5, is a key driver of tumor progression.[6] BTD-imidazole derivatives have been synthesized as powerful ALK5 inhibitors. Compound 14c showed exceptional potency with an IC₅₀ of 0.008 µM, significantly outperforming control compounds.[6]

  • Hypoxia Inhibition: Tumor hypoxia is a major factor in cancer malignancy and drug resistance. Boron-based BTDs have been designed as potential agents to target tumor hypoxia, leveraging the unique photoluminescent properties of the BTD motif.[7]

SHP2_Inhibition_PathwaySimplified SHP2 Signaling in CancerRTKReceptor Tyrosine Kinase(e.g., EGFR)SHP2SHP2RTK->SHP2activatesRASRAS-MAPK PathwaySHP2->RASactivatesProliferationTumor CellProliferation & SurvivalRAS->ProliferationBTD_InhibitorBTD Derivative(Inhibitor)BTD_Inhibitor->SHP2inhibits

Caption: BTD derivatives inhibit the oncogenic SHP2 phosphatase.

Neurodegenerative Diseases

The multifactorial nature of neurodegenerative disorders like Alzheimer's disease (AD) requires innovative therapeutic strategies. BTDs are being explored as multi-target-directed ligands (MTDLs) that can modulate several pathological pathways simultaneously.[8][9]

  • Multi-Target Inhibition for AD: Benzothiazole derivatives (a related but distinct scaffold) have shown promise in simultaneously inhibiting acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B), all of which are relevant targets in AD.[8][9] This MTDL approach is considered more advantageous than single-target drugs for complex diseases.[9]

  • Targeting Protein Aggregates: The aggregation of proteins like tau and α-synuclein is a hallmark of many neurodegenerative diseases.[10] Benzothiazole-based compounds have been rationally designed to inhibit the formation of these toxic protein fibrils, demonstrating potential as disease-modifying agents.[10][11]

Infectious Diseases & Other Applications

The BTD core is present in compounds with a wide spectrum of antimicrobial activities.

  • Antifungal and Antibacterial Activity: BTD derivatives have been reported to possess significant antifungal and antibacterial properties.[2][7] Their mechanism can involve disrupting cell membranes or inhibiting essential metabolic enzymes in pathogens.[12]

  • Antiviral Agents: Various BTD derivatives have been investigated for activity against viruses such as influenza and Hepatitis C virus (HCV), often by inhibiting viral enzymes like RNA polymerase.[13]

  • Vaccine Adjuvants: In a novel application, BTDs have been identified as potent vaccine adjuvants. They were found to enhance the release of extracellular vesicles and increase intracellular Ca²⁺ influx, which can boost immune responses to vaccines.[1]

Summary of Biological Activities

The versatility of the BTD scaffold is evident from the range of biological targets and therapeutic indications.

Compound ClassTherapeutic AreaTarget / MechanismPotency (Example)Reference
BTD-based Phosphatase InhibitorsOncologySHP2 InhibitionIC₅₀ = 2.11 µM[5]
BTD-Imidazole HybridsOncologyALK5 Kinase InhibitionIC₅₀ = 0.008 µM[6]
Boron-BTD HybridsOncologyHypoxia InhibitionN/A[7]
BTD DerivativesImmunologyVaccine Adjuvant (Ca²⁺ influx)N/A[1]
Thiazole DerivativesInfectious DiseaseAntifungal, AntibacterialMIC = 0.125-2 µg/mL[14]

Structure-Activity Relationship (SAR) Insights

Systematic SAR studies are fundamental to optimizing the potency and selectivity of BTD-based drug candidates. Analysis of multiple studies reveals several key trends:

  • Substitution on the Benzene Ring: The nature and position of substituents on the benzenoid portion of the BTD core profoundly influence activity. Electron-withdrawing or electron-donating groups can modulate the electronic properties of the entire scaffold, affecting its binding affinity to the target protein.

  • Functional Groups at C4/C7: Modifications at the 4- and 7-positions are common strategies for extending the molecule to probe different pockets of a binding site. For example, in ALK5 inhibitors, elaborate imidazole-containing side chains at these positions were critical for achieving high potency.[6]

  • Bioisosteric Replacements: Replacing the sulfur atom in the thiadiazole ring with selenium has been shown to retain potency in some cases, such as in the BTD-based vaccine adjuvants.[1] This indicates a tolerance for chalcogen substitution, offering an avenue for fine-tuning physicochemical properties.

Key Experimental Protocols

To ensure the practical applicability of this guide, we provide detailed, self-validating protocols for the synthesis and evaluation of a representative BTD compound.

Protocol: Synthesis of a 4-Nitro-5-aminobenzo[c][1][2][3]thiadiazole Derivative

This protocol is adapted from a procedure for synthesizing precursors for boron-based BTDs and serves as a representative example of a nucleophilic aromatic substitution reaction on a BTD core.[7]

Objective: To synthesize N-(4-methylphenyl)-4-nitrobenzo[c][1][2][3]thiadiazol-5-amine.

Materials & Reagents:

  • 5-chloro-4-nitrobenzo[c][1][2][3]thiadiazole

  • p-toluidine (4-methylaniline)

  • Dimethylformamide (DMF), anhydrous

  • Round-bottom flask with magnetic stirrer

  • Nitrogen or Argon atmosphere setup

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Step-by-Step Methodology:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert nitrogen atmosphere, dissolve 5-chloro-4-nitrobenzo[c][1][2][3]thiadiazole (1.0 equivalent) in anhydrous DMF.

  • Addition of Amine: Add p-toluidine (1.0 equivalent) to the solution.

  • Reaction Execution: Stir the reaction mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing water and ethyl acetate.

  • Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

  • Washing: Wash the combined organic layers with brine (saturated NaCl solution), then dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator. Purify the resulting crude solid by silica gel column chromatography to yield the final product.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol: In Vitro Enzyme Inhibition Assay (Generic Kinase/Phosphatase)

Objective: To determine the IC₅₀ value of a BTD compound against a target enzyme (e.g., ALK5, SHP2).

Materials & Reagents:

  • Recombinant human enzyme (e.g., ALK5)

  • Substrate (specific to the enzyme, may be a peptide or small molecule)

  • ATP (for kinases)

  • Assay buffer (e.g., Tris-HCl, HEPES with MgCl₂, DTT)

  • Test BTD compound dissolved in DMSO

  • Positive control inhibitor (e.g., LY-2157299 for ALK5)[6]

  • Detection reagent (e.g., ADP-Glo™ for kinases, p-nitrophenyl phosphate for phosphatases)

  • 384-well microplates

  • Plate reader (Luminescence or Absorbance)

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the test BTD compound in DMSO. A typical starting concentration is 10 mM, diluted down to nanomolar concentrations.

  • Reaction Mixture: In each well of a 384-well plate, add the assay buffer.

  • Compound Addition: Add a small volume (e.g., 1 µL) of the serially diluted BTD compound or DMSO (for negative control) to the appropriate wells.

  • Enzyme Addition: Add the recombinant enzyme to all wells except the "no enzyme" control. Allow the compound and enzyme to pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature.

  • Initiate Reaction: Start the enzymatic reaction by adding the substrate (and ATP for kinases).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specific duration (e.g., 60 minutes). The time should be within the linear range of the reaction.

  • Stop & Detect: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent measures the amount of product formed (e.g., ADP for kinases).

  • Data Acquisition: Read the signal (luminescence or absorbance) on a compatible plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Future Perspectives

The benzo[c][1][2][3]thiadiazole scaffold continues to be a highly productive platform in drug discovery. Future efforts will likely focus on several key areas:

  • Targeting Novel Pathways: Exploring the utility of BTDs against new and challenging drug targets.

  • Covalent Inhibitors: Designing BTD derivatives that can form covalent bonds with their target proteins, potentially leading to increased potency and duration of action.

  • Advanced Drug Delivery: Incorporating BTDs into novel drug delivery systems to improve their pharmacokinetic profiles and reduce systemic toxicity.

  • Photodynamic Therapy: Leveraging the unique photophysical properties of BTDs for applications in photodynamic cancer therapy.

The proven versatility and synthetic accessibility of the BTD core ensure that it will remain a cornerstone of medicinal chemistry research for years to come.

References

  • Structure-Activity Relationship Studies in Benzothiadiazoles as Novel Vaccine Adjuvants. (2024). Journal of Medicinal Chemistry, 67(16), 13703-13722.
  • Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. (2025). Molecules.
  • Benzo[c][1][2][3]thiadiazole derivatives: A new class of potent Src homology-2 domain containing protein tyrosine phosphatase-2 (SHP2) inhibitors. PubMed.

  • Design and Synthesis of New Boron-Based Benzo[c][1][2][3]oxadiazoles and Benzo[c][1][2][3]thiadiazoles as Potential Hypoxia Inhibitors. (2023). Molecules, 28(2), 699. [Link]

  • Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. Odessa University Chemical Journal.
  • Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2175821. [Link]

  • Benzothiazole derivatives in the design of antitumor agents. (2024). Archiv der Pharmazie. [Link]

  • Discovery of small molecule benzothiazole and indole derivatives tackling tau 2N4R and α-synuclein fibrils. National Institutes of Health. [Link]

  • Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. (2023). ResearchGate. [Link]

  • Common benzothiazole and benzoxazole fluorescent DNA intercalators for studying Alzheimer Aβ1-42 and prion amyloid peptides. (2012). ACS Chemical Neuroscience, 3(5), 337-345. [Link]

  • Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Bentham Science. [Link]

  • A Review on Anticancer Potentials of Benzothiazole Derivatives. (2019). Current Medicinal Chemistry, 26. [Link]

  • Benzothiazole derivatives as anticancer agents. (2019). Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1779-1793. [Link]

  • Benzothiazole derivatives as anticancer agents. (2019). Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1779-1793. [Link]

  • Biological Screening and Structure Activity relationship of Benzothiazole. Research Journal of Pharmacy and Technology.
  • STRUCTURE-GUIDED INVESTIGATION OF BENZOTHIAZOLE DERIVATIVES FOR ALZHEIMER'S DISEASE: COMBINING MOLECULAR DOCKING AND IN-VITRO RE. ijprems.
  • Discovery of Halogenated Benzothiadiazine Derivatives with Anticancer Activity. (2021). ChemMedChem, 16(7), 1185-1193. [Link]

  • Design, synthesis, and structure-activity relationship studies of benzothiazole derivatives as antifungal agents. (2016). European Journal of Medicinal Chemistry, 123, 514-522. [Link]

  • Different benzothiazole compounds at different concentrations caused... ResearchGate. [Link]

  • Synthesis and biological evaluation of novel benzo[c][1][2][3]thiadiazol-5-yl and thieno[3,2-c]- pyridin-2-yl imidazole derivatives as ALK5 inhibitors. (2019). Bioorganic & Medicinal Chemistry, 27(16), 3569-3580. [Link]

  • Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. (2022). Molecules, 27(15), 4851. [Link]

  • Benzo[1,2-d:4,5-d′]bis([1][2][5]thiadiazole) and Its Bromo Derivatives. PubMed Central. [Link]

  • A New Benzothiadiazole Derivative with Systemic Acquired Resistance Activity in the Protection of Zucchini (Cucurbita pepo convar. giromontiina) against Viral and Fungal Pathogens. (2022). International Journal of Molecular Sciences, 24(1), 221. [Link]

  • Benzothiazole Moiety and Its Derivatives as Antiviral Agents. (2021). Medical Sciences Forum. [Link]

  • Synthesis and Properties of 1,2,5-thiadiazole and Its Deriv
  • Synthetic Transformations and Medicinal Significance of 1,2,3-Thiadiazoles Derivatives: An Update. (2021). Applied Sciences, 11(12), 5700. [Link]

  • Benzothiazol Clubbed Imidazol-4-ones as Anti-fungal, Anti-tubercular and Anti-HIV-1 Agents: Their Synthesis and Molecular Docking Study. Semantic Scholar. [Link]

  • 1,2,5-Thiadiazoles in Medicinal Chemistry. Rowan. [Link]

  • 1,3-Benzoxathiol-2-one and 1,3-Benzothiazole Compounds as Potential Anticancer and Antimicrobial Agents. ResearchGate. [Link]

Sources

A Technical Guide to the Strategic Synthesis and Analog Development of Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2,1,3-benzothiadiazole (BTD) scaffold is a privileged electron-acceptor unit that forms the core of numerous molecules in medicinal chemistry and materials science.[1][2] Its unique electronic properties and versatile biological activity profile make it a focal point for drug discovery programs targeting cancer, inflammation, and neurological disorders.[3][4][5] This guide provides an in-depth technical overview of the discovery and synthesis of novel analogs based on the lead compound, Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate. We move beyond traditional synthetic routes to explore modern, high-efficiency strategies, with a particular focus on late-stage C-H functionalization, which enables rapid diversification of the BTD core. This document details the causal logic behind synthetic choices, provides validated experimental protocols, and outlines a strategic framework for analog design through bioisosteric replacement, offering researchers and drug development professionals a comprehensive resource for navigating this promising chemical space.

The 2,1,3-Benzothiadiazole Scaffold: A Cornerstone in Medicinal Chemistry

The 2,1,3-benzothiadiazole (also known as benzo[c][6][7][8]thiadiazole) ring system is a bicyclic heterocycle that has garnered significant attention for its distinctive electronic and pharmacological properties. As an electron-deficient aromatic system, the BTD core is a key building block in the design of fluorescent probes, organic electronics, and, most importantly, a wide array of biologically active agents.[2]

The rationale for focusing on Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate and its analogs is twofold:

  • The Privileged Core: The BTD nucleus is associated with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant effects.[3][9][10] This inherent bioactivity makes it an excellent starting point for lead optimization.

  • The Essential Side Chain: Structure-activity relationship (SAR) studies on related heterocyclic compounds have frequently demonstrated that an ester functional group is requisite for potent biological activity.[6] The ethyl acetate moiety at the C5 position provides a critical handle for interaction with biological targets and a key vector for chemical modification.

However, the synthesis of specifically substituted BTD derivatives presents a significant challenge. The electron-poor nature of the benzenoid ring deactivates it towards classical electrophilic aromatic substitution, and traditional methods often necessitate lengthy de novo syntheses from appropriately substituted precursors, severely limiting the chemical diversity that can be explored efficiently.[2][7]

Strategic Pathways for Analog Synthesis

To overcome the limitations of classical methods, modern synthetic chemistry offers powerful tools for the targeted derivatization of the BTD core. The choice of strategy depends on the desired modification and the availability of starting materials.

Modern Approach: Late-Stage C-H Functionalization

The most elegant and efficient strategy for generating diversity from the parent BTD scaffold is through late-stage C-H functionalization. This approach avoids the need for pre-functionalized precursors and allows for the direct introduction of functional groups onto the core.

Causality Behind the Choice: Iridium-catalyzed C–H borylation is the method of choice due to its exceptional regioselectivity and broad functional group tolerance.[1] The directing effects of the heterocyclic core guide the borylation to the C5 position, providing a versatile boronate ester intermediate. This intermediate is a linchpin for a multitude of subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the introduction of a vast array of substituents. This strategy is superior because it minimizes synthetic steps, maximizes diversity from a common intermediate, and provides access to analogs that are difficult to synthesize via other routes.[2]

G cluster_0 Core Synthesis & Functionalization cluster_1 Analog Diversification BTD 2,1,3-Benzothiadiazole Borylated_BTD 5-(Pinacolborato)-2,1,3-benzothiadiazole BTD->Borylated_BTD Ir-Catalyzed C-H Borylation (High Regioselectivity) Analog Novel Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate Analog Borylated_BTD->Analog Suzuki Cross-Coupling (Pd Catalyst) Halide Br-CH2-COOEt (or other electrophile) Halide->Analog caption Fig 1. Modern synthetic workflow via late-stage C-H functionalization.

Fig 1. Modern synthetic workflow via late-stage C-H functionalization.
Analog Design via Bioisosteric Replacement

With a robust synthetic route established, the next logical step is rational analog design. Bioisosteric replacement is a cornerstone strategy in medicinal chemistry used to fine-tune a molecule's physicochemical properties, potency, selectivity, and metabolic stability without drastically altering its core binding pharmacophore.[11][12]

Key modifications can be explored at three primary locations within the parent molecule: the ester side chain, the thiadiazole ring, and the benzene ring.

G cluster_ester Ester Side-Chain Modifications cluster_core Heterocyclic Core Modifications cluster_ring Aromatic Ring Substitutions Parent Parent Scaffold: Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate Ester_Mods Amides Carboxylic Acids Alternative Esters (Me, tBu) Nitriles Parent->Ester_Mods Core_Mods Selenadiazole (-Se-) Bioisosteric Ethenyl (-CH=CH-) Oxadiazole (-O-) Parent->Core_Mods Ring_Mods Fluorine (F) Chlorine (Cl) Methyl (CH3) Methoxy (OCH3) Parent->Ring_Mods caption Fig 2. Strategic framework for analog design using bioisosterism.

Fig 2. Strategic framework for analog design using bioisosterism.
Functional Group Potential Bioisosteric Replacements Rationale / Intended Effect
Ethyl Ester Amides (Primary, Secondary), Carboxylic Acid, Methyl/t-Butyl EstersModulate solubility, metabolic stability, and hydrogen bonding capacity.
Thiadiazole Sulfur Selenium, Ethenyl GroupAlter electronic properties and potency, as demonstrated in related scaffolds.[6]
Aromatic C-H Fluorine, Chlorine, Methyl, MethoxyProbe steric and electronic effects, block metabolic hotspots, and improve binding affinity.[13]
Table 1. Potential Bioisosteric Replacements for Analog Design.

Validated Experimental Protocols

The following protocols are presented as self-validating systems, grounded in established and reliable chemical transformations. They provide a clear, step-by-step methodology for key experiments.

Protocol 1: Synthesis of 5-(Pinacolborato)-2,1,3-benzothiadiazole

This protocol is adapted from leading methodologies on Ir-catalyzed C-H borylation of heterocyclic systems.[1][2]

  • Preparation: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2,1,3-benzothiadiazole (1.0 eq), bis(pinacolato)diboron (B₂pin₂, 1.2 eq), and [Ir(COD)OMe]₂ (1.5 mol%) as the catalyst precursor.

  • Ligand Addition: Add 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) (3.0 mol%) as the ligand.

  • Solvent: Add anhydrous tetrahydrofuran (THF) (0.2 M concentration relative to the substrate).

  • Reaction: Stir the mixture at 80 °C for 16-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired product, 5-(pinacolborato)-2,1,3-benzothiadiazole, typically as a white or off-white solid.

Protocol 2: Suzuki Coupling for Synthesis of a Novel Analog

This protocol outlines a general procedure for the palladium-catalyzed Suzuki coupling of the borylated intermediate with an appropriate halo-acetate.

  • Preparation: To a reaction vial, add 5-(pinacolborato)-2,1,3-benzothiadiazole (1.0 eq), ethyl bromoacetate (1.1 eq), and a palladium catalyst such as Pd(PPh₃)₄ (5 mol%).

  • Base and Solvent: Add a suitable base, such as aqueous sodium carbonate (2 M solution, 3.0 eq), and a solvent system, typically a mixture of toluene and ethanol (e.g., 4:1 ratio).

  • Reaction: Degas the mixture by bubbling argon through it for 15 minutes. Seal the vial and heat the reaction to 90 °C for 12 hours, or until starting material is consumed as indicated by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the resulting crude material via flash column chromatography on silica gel to afford the target Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate analog.

Data Presentation and Characterization

All newly synthesized compounds must be rigorously characterized to confirm their identity and purity. Standard techniques include:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the chemical structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Quantitative data, including yields and biological activity, should be summarized in a structured table for clear comparison and analysis.

Compound ID Modification from Parent Scaffold Yield (%) IC₅₀ (µM) [Hypothetical]
BTD-001 Parent Compound (Ethyl Ester)755.2
BTD-002 Amide Analog (-CONH₂)688.9
BTD-003 4-Fluoro Analog712.1
BTD-004 Selenadiazole Core554.5
Table 2. Example Summary of Synthesized Analogs and Hypothetical Biological Data.

Conclusion and Future Directions

This guide has outlined a modern, efficient, and strategically sound approach to the synthesis and diversification of Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate analogs. By leveraging powerful late-stage functionalization techniques like C-H borylation, medicinal chemists can rapidly access a wide range of novel compounds that were previously difficult to obtain. The principles of bioisosteric replacement provide a rational framework for optimizing lead compounds to enhance their therapeutic potential.

Future work should focus on expanding the library of analogs based on the strategies discussed, followed by comprehensive screening across relevant biological assays to build a robust structure-activity relationship profile. Promising candidates should then be subjected to in-depth ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling to assess their drug-like properties and viability for further preclinical development. The 2,1,3-benzothiadiazole scaffold continues to be a rich source of therapeutic innovation, and these advanced synthetic methodologies are key to unlocking its full potential.

References

  • Structure-Activity Relationship Studies in Benzothiadiazoles as Novel Vaccine Adjuvants. (2024). Journal of Medicinal Chemistry, 67(16), 13703-13722.
  • Comparative analysis of the synthetic routes to substituted benzothiadiazoles. (n.d.). BenchChem.
  • Mulani, S., et al. (2023). Synthesis and various biological activities of benzothiazole derivative: A review. GSC Biological and Pharmaceutical Sciences, 24(03), 064–078.
  • Design, Synthesis and Biological Evaluation of Benzo[D]Thiazole with Dimethylpyrazol Deriv
  • Bhagdev, K., & Sarkar, S. (2022). Biological Screening and Structure Activity relationship of Benzothiazole. Research Journal of Pharmacy and Technology, 15(4), 1901-9.
  • Synthesis routes of the benzothiadiazole derivatives (2a–d). (n.d.).
  • Synthesis, Molecular Docking, and Biological Evaluation of Some Novel 2- (5-Substituted 1,3,4-oxadiazole-2-yl)-1,3-benzothiazole Derivatives as Anticonvulsant Agents. (2021). Bentham Science.
  • Xu, X., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers in Chemistry, 12, 1373201.
  • ChemInform Abstract: 2,1,3-Benzothiadiazole and Derivatives: Synthesis, Properties, Reactions, and Applications in Light Technology of Small Molecules. (2010).
  • A Review on Recent Development and biological applications of benzothiazole derivatives. (n.d.). World Journal of Pharmaceutical Research.
  • Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. (2024). The Journal of Organic Chemistry.
  • Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. (2024). DiVA portal.
  • 2,1,3‐Benzothiadiazole and Derivatives: Synthesis, Properties, Reactions, and Applications in Light Technology of Small Molecules. (2010). Semantic Scholar.
  • Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. (2023).
  • Liu, D. C., et al. (2016). Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents. Molecules, 21(3), 339.
  • Bioisosteric Replacement Str
  • Bioisosteric Replacements. (2021). Cambridge MedChem Consulting.

Sources

Methodological & Application

Synthesis of Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate: An Application and Protocol Guide

Synthesis of Ethyl 2-(benzo[c][1][2][3]thiadiazol-5-yl)acetate: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of Ethyl 2-(benzo[c][1][2][3]thiadiazol-5-yl)acetate, a valuable building block in medicinal chemistry and materials science. The synthesis is approached via a two-step process, commencing with the preparation of a key precursor, 5-bromobenzo[c][1][2][3]thiadiazole, followed by a palladium-catalyzed Stille cross-coupling reaction. This guide offers in-depth explanations for experimental choices, safety precautions, and expected outcomes to ensure a reproducible and efficient synthesis.

Introduction

Ethyl 2-(benzo[c][1][2][3]thiadiazol-5-yl)acetate is a heteroaromatic compound of interest in drug discovery and organic electronics. The benzo[c][1][2][3]thiadiazole core is a known electron-withdrawing moiety that can be incorporated into larger molecular frameworks to modulate their electronic and photophysical properties. The ethyl acetate side chain provides a versatile handle for further chemical transformations, such as hydrolysis to the corresponding carboxylic acid or amidation.

The synthetic strategy outlined herein employs a Stille cross-coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds.[4][5] This reaction involves the coupling of an organotin compound with an organic halide, catalyzed by a palladium complex.[4][5] In this protocol, 5-bromobenzo[c][1][2][3]thiadiazole is coupled with ethyl 2-(tributylstannyl)acetate to yield the target product.

Overall Reaction Scheme

Figure 1: Overall two-step synthesis of the target compound.

Part 1: Synthesis of 5-bromobenzo[c][1][2][3]thiadiazole

This initial step involves the electrophilic bromination of the benzo[c][1][2][3]thiadiazole ring system. The use of bromine in hydrobromic acid provides a controlled method for the monobromination at the 5-position.

Materials and Equipment
Reagent/EquipmentNotes
Benzo[c][1][2][3]thiadiazoleCommercially available.
BromineCaution: Highly corrosive and toxic. Handle in a fume hood with appropriate personal protective equipment (PPE).
Hydrobromic acid (48%)Corrosive. Handle with care.
Round-bottom flaskAppropriate size for the reaction scale.
Magnetic stirrer and stir bar
Reflux condenser
Heating mantle
Buchner funnel and filter paper
Standard laboratory glassware
Protocol
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve benzo[c][1][2][3]thiadiazole (1.0 eq) in 48% hydrobromic acid.

  • Addition of Bromine: While stirring, slowly add bromine (1.1 eq) to the solution at room temperature. The reaction mixture will typically change color upon addition.

  • Reaction: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it over crushed ice.

  • Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration using a Buchner funnel.

  • Purification: Wash the collected solid with cold water and then recrystallize from a suitable solvent system (e.g., ethanol/water) to afford pure 5-bromobenzo[c][1][2][3]thiadiazole.

Part 2: Synthesis of Ethyl 2-(benzo[c][1][2][3]thiadiazol-5-yl)acetate via Stille Coupling

This is the key carbon-carbon bond-forming step. The palladium catalyst facilitates the coupling between the aryl bromide and the organotin reagent.[6][7]

Materials and Equipment
Reagent/EquipmentNotes
5-Bromobenzo[c][1][2][3]thiadiazoleSynthesized in Part 1.
Ethyl 2-(tributylstannyl)acetateCommercially available or can be synthesized.
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]Caution: Palladium catalyst. Handle with care.
Anhydrous TolueneDry solvent is crucial for the success of the reaction.
Schlenk flask or oven-dried glasswareTo maintain an inert atmosphere.
Inert gas supply (Argon or Nitrogen)
Magnetic stirrer and stir bar
Heating mantle or oil bath
Standard laboratory glassware
Silica gel for column chromatographyFor purification.
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Protocol

GSetup1. Reaction Setup- Add 5-bromobenzo[c][1,2,5]thiadiazole, ethyl 2-(tributylstannyl)acetate,and Pd(PPh₃)₄ to a Schlenk flask.Inert2. Inert Atmosphere- Evacuate and backfill the flask with Argon/Nitrogen (3x).Setup->InertSolvent3. Add Solvent- Add anhydrous toluene via syringe.Inert->SolventHeat4. Reaction- Heat the mixture to reflux (approx. 110 °C) for 12-24 hours.- Monitor by TLC.Solvent->HeatCool5. Cool Down- Allow the reaction to cool to room temperature.Heat->CoolFilter6. Filtration- Filter the mixture through a pad of Celite to remove the catalyst.Cool->FilterConcentrate7. Concentration- Remove the solvent under reduced pressure.Filter->ConcentratePurify8. Purification- Purify the crude product by silica gel column chromatography.Concentrate->Purify

Figure 2: Workflow for the Stille cross-coupling reaction.

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 5-bromobenzo[c][1][2][3]thiadiazole (1.0 eq), ethyl 2-(tributylstannyl)acetate (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Inert Atmosphere: Seal the flask and subject it to three cycles of evacuating and backfilling with an inert gas (argon or nitrogen).

  • Solvent Addition: Under the inert atmosphere, add anhydrous toluene via syringe.

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring. Monitor the progress of the reaction by TLC until the starting material is consumed (typically 12-24 hours).

  • Work-up: Upon completion, cool the reaction mixture to room temperature.

  • Filtration: Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with additional ethyl acetate.

  • Concentration: Combine the filtrates and remove the solvent under reduced pressure.

  • Purification: The crude product is then purified by silica gel column chromatography using a suitable eluent system, such as a gradient of ethyl acetate in hexane, to yield the pure Ethyl 2-(benzo[c][1][2][3]thiadiazol-5-yl)acetate.[8]

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Fume Hood: All manipulations involving volatile, corrosive, or toxic reagents such as bromine and organotin compounds should be performed in a well-ventilated fume hood.

  • Inert Atmosphere: Palladium-catalyzed reactions are often sensitive to air and moisture. Ensure all glassware is dry and the reaction is conducted under an inert atmosphere.

  • Waste Disposal: Dispose of all chemical waste, especially heavy metal residues (palladium and tin), according to institutional guidelines.

Expected Results and Characterization

The successful synthesis will yield Ethyl 2-(benzo[c][1][2][3]thiadiazol-5-yl)acetate as a solid or oil. The purity can be assessed by TLC and the structure confirmed by spectroscopic methods.

  • ¹H NMR (in CDCl₃):

    • Ethyl group: A triplet at approximately δ 1.2-1.3 ppm (3H, -CH₃) and a quartet at approximately δ 4.1-4.2 ppm (2H, -OCH₂-).

    • Methylene group: A singlet at approximately δ 3.8-4.0 ppm (2H, Ar-CH₂-).

    • Aromatic protons: Signals in the range of δ 7.5-8.0 ppm, corresponding to the three protons on the benzothiadiazole ring. The exact splitting pattern will depend on the coupling constants.

  • ¹³C NMR (in CDCl₃):

    • Ethyl group: Signals around δ 14 ppm (-CH₃) and δ 61 ppm (-OCH₂-).

    • Methylene group: A signal around δ 40-45 ppm (Ar-CH₂-).

    • Ester carbonyl: A signal around δ 170 ppm (C=O).

    • Aromatic carbons: Signals in the aromatic region (δ 120-155 ppm).

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (C₁₀H₁₀N₂O₂S, MW = 222.26 g/mol ).

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product formation in Stille coupling Inactive catalystUse a fresh batch of palladium catalyst.
Wet solvent or reagentsEnsure all solvents and reagents are anhydrous.
Insufficient heatingEnsure the reaction is maintained at the correct reflux temperature.
Formation of side products Homocoupling of the organotin reagentUse the correct stoichiometry of reactants.
Decomposition of starting materials or productAvoid prolonged heating. Monitor the reaction closely by TLC.
Difficulty in purification Co-elution of tin byproductsAfter the reaction, the crude mixture can be treated with a saturated aqueous solution of KF to precipitate tributyltin fluoride, which can then be filtered off.

Conclusion

This protocol provides a comprehensive guide for the synthesis of Ethyl 2-(benzo[c][1][2][3]thiadiazol-5-yl)acetate. By following the detailed steps and adhering to the safety precautions, researchers can reliably produce this valuable compound for their research endeavors. The Stille cross-coupling reaction proves to be an effective method for the construction of the key C-C bond in this molecule.

References

  • (No author given). bis([1][2][3]thiadiazole) by bromination of benzo[1,2-c:3,4-c. Bohrium. Retrieved December 13, 2023, from https://bohrium.com/research/bis-1-2-5-thiadiazole-bromination-benzo-1-2-c-3-4-c.

  • (No author given). (2018). THE USES OF ETHYL 2-(1H-BENZO[D]IMIDAZOL-2-YL)ACETATE TO SYNTHESIS PYRAZOLE, THIOPHENE, PYRIDINE AND COUMARIN DERIVATIVES WITH ANTITUMOR ACTIVITIES. Bulletin of the Chemical Society of Ethiopia, 32(3), 545-560.
  • (No author given). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033967). Human Metabolome Database. Retrieved December 13, 2023, from [Link].

  • (No author given). bibenzo[c][1][2][3]thiadiazole Supplementary Information. The Royal Society of Chemistry. Retrieved December 13, 2023, from [Link].

  • (No author given). Wiley-VCH 2007 - Supporting Information. Retrieved December 13, 2023, from [Link].

  • (No author given). 4,5-c′]bis[1][2][3]thiadiazole. Retrieved December 13, 2023, from [Link].

  • Gudim, N. S., Knyazeva, E. A., Obruchnikova, N. V., Rakitin, O. A., & Popov, V. V. (2021). 4-Bromobenzo[1,2-d:4,5-d′]bis([1][2][9]thiadiazole). Molbank, 2021(4), M1362.

  • (No author given). (2025).
  • (No author given). Stille Coupling. Organic Chemistry Portal. Retrieved December 13, 2023, from [Link].

  • Myers, A. G. The Stille Reaction. Chem 115.
  • (No author given). Stille reaction. Wikipedia. Retrieved December 13, 2023, from [Link].

  • (No author given). (2023). Stille Coupling. Chemistry LibreTexts. Retrieved December 13, 2023, from [Link].

Application Notes & Protocols: The Synthetic Utility of Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate

Application Notes & Protocols: The Synthetic Utility of Ethyl 2-(benzo[c][1][2][3]thiadiazol-5-yl)acetate

Abstract

This document provides a comprehensive technical guide on the synthetic applications of Ethyl 2-(benzo[c][1][2][3]thiadiazol-5-yl)acetate. The 2,1,3-benzothiadiazole (BTD) core is a privileged heterocyclic motif renowned for its unique electronic properties, making it a cornerstone in the development of advanced materials and pharmacologically active agents.[1] This guide moves beyond a simple recitation of facts to deliver field-proven insights into the strategic use of this versatile building block. We will explore the inherent reactivity of both the BTD core and the ethyl acetate side chain, presenting detailed, self-validating protocols for key transformations. The causality behind experimental choices, from reagent selection to reaction monitoring and purification, is elucidated to empower researchers in drug development and materials science.

Introduction: The Strategic Importance of the Benzothiadiazole Scaffold

The 2,1,3-benzothiadiazole (BTD) scaffold is an electron-deficient aromatic system that has garnered significant attention in medicinal and materials chemistry.[1] Its derivatives are integral components in a vast array of pharmacologically active molecules, exhibiting anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties, among others.[2][3][4][5][6] The electron-accepting nature of the BTD core also makes it a critical building block for organic electronics, fluorescent probes, and phototheranostics.[1]

Ethyl 2-(benzo[c][1][2][3]thiadiazol-5-yl)acetate (CAS 195505-47-6) is a particularly valuable derivative. It strategically combines the electronically active BTD nucleus with a versatile ethyl acetate side chain. This bifunctional nature allows for two primary avenues of synthetic diversification:

  • Core Modification: Leveraging the reactivity of the BTD ring itself, typically at the C4 and C7 positions, for cross-coupling or functionalization reactions.

  • Side-Chain Elaboration: Utilizing the active methylene and ester functionalities of the acetate group for chain extension, cyclization, and amidation reactions.

This guide provides robust protocols to exploit this dual reactivity, enabling the synthesis of novel, high-value compounds.

Physicochemical & Spectroscopic Data
PropertyValueSource
CAS Number 195505-47-6[7]
Molecular Formula C₁₀H₁₀N₂O₂S[7]
Molecular Weight 222.26 g/mol [7]
SMILES O=C(OCC)CC1=CC2=NSN=C2C=C1
Appearance (Expected) Off-white to yellow solidGeneral Observation
¹H NMR Predicted shifts (CDCl₃): δ ~7.8-8.0 (m, 2H), ~7.4 (m, 1H), 4.2 (q, 2H), 3.8 (s, 2H), 1.3 (t, 3H)Standard Prediction
¹³C NMR Predicted shifts (CDCl₃): δ ~170 (C=O), ~155 (C=N), ~130-140 (Ar-C), ~61 (O-CH₂), ~40 (Ar-CH₂), ~14 (CH₃)Standard Prediction

Synthetic Pathways & Core Logic

The strategic value of Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate lies in its capacity for orthogonal functionalization. The diagram below illustrates the two primary synthetic vectors that can be pursued from this starting material.

Gcluster_0Synthetic Strategy Overviewcluster_1Side-Chain Elaborationcluster_2BTD Core FunctionalizationstartEthyl 2-(benzo[c]thiadiazol-5-yl)acetatehydrolysisHydrolysis toCarboxylic Acidstart->hydrolysis  NaOH, H₂O/EtOHclaisenClaisen Condensation toβ-Ketoestersstart->claisen  NaOEt, EsterhalogenationElectrophilic Halogenation(e.g., at C4/C7)start->halogenation  NBS / NISamidationAmidation toBioactive Amideshydrolysis->amidation  Amine, Coupling Agent  (EDC, HOBt)cross_couplingCross-Coupling Reactions(Suzuki, Sonogashira)halogenation->cross_coupling  Pd Catalyst, Base,  Boronic Acid / Alkyne

Caption: Synthetic diversification pathways for the target molecule.

Application Protocol 1: Side-Chain Elaboration via Amidation

The conversion of the ethyl ester to a carboxamide is a cornerstone transformation in medicinal chemistry, as the amide bond is a key structural feature in many biological molecules. This protocol first involves saponification to the corresponding carboxylic acid, followed by a standard peptide coupling reaction.

Protocol 1A: Saponification to 2-(Benzo[c][1][2][3]thiadiazol-5-yl)acetic Acid
  • Principle: Base-catalyzed hydrolysis of the ethyl ester to the carboxylate salt, followed by acidic workup to yield the free carboxylic acid. This intermediate is often more stable for storage and is the direct precursor for amidation.

  • Materials:

    • Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate (1.0 eq)

    • Ethanol (EtOH)

    • Sodium Hydroxide (NaOH) solution (2 M)

    • Hydrochloric Acid (HCl) solution (2 M)

    • Ethyl Acetate (EtOAc)

    • Brine (saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Step-by-Step Procedure:

    • Dissolve Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate in ethanol (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stirrer.

    • Add the 2 M NaOH solution (1.5 eq) dropwise to the stirring solution at room temperature.

    • Heat the mixture to 50°C and stir for 2-4 hours.

    • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting material (ester) and the appearance of a more polar spot (carboxylate) that remains at the baseline.

    • Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

    • Re-dissolve the residue in water and wash with ethyl acetate (2x) to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of 2 M HCl. A precipitate should form.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid, which can be purified by recrystallization if necessary.

Protocol 1B: EDC/HOBt Mediated Amidation
  • Principle: The carboxylic acid is activated with a coupling agent (EDC) to form a highly reactive intermediate, which is then readily attacked by the desired amine to form the amide bond. HOBt is used as an additive to suppress side reactions and improve efficiency.

  • Materials:

    • 2-(Benzo[c][1][2][3]thiadiazol-5-yl)acetic Acid (1.0 eq)

    • Desired Amine (Primary or Secondary, 1.1 eq)

    • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 eq)

    • Hydroxybenzotriazole (HOBt, 1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA, 3.0 eq)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Step-by-Step Procedure:

    • To a dry flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid, HOBt, and the desired amine.

    • Dissolve the components in anhydrous DMF (approx. 0.1 M concentration).

    • Add DIPEA to the mixture and stir for 5 minutes at room temperature.

    • Add EDC·HCl in one portion.

    • Allow the reaction to stir at room temperature for 12-24 hours.

    • Monitoring: Progress is monitored by TLC or LC-MS to confirm the consumption of the carboxylic acid.

    • Work-up: Pour the reaction mixture into water and extract with ethyl acetate (3x).

    • Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to yield the pure amide.

Application Protocol 2: Core Functionalization via Palladium-Catalyzed Cross-Coupling

To install new carbon-carbon bonds on the BTD core, a common strategy is to first introduce a halogen (e.g., bromine) at an activated position (C4 or C7), followed by a palladium-catalyzed cross-coupling reaction. This protocol outlines a representative Sonogashira coupling.

Protocol 2: Sonogashira Cross-Coupling of a Halogenated BTD Derivative
  • Causality & Principle: The Sonogashira reaction is a powerful method for forming C(sp²)-C(sp) bonds.[1] It proceeds via a palladium and copper co-catalyzed cycle. The electron-deficient nature of the BTD ring makes its bromo-derivatives excellent substrates for the initial oxidative addition step to the Pd(0) catalyst. This protocol is adapted from established procedures for 4-bromo-2,1,3-benzothiadiazole derivatives.[1]

Gworkflow_startObtain Bromo-BTD-Acetate(via Halogenation)reaction_setupReaction Setup:- Bromo-BTD-Acetate- Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂)- CuI- Amine Base (e.g., Et₃N)- Terminal Alkyneworkflow_start->reaction_setupreaction_runRun Reaction:- Anhydrous Solvent (THF/Toluene)- Inert Atmosphere (Ar/N₂)- Heat (40-80 °C)reaction_setup->reaction_runmonitoringMonitor Progress(TLC / LC-MS)reaction_run->monitoringmonitoring->reaction_runContinue ifincompleteworkupAqueous Work-up:- Dilute with EtOAc- Wash with NH₄Cl(aq)monitoring->workupProceed uponcompletionpurificationPurification:- Dry (Na₂SO₄)- Concentrate- Column Chromatographyworkup->purificationproductFinal Product:Alkynyl-BTD-Acetatepurification->product

Caption: Experimental workflow for the Sonogashira cross-coupling.

  • Materials:

    • Ethyl 2-(7-bromo-benzo[c][1][2][3]thiadiazol-5-yl)acetate (1.0 eq)

    • Terminal Alkyne (1.2 eq)

    • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 eq)

    • Copper(I) Iodide (CuI, 0.06 eq)

    • Triethylamine (Et₃N, 3.0 eq)

    • Anhydrous Tetrahydrofuran (THF) or Toluene

  • Step-by-Step Procedure:

    • To a dry Schlenk tube or round-bottom flask, add the bromo-BTD starting material, Pd(PPh₃)₂Cl₂, and CuI.

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

    • Add the anhydrous solvent (THF or Toluene) via syringe, followed by the triethylamine and the terminal alkyne.

    • Heat the reaction mixture to the desired temperature (typically 60-80°C) and stir.

    • Monitoring: Follow the consumption of the aryl bromide by TLC or LC-MS. The product will be less polar than the starting material.

    • Work-up: Upon completion, cool the mixture to room temperature and filter it through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Re-dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of ammonium chloride (NH₄Cl) to remove the copper co-catalyst and amine salts, followed by a brine wash.

    • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford the desired alkynylated product.[1]

References

  • Badgujar, N. D., et al. (2024). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Journal of Chemical Reviews, 6(2). [Link]

  • Lihumis, H. S., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research, 5(2), 147-164. [Link]

  • Wang, C., et al. (2015). Palladium-catalyzed oxidative C–H/C–H cross-coupling of benzothiazoles with thiophenes and thiazoles. Chemical Communications, 51(56), 11314-11317. [Link]

  • Kauthale, C. J., et al. (2020). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Bentham Science. [Link]

  • Kaur, R., et al. (2014). Medicinal significance of benzothiazole scaffold: an insight view. Journal of Applied Pharmaceutical Science, 4(3), 116-125. [Link]

  • Waghamode, K. T., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research, 5(2), 147-164. [Link]

  • Mohareb, R. M., & Gaman, M. S. (2018). THE USES OF ETHYL 2-(1H-BENZO[D]IMIDAZOL-2-YL)ACETATE TO SYNTHESIS PYRAZOLE, THIOPHENE, PYRIDINE AND COUMARIN DERIVATIVES WITH A. Bulletin of the Chemical Society of Ethiopia, 32(3), 541-556. [Link]

  • Bram, A., et al. (2012). An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry, 14(9), 2449-2452. [Link]

  • Espinosa-Gálvez, G. M., et al. (2024). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. Molecules, 29(11), 2636. [Link]

  • Zhang, Y., et al. (2019). Synthesis, Characterization, and Biological Activity of a Novel Series of Benzo[3][8]imidazo[2,1-b]thiazole Derivatives as Potent. Molecules, 24(4), 682. [Link]

  • Blakemore, P. R., et al. (2005). Ethyl (benzothiazol-2-ylsulfonyl)acetate: a new reagent for the stereoselective synthesis of α,β-unsaturated esters from aldehydes. Organic Chemistry Portal. [Link]

  • Blakemore, P. R., et al. (2005). Ethyl (benzothiazol-2-ylsulfonyl)acetate: a new reagent for the stereoselective synthesis of α,β-unsaturated esters from aldehydes. Organic & Biomolecular Chemistry, 3(7), 1365-1368. [Link]

  • Khumsubdee, S., et al. (2014). Palladium-catalysed cross-coupling reaction of ultra-stabilised 2-aryl-1,3-dihydro-1H-benzo[d]1,3,2-diazaborole compounds with aryl bromides: A direct protocol for the preparation of unsymmetrical biaryls. Beilstein Journal of Organic Chemistry, 10, 1107-1113. [Link]

  • Azzam, R. A., & Seif, M. (2024). Chemistry and Biological Activities of Ethyl-2-benzothiazolyl Acetate and its Corresponding Hydrazides. Advances in Basic and Applied Sciences, 2, 67-82. [Link]

  • Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. Der Pharma Chemica. [Link]

  • Khumsubdee, S., et al. (2014). Palladium-catalysed cross-coupling reaction of ultra-stabilised 2-aryl-1,3-dihydro-1H-benzo[d]1,3,2-diazaborole compounds with aryl bromides: A direct protocol for the preparation of unsymmetrical biaryls. ResearchGate. [Link]

  • Mohammed, L. A., & Al-Masoudi, W. A. (2022). Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Chemical Methodologies, 6(11), 896-905. [Link]

  • Ethyl 2-(4-chloro-2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)acetate. National Institutes of Health. [Link]

  • Ethyl 2-{4-[(1,5-dibenzyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-3-yl)methyl]-1H-1,2,3-triazol-1-yl}acetate. National Institutes of Health. [Link]

  • De la Cruz-Martinez, F., et al. (2023). Design and Synthesis of New Boron-Based Benzo[c][1][2][3]oxadiazoles and Benzo[c][1][2][3]thiadiazoles as Potential Hypoxia Inhibitors. Molecules, 28(2), 659. [Link]

  • Unangst, P. C., et al. (1992). Synthesis of 2-(2,3-dihydro-2-oxo-1,3,4-oxadiazol-5-yl) benzo heterocycles. A novel series of orally active antiallergic agents. Journal of Medicinal Chemistry, 35(20), 3691-3698. [Link]

Application Notes and Protocols: Investigating the Anticancer Potential of Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Introduction and Scientific Context

The benzothiadiazole scaffold is recognized as a "privileged structure" in medicinal chemistry, with its derivatives demonstrating a wide array of biological activities, including significant potential in oncology.[1][2] These compounds have been reported to interfere with numerous pathways critical to tumor progression, such as angiogenesis, cell cycle regulation, and apoptosis.[2][3][4] Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate (herein referred to as EBTA) is a specific derivative within this promising class. While EBTA itself is a novel investigational compound with limited published data, its structural components—the benzothiadiazole core and the acetate side chain—suggest a strong rationale for its evaluation as a potential anticancer agent.

This guide provides a comprehensive framework for the initial preclinical evaluation of EBTA. The protocols outlined herein are designed as a self-validating cascade, beginning with broad cytotoxic screening and progressing to more defined mechanistic studies. The experimental choices are grounded in established methodologies for small molecule drug discovery and the known biological activities of structurally related benzothiazole and thiadiazole compounds.[5][6]

Section 2: Compound Profile and Handling

Before initiating any biological assays, it is critical to understand the physicochemical properties of EBTA and to prepare it correctly for experimental use.

  • Compound Name: Ethyl 2-(benzo[c][1][4][7]thiadiazol-5-yl)acetate[8]

  • CAS Number: 195505-47-6[8]

  • Molecular Formula: C₁₀H₁₀N₂O₂S

  • Appearance: Likely a solid at room temperature.

  • Solubility: Expected to be soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol, with limited solubility in aqueous media.[7] It is imperative to perform a solubility test before preparing a high-concentration stock solution.

  • Stability: The ester functional group may be susceptible to hydrolysis in highly acidic or basic aqueous solutions (pH < 6 or > 9).[7] For biological assays, it is recommended to use buffered solutions and prepare fresh dilutions from a DMSO stock for each experiment.

Protocol 2.1: Preparation of Master Stock Solution
  • Objective: To prepare a high-concentration, stable master stock of EBTA for serial dilutions.

  • Materials:

    • Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

    • Sterile, amber microcentrifuge tubes or vials

  • Procedure:

    • Aseptically weigh out a precise amount of EBTA solid (e.g., 5 mg) in a sterile microcentrifuge tube.

    • Add the required volume of anhydrous DMSO to achieve a desired high concentration (e.g., 10 mM or 20 mM).

    • Vortex thoroughly at room temperature until the solid is completely dissolved. Gentle warming in a 37°C water bath can be applied if necessary.

    • Aliquot the master stock into smaller volumes in sterile, amber vials to minimize freeze-thaw cycles and light exposure.

    • Store aliquots at -20°C or -80°C for long-term stability. A working stock can be kept at 4°C for short-term use (1-2 weeks).

Section 3: Hypothesized Mechanism of Action and Investigative Workflow

Based on extensive literature on the benzothiazole and thiadiazole classes, EBTA may exert its anticancer effects through several mechanisms, including the induction of apoptosis and the inhibition of critical cell signaling pathways.[3][5] Many benzothiazole derivatives have been shown to inhibit protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) or components of the PI3K/AKT pathway, which are frequently dysregulated in cancer.[3][9][10]

A plausible hypothesis is that EBTA could function as a kinase inhibitor, leading to cell cycle arrest and the initiation of the apoptotic cascade.

G EBTA EBTA (Hypothesized) Kinase Protein Kinase (e.g., VEGFR-2, AKT) EBTA->Kinase Inhibition Downstream Downstream Signaling (e.g., ERK, mTOR) Kinase->Downstream Activation Apoptosis Apoptosis Kinase->Apoptosis Inhibition of Kinase Leads to Apoptosis Bcl2 Anti-apoptotic Proteins (e.g., Bcl-2) Kinase->Bcl2 Upregulates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Bcl2->Apoptosis Inhibits G start Prepare EBTA Stock Solution (Protocol 2.1) screen Screening Phase: Cell Viability Assay (MTT/CCK-8) (Protocol 4.1) start->screen ic50 Determine IC50 Values Across Multiple Cell Lines screen->ic50 mechanistic Mechanistic Phase (Treat cells at IC50 and 2x IC50) ic50->mechanistic apoptosis Apoptosis Assay (Annexin V / PI) (Protocol 4.2) mechanistic->apoptosis cellcycle Cell Cycle Analysis (PI Staining) (Protocol 4.3) mechanistic->cellcycle protein Protein Expression (Western Blot) (Protocol 4.4) mechanistic->protein end Data Synthesis & Future Directions apoptosis->end cellcycle->end protein->end

Caption: Proposed experimental workflow for evaluating EBTA.

Section 4: Experimental Application Protocols

These protocols provide a robust starting point for any researcher investigating EBTA. It is crucial to include appropriate controls in every experiment, including a vehicle control (DMSO at the same final concentration as in the EBTA-treated wells) and a positive control (a known cytotoxic agent like Doxorubicin or Paclitaxel). [6][11]

Protocol 4.1: Cell Viability and Cytotoxicity Assay (MTT Method)

This initial assay is fundamental for determining the concentration-dependent effect of EBTA on cancer cell viability and for calculating the IC50 value (the concentration that inhibits cell growth by 50%). [12][13] Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, A549, MCF-7) in a 96-well plate at an empirically determined optimal density (e.g., 5,000–10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator. [14]2. Compound Treatment: Prepare serial dilutions of EBTA from the DMSO stock in complete culture medium. The final DMSO concentration in all wells, including the vehicle control, should not exceed 0.1% to avoid solvent-induced toxicity. [6]3. Remove the overnight medium from the cells and add 100 µL of medium containing the various concentrations of EBTA (e.g., ranging from 0.1 µM to 100 µM).

  • Incubation: Incubate the plate for a predetermined duration (typically 48 or 72 hours). [6]5. MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals. [14]6. Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. [14]7. Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the log of EBTA concentration and use non-linear regression to determine the IC50 value.

Data Presentation: Quantitative data should be summarized for clear comparison.

Table 1: Example IC50 Values for EBTA after 48h Treatment
Cell Line IC50 (µM)
HeLa (Cervical Cancer)Experimental Value
A549 (Lung Cancer)Experimental Value
MCF-7 (Breast Cancer)Experimental Value
WI-38 (Normal Fibroblast)Experimental Value
Protocol 4.2: Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells, clarifying whether the cytotoxicity observed in the MTT assay is due to programmed cell death. [14][15] Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with EBTA at concentrations around the determined IC50 value (e.g., 1x and 2x IC50) for 24 or 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium. [14]3. Staining:

    • Wash the collected cells with cold PBS and centrifuge.

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL. [14] * Transfer 100 µL of the suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI). [14] * Gently mix and incubate for 15 minutes at room temperature in the dark. [14]4. Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer.

  • Analysis: Quantify the percentage of cells in each quadrant:

    • Annexin V- / PI- (Live cells)

    • Annexin V+ / PI- (Early apoptotic cells)

    • Annexin V+ / PI+ (Late apoptotic/necrotic cells)

    • Annexin V- / PI+ (Necrotic cells)

Protocol 4.3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol determines if EBTA induces cell cycle arrest at a specific phase (G1, S, or G2/M), which is a common mechanism for anticancer agents. [11][16] Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with EBTA at IC50 concentrations for 24 hours.

  • Cell Harvesting: Collect all cells and wash with PBS.

  • Fixation: Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the pellet in a staining solution containing PI and RNase A.

    • Incubate for 30 minutes at 37°C in the dark.

  • Data Acquisition: Analyze the DNA content of the cells using a flow cytometer.

  • Analysis: Use cell cycle analysis software to model the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle. Compare the distribution in treated cells to the vehicle control.

Protocol 4.4: Western Blot Analysis of Key Signaling Proteins

Western blotting provides mechanistic insight by measuring changes in the expression or activation state of specific proteins involved in apoptosis and cell signaling. [3] Methodology:

  • Protein Extraction: Treat cells with EBTA as in previous assays. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay. [6]3. SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and then transfer the proteins to a PVDF or nitrocellulose membrane. [6]4. Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. [14] * Incubate the membrane with a primary antibody overnight at 4°C. Key targets to probe include:

      • Apoptosis Markers: Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax. [9][15] * Signaling Markers: p-AKT, total AKT, p-ERK, total ERK. [3] * Loading Control: β-actin or GAPDH.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. [6]5. Detection: Add an enhanced chemiluminescent (ECL) substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensity using densitometry software and normalize to the loading control.

Section 5: References

  • Hasan Tuhmaz Hamad. (2025). Benzothiazole Derivatives in Cancer Treatment: Synthesis and Therapeutic Potential: Review. MedMat.

  • BenchChem. (n.d.). Ethyl 2-(benzo[d]thiazol-2-yl)acetate | 29182-42-1. Retrieved from

  • Supuran, C. T., et al. (2024). Benzothiazole derivatives in the design of antitumor agents. Archiv der Pharmazie. [Link]

  • Zhang, Y., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Naunyn-Schmiedeberg's Archives of Pharmacology. [Link]

  • Winum, J. Y., et al. (2020). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 265-279. [Link]

  • Zhang, P., et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols. [Link]

  • Bhat, M. A., et al. (2019). A Review on Anticancer Potentials of Benzothiazole Derivatives. Current Drug Targets, 20(13), 1347-1362. [Link]

  • BenchChem. (2025). Application Notes and Protocols for In-Vitro Cancer Cell Line Studies. Retrieved from

  • Smolecule. (2023). Ethyl 2-(5-methyl-2-oxo-1,3,4-thiadiazol-3-yl)acetate. Retrieved from

  • BenchChem. (2025). Application Notes and Protocols for Small Molecule Inhibitors in Cell-Based Assays. Retrieved from

  • Beretta, G. L., & Zaffaroni, N. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-Phase Clinical Pharmacology”. Anticancer Research, 39(7), 3399-3404. [Link]

  • El-Sayed, N. N. E., et al. (2025). Novel ethyl 2-hydrazineylidenethiazolidin-5-ylidene acetate clubbed with coumarinylthiazolyl pyrazole system as potential VEGFR-2 inhibitors and apoptosis inducer. RSC Advances. [Link]

  • Crown Bioscience. (2025). How to use in vitro models to study and overcome drug resistance in oncology. Retrieved from [Link]

  • Blakemore, P. R., Ho, D. K. H., & Nap, W. M. (2005). Ethyl (benzothiazol-2-ylsulfonyl)acetate: a new reagent for the stereoselective synthesis of α,β-unsaturated esters from aldehydes. Organic & Biomolecular Chemistry, 3(8), 1365-1368. [Link]

  • Azzam, R. A., & Seif, M. (2024). Chemistry and Biological Activities of Ethyl-2-benzothiazolyl Acetate and its Corresponding Hydrazides. Advances in Basic and Applied Sciences. [Link]

  • Li, Y., et al. (2019). Synthesis, Characterization, and Biological Activity of a Novel Series of Benzoi[3][4]midazo[2,1-b]thiazole Derivatives as Potential Epidermal Growth Factor Receptor Inhibitors. Molecules, 24(4), 733. [Link]

  • St-Pierre, M. V., et al. (2004). Peripheral benzodiazepine receptor ligands induce apoptosis and cell cycle arrest in human hepatocellular carcinoma cells and enhance chemosensitivity to paclitaxel, docetaxel, doxorubicin and the Bcl-2 inhibitor HA14-1. Journal of Hepatology, 41(5), 799-807. [Link]

  • Rojas-León, C. A., et al. (2025). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. Molecules. [Link]

  • Stoika, R., et al. (2019). Apoptosis induction in human leukemia cells by novel 2-amino-5-benzylthiazole derivatives. Ukrainian Biochemical Journal, 91(2), 76-85. [Link]

  • Wujec, M., & Paneth, A. (2021). Thiadiazole derivatives as anticancer agents. Expert Opinion on Therapeutic Patents, 31(1), 35-47. [Link]

  • Pattan, S. R., et al. (2012). Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. Der Pharma Chemica, 4(1), 168-173. [Link]

  • Yang, Z., et al. (2018). Novel benzo-bis(1,2,5-thiadiazole) fluorophores for in vivo NIR-II imaging of cancer. Chemical Communications, 54(62), 8646-8649. [Link]

  • Siddiqui, N., et al. (2009). Synthesis and preliminary screening of benzothiazol-2-yl thiadiazole derivatives for anticonvulsant activity. Acta Pharmaceutica, 59(4), 441-451. [Link]

  • El-Naggar, M., et al. (2024). Rationale design and synthesis of new apoptotic thiadiazole derivatives targeting VEGFR-2: computational and in vitro studies. Journal of the Iranian Chemical Society. [Link]

  • El-Sayed, W. A., et al. (2018). Design, Synthesis and Biological Evaluation of Novel Benzot[3][4]hiazolo[2,3-c]t[1][3][7]riazole Derivatives as Potential Anticancer Agents. Acta Poloniae Pharmaceutica, 75(1), 69-80. [Link]

  • Mohareb, R. M., & Gaman, M. S. (2018). The uses of ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate to synthesis pyrazole, thiophene, pyridine and coumarin derivatives with antitumor activities. Bulletin of the Chemical Society of Ethiopia, 32(3), 541-556. [Link]

  • Wang, L., et al. (2019). Synthesis and biological evaluation of novel benzo[c]t[1][4][7]hiadiazol-5-yl and thieno[3,2-c]-pyridin-2-yl imidazole derivatives as ALK5 inhibitors. Bioorganic & Medicinal Chemistry, 27(19), 115033. [Link]

  • El-Mekabaty, A., et al. (2024). Identification of Benzothiazoles Bearing 1,3,4-Thiadiazole as Antiproliferative Hybrids Targeting VEGFR-2 and BRAF Kinase: Design, Synthesis, BIO Evaluation and In Silico Study. Pharmaceuticals, 17(7), 882. [Link]

Sources

Application Notes and Protocols for the Initial Cellular Characterization of Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I present this guide to researchers, scientists, and drug development professionals for the initial characterization of novel compounds, using Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate as a representative example.

Introduction and Rationale

The benzo[c][1][2]thiadiazole scaffold is a heterocyclic moiety that has garnered significant interest in medicinal chemistry. Derivatives of this and related structures, such as benzothiazoles, have been investigated for a range of biological activities, including potential anticancer properties.[3][4][5][6] For instance, certain benzo[c][1][2]thiadiazole derivatives have been identified as inhibitors of SHP2, an oncogenic phosphatase, making this structural class a promising area for the development of new therapeutic agents.[3]

Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate is a specific derivative within this class. However, a review of the current scientific literature reveals a notable lack of data on its specific biological activities and cellular effects. The compound is primarily documented as a chemical intermediate in synthesis processes.[7]

Given this knowledge gap, this document provides a comprehensive guide for the initial cell-based screening of Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate. The protocols outlined here are designed as a foundational screening cascade to determine its basic cellular effects, such as cytotoxicity, impact on cell proliferation, and potential to induce apoptosis. This approach is fundamental in early-stage drug discovery for any novel compound.[8][9][10] The following protocols are presented as a logical workflow, starting with broad cytotoxicity screening and progressively moving towards more specific mechanistic assays.

Section 1: Foundational Cytotoxicity Assessment

The first critical step in evaluating any novel compound is to determine its cytotoxic potential.[11] This establishes the concentration range at which the compound may induce cell death, providing essential information for designing all subsequent experiments. The MTT assay is a widely used colorimetric method for this purpose, measuring the metabolic activity of cells, which serves as a proxy for cell viability.[12][13]

Protocol 1: MTT Assay for General Cytotoxicity

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate.

Materials:

  • Selected cancer cell line (e.g., HeLa, A549, or a cell line relevant to the researcher's focus)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate

  • DMSO (for dissolving the compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • 96-well flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest logarithmically growing cells and determine the cell density. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[14]

  • Compound Preparation: Prepare a stock solution of Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate (e.g., 10 mM) in DMSO. From this stock, prepare a series of dilutions in complete culture medium. It is advisable to perform a broad-range screen first (e.g., 0.1, 1, 10, 50, 100 µM) to identify an effective concentration range.

  • Cell Treatment: After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the compound. Include wells with vehicle control (medium with the same final concentration of DMSO used for the compound) and untreated controls (medium only).

  • Incubation: Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for another 3-4 hours at 37°C.[14] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[12]

  • Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[14]

  • Data Acquisition: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.[14]

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.

  • Determine the IC50 value from this curve.

Data Presentation: Example IC50 Values
Cell LineIncubation Time (h)IC50 (µM)
HeLa4825.3
A5494842.1
MCF-74818.9

Workflow for Cytotoxicity Assessment

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Culture and harvest cells Seed_Plate Seed cells in 96-well plate Cell_Culture->Seed_Plate Treat_Cells Treat cells with compound Seed_Plate->Treat_Cells Compound_Prep Prepare serial dilutions of compound Compound_Prep->Treat_Cells Incubate Incubate for 48h Treat_Cells->Incubate Add_MTT Add MTT reagent Incubate->Add_MTT Incubate_MTT Incubate for 4h Add_MTT->Incubate_MTT Solubilize Solubilize formazan Incubate_MTT->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Calculate_Viability Calculate % Viability Read_Absorbance->Calculate_Viability Plot_Curve Plot Dose-Response Curve Calculate_Viability->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Section 2: Assessing Anti-proliferative Effects

If a compound reduces the signal in an MTT assay, it could be due to cytotoxicity (killing cells) or a cytostatic effect (inhibiting proliferation). A cell proliferation assay can help distinguish between these possibilities. There are several methods to measure cell proliferation, including those that rely on metabolic activity (like MTT), DNA synthesis, or ATP content.[15]

Protocol 2: Crystal Violet Assay for Cell Proliferation

The crystal violet assay is a simple and effective method for quantifying cell number, thereby assessing proliferation.

Materials:

  • Cell line and culture reagents

  • Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate

  • 96-well plates

  • Crystal Violet solution (0.5% in 25% methanol)

  • 33% Acetic Acid solution

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-4 from the MTT assay protocol.

  • Cell Fixation: After the incubation period, carefully remove the medium. Gently wash the cells with PBS. Add 100 µL of 4% paraformaldehyde in PBS to each well and incubate for 15 minutes at room temperature to fix the cells.

  • Staining: Remove the fixative and wash with PBS. Add 100 µL of Crystal Violet solution to each well and incubate for 20 minutes at room temperature.

  • Washing: Remove the staining solution and wash the wells thoroughly with water until the water runs clear.

  • Solubilization: Add 100 µL of 33% Acetic Acid solution to each well to solubilize the stain.

  • Data Acquisition: Measure the absorbance at 590 nm using a microplate reader.

Section 3: Investigating the Mechanism of Cell Death - Apoptosis Assay

If the compound is confirmed to be cytotoxic, the next logical step is to investigate the mechanism of cell death. A common and important mechanism is apoptosis, or programmed cell death. The Annexin V/Propidium Iodide (PI) assay is a standard method for detecting apoptosis by flow cytometry.[1]

Principle of the Annexin V/PI Assay

During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid normally found on the inner leaflet of the plasma membrane, is translocated to the outer leaflet. Annexin V is a protein that has a high affinity for PS in the presence of calcium and can be labeled with a fluorophore (like FITC). Propidium Iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the intact membrane of live or early apoptotic cells. Therefore, it only stains late apoptotic or necrotic cells where membrane integrity is lost.

Protocol 3: Annexin V/PI Staining for Apoptosis Detection

Materials:

  • Cell line of interest

  • Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells (e.g., 2 x 10^5 cells/well) in 6-well plates and allow them to attach overnight. Treat the cells with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle-treated control.

  • Cell Harvesting: After treatment, collect both the floating cells from the supernatant and the adherent cells (by trypsinization). Combine them and centrifuge at 300 x g for 5 minutes.[1]

  • Washing: Wash the cells twice with cold PBS.[1]

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution and Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour.[16]

Data Interpretation: The flow cytometry data will be displayed in a quadrant plot:

  • Lower-Left (Annexin V- / PI-): Live, healthy cells.

  • Lower-Right (Annexin V+ / PI-): Early apoptotic cells.

  • Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.

  • Upper-Left (Annexin V- / PI+): Necrotic cells (due to mechanical damage).

Diagram of Apoptosis Detection Principle

Apoptosis_Detection cluster_cells Cell States cluster_stains Staining cluster_results Flow Cytometry Results Live_Cell Live Cell Inner Membrane: PS Outer Membrane: Normal Result_Live Annexin V- PI- Live_Cell->Result_Live No Staining Early_Apoptotic Early Apoptotic Cell Inner Membrane Outer Membrane: Exposed PS Annexin_V Annexin V-FITC (Binds to PS) Early_Apoptotic->Annexin_V Binds Late_Apoptotic Late Apoptotic / Necrotic Cell Leaky Membrane Exposed PS Late_Apoptotic->Annexin_V Binds PI Propidium Iodide (Stains DNA) Late_Apoptotic->PI Enters Cell Result_Early Annexin V+ PI- Annexin_V->Result_Early Detects Result_Late Annexin V+ PI+ Annexin_V->Result_Late PI->Result_Late Detects

Caption: Principle of distinguishing cell populations using Annexin V and PI staining.

Conclusion and Future Directions

This guide provides a foundational framework for the initial biological characterization of Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate. By systematically assessing cytotoxicity, effects on proliferation, and the potential for apoptosis induction, researchers can generate the preliminary data necessary to decide if this compound warrants further investigation.

Should this initial screening reveal significant and interesting biological activity, subsequent studies could focus on:

  • Target Identification: Investigating the molecular targets of the compound.

  • Pathway Analysis: Exploring which signaling pathways are modulated by the compound.

  • In Vivo Studies: Assessing the compound's efficacy and safety in animal models.

By following these robust and validated protocols, researchers can ensure the generation of high-quality, reliable data, paving the way for a deeper understanding of the therapeutic potential of novel chemical entities.

References

Probing the Pharmacological Landscape: A Guide to Mechanism of Action Studies for Benzo[c]thiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The benzo[c][1][2][3]thiadiazole scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, including potential as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents. A prime example of the therapeutic potential within this class is 5-((4-methoxyphenyl)thio)benzo[c][1][2][3]thiadiazole (MTDZ), a compound that has shown promise as an antidepressant by selectively inhibiting monoamine oxidase A (MAO-A) and modulating serotonergic and nitric oxide pathways.[4] Understanding the precise mechanism of action (MoA) is paramount for the successful translation of these promising derivatives from the laboratory to the clinic. This comprehensive guide provides researchers, scientists, and drug development professionals with a strategic framework and detailed protocols for elucidating the MoA of novel benzo[c]thiadiazole derivatives, such as Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate.

Part 1: Foundational Characterization and Target Identification

The initial phase of an MoA study involves a broad-based screening to identify the primary biological effect and potential molecular targets. This is followed by more focused investigations to confirm these initial findings.

Initial Biological Screening: Unveiling the Primary Pharmacological Effect

A critical first step is to determine the overarching biological impact of the benzo[c]thiadiazole derivative. Based on the known activities of related heterocyclic compounds, a panel of primary screens is recommended.

Table 1: Initial Biological Screening Panel for Benzo[c]thiadiazole Derivatives

Potential Activity Recommended Primary Assay Endpoint Measured Typical Cell Lines/System
Anticancer MTT/XTT Cell Viability Assay[3][5]Reduction of tetrazolium salt to formazan by metabolically active cells.Panel of cancer cell lines (e.g., MCF-7, A549, HepG2) and a non-cancerous control cell line (e.g., HEK293).[3][5]
Anti-inflammatory Lipopolysaccharide (LPS)-induced cytokine release in macrophages.Measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by ELISA.RAW 264.7 or primary macrophages.
Enzyme Inhibition In vitro enzyme activity assays.Inhibition of enzyme activity (e.g., kinases, proteases, oxidoreductases).Purified recombinant enzymes.
Antimicrobial Broth microdilution assay.Minimum Inhibitory Concentration (MIC).Panel of Gram-positive and Gram-negative bacteria, and fungal strains.[6]
Target Deconvolution: Identifying the Molecular Interactors

Once a primary biological effect is established, the next crucial step is to identify the specific molecular target(s) of the compound.

  • In Silico Approaches: Molecular docking studies can predict the binding of the benzo[c]thiadiazole derivative to the active sites of known enzymes or receptors.[4][5] This computational approach can provide valuable insights into potential targets and guide subsequent experimental validation.

  • Target-Based Screening: If a specific target is hypothesized based on structural similarity to known inhibitors, direct enzymatic or binding assays can be performed. For instance, given the known MAO-A inhibitory activity of MTDZ, screening novel benzo[c]thiadiazole derivatives against a panel of monoamine oxidases would be a logical step.[4]

Part 2: Elucidating the Cellular and Molecular Mechanisms

With a confirmed biological effect and a putative target, the focus shifts to dissecting the downstream cellular and molecular events.

Investigating Anticancer Mechanisms

Should the initial screening reveal cytotoxic activity against cancer cells, a series of assays can be employed to delineate the mechanism of cell death.

Flow cytometry is a powerful tool to assess the impact of a compound on cell cycle progression.

Protocol: Cell Cycle Analysis by Propidium Iodide Staining

  • Cell Seeding and Treatment: Seed cancer cells (e.g., MCF-7) in 6-well plates and allow them to adhere overnight. Treat the cells with the benzo[c]thiadiazole derivative at its IC50 concentration for 24, 48, and 72 hours.

  • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[5]

Determining whether the compound induces programmed cell death (apoptosis) is a key step.

Protocol: Annexin V/PI Apoptosis Assay

  • Cell Treatment: Treat cells with the compound as described for the cell cycle analysis.

  • Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide to the cell suspension and incubate in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both stains.[5]

Western blotting can be used to investigate the modulation of key signaling pathways involved in cell survival and apoptosis.

Workflow for Investigating Apoptotic Signaling Pathways

Compound Benzo[c]thiadiazole Derivative Target Molecular Target (e.g., Kinase, Receptor) Compound->Target Inhibition/Activation Caspase_Activation Caspase Activation (Caspase-3, -8, -9) Target->Caspase_Activation Downstream Signaling Cell_Cycle_Arrest Cell Cycle Arrest Target->Cell_Cycle_Arrest Downstream Signaling Apoptosis Apoptosis Caspase_Activation->Apoptosis Anti_Proliferation Anti-Proliferative Effects Cell_Cycle_Arrest->Anti_Proliferation

Caption: Workflow for Investigating Anticancer Mechanisms.

Protocol: Western Blot Analysis

  • Protein Extraction: Lyse the treated cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies against key signaling proteins (e.g., Akt, p53, Bcl-2 family members, caspases).[5] Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

Investigating Neuroprotective/Neuromodulatory Mechanisms

Drawing from the findings on MTDZ, a key area of investigation for novel benzo[c]thiadiazole derivatives is their effect on the central nervous system.

Protocol: In Vitro MAO-A and MAO-B Inhibition Assay

  • Enzyme and Substrate Preparation: Prepare solutions of recombinant human MAO-A and MAO-B enzymes and their respective substrates (e.g., kynuramine for MAO-A, benzylamine for MAO-B).

  • Assay Reaction: In a 96-well plate, pre-incubate the enzymes with various concentrations of the benzo[c]thiadiazole derivative. Initiate the reaction by adding the substrate.

  • Detection: After a set incubation time, stop the reaction and measure the product formation. For kynuramine, the fluorescent product 4-hydroxyquinoline can be measured. For benzylamine, the production of hydrogen peroxide can be coupled to a fluorescent or colorimetric reporter system.

  • Data Analysis: Calculate the IC50 values for the inhibition of MAO-A and MAO-B to determine the potency and selectivity of the compound.[4]

As demonstrated with MTDZ, the antidepressant-like effects of benzo[c]thiadiazole derivatives may involve multiple pathways.[4]

Investigative Workflow for Neuromodulatory Mechanisms

Compound Benzo[c]thiadiazole Derivative MAO_A MAO-A Inhibition Compound->MAO_A NO_System Interaction with NO Pathway Compound->NO_System Serotonin Increased Serotonin Levels MAO_A->Serotonin Behavioral_Effect Antidepressant-like Effect Serotonin->Behavioral_Effect Receptor_Antagonism Pre-treatment with 5-HT Receptor Antagonists Receptor_Antagonism->Behavioral_Effect Blocks Effect NO_System->Behavioral_Effect

Caption: Investigating Neuromodulatory Pathways.

Part 3: In Vivo Validation and Preclinical Assessment

The culmination of in vitro MoA studies is the validation of the proposed mechanism in a relevant animal model.

  • Pharmacokinetic Profiling: Assess the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to establish a suitable dosing regimen.

  • Efficacy Studies: In a relevant animal model (e.g., tumor xenograft model for anticancer studies, forced swim test for antidepressant studies), evaluate the in vivo efficacy of the compound.[4]

  • Target Engagement and Pharmacodynamic Biomarkers: Measure the modulation of the identified target and downstream pathways in tissues from the treated animals to confirm that the in vitro mechanism translates to the in vivo setting.

Conclusion

The systematic approach outlined in this guide provides a robust framework for the comprehensive elucidation of the mechanism of action of novel benzo[c]thiadiazole derivatives. By integrating in silico, in vitro, and in vivo methodologies, researchers can build a compelling, data-driven narrative of the compound's pharmacological activity, paving the way for its further development as a potential therapeutic agent. The self-validating nature of this multi-faceted approach ensures a high degree of scientific rigor and trustworthiness in the generated data.

References

  • Mechanisms involved in the antidepressant-like action of orally administered 5-((4-methoxyphenyl)thio)benzo[c][1][2][3]thiadiazole (MTDZ) in male and female mice. PubMed. Available at: [Link]

  • Rationale design and synthesis of new apoptotic thiadiazole derivatives targeting VEGFR-2: computational and in vitro studies. PMC. Available at: [Link]

  • Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells. NIH. Available at: [Link]

  • Synthesis and biological study of newly synthesized AZO appended thiadiazolin heterocycles. BUET Institutional Repository. Available at: [Link]

Sources

Application Notes and Protocols for Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate in Agricultural Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Exploring the Potential of a Novel Benzothiadiazole Derivative

The benzothiadiazole (BTH) scaffold is a cornerstone in the development of innovative agricultural chemicals. Derivatives of this heterocyclic system have been shown to possess a wide range of biological activities, from fungicidal and herbicidal properties to the ability to induce systemic acquired resistance (SAR) in plants. SAR is a highly sought-after mode of action, as it primes the plant's own defense mechanisms against a broad spectrum of pathogens, offering a more sustainable and durable form of crop protection.[1][2][3][4]

This document provides a comprehensive guide for the investigation of a specific, yet under-explored, member of this class: Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate (CAS 195505-47-6). While the agricultural applications of this particular compound are not yet extensively documented in peer-reviewed literature, its structural similarity to other bioactive benzothiadiazoles suggests significant potential as a plant growth regulator, a fungicide, an herbicide, or a plant defense activator.

These application notes and protocols are designed to serve as a foundational guide for researchers aiming to elucidate the agricultural potential of Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate. The methodologies outlined herein are based on established principles of agricultural chemical screening and the known biological activities of the broader benzothiadiazole class.

Hypothesized Mechanism of Action: Induction of Systemic Acquired Resistance (SAR)

Based on the well-documented activity of other benzothiadiazole derivatives, it is hypothesized that Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate may function as a plant defense activator by inducing Systemic Acquired Resistance (SAR).[1][2][4] The SAR pathway is a salicylic acid (SA)-dependent signaling cascade that leads to the systemic expression of pathogenesis-related (PR) proteins, which have antimicrobial properties and strengthen the plant's physical and chemical defenses.

The proposed signaling pathway is as follows:

SAR_Pathway compound Ethyl 2-(benzo[c]thiadiazol- 5-yl)acetate receptor Plant Cell Receptor (Hypothetical) compound->receptor Binds to sa_accumulation Salicylic Acid (SA) Accumulation receptor->sa_accumulation Triggers npr1_activation NPR1 Activation (Translocation to Nucleus) sa_accumulation->npr1_activation Leads to tgf_binding TGA Factor Binding npr1_activation->tgf_binding Interacts with pr_gene_expression Pathogenesis-Related (PR) Gene Expression tgf_binding->pr_gene_expression Induces sar Systemic Acquired Resistance (SAR) pr_gene_expression->sar

Hypothesized SAR signaling pathway induced by Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate.

Proposed Synthesis of Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate

A plausible synthetic route for Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate can be adapted from general methods for the synthesis of benzothiadiazole derivatives. This proposed method should be optimized for reaction conditions, including solvent, temperature, and reaction time.

Reaction Scheme:

A potential two-step synthesis could involve:

  • Diazotization and Cyclization: Starting from a substituted aniline to form the benzothiadiazole ring.

  • Esterification: Introduction of the ethyl acetate moiety.

Disclaimer: This is a generalized synthetic scheme and requires experimental validation.

Experimental Protocols for Agricultural Screening

The following protocols provide a framework for the systematic evaluation of Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate for various agricultural applications.

Protocol 1: Evaluation of Plant Growth Regulatory Effects

This protocol is designed to assess the potential of the test compound to promote or inhibit plant growth.

PGR_Workflow start Prepare Stock Solution of Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate seed_germination Seed Germination Assay (e.g., in Petri dishes with treated filter paper) start->seed_germination seedling_growth Seedling Growth Assay (e.g., in hydroponics or soil with treated media) start->seedling_growth data_collection Data Collection: - Germination rate (%) - Root and shoot length (cm) - Biomass (fresh and dry weight) seed_germination->data_collection seedling_growth->data_collection analysis Statistical Analysis (e.g., ANOVA, dose-response curves) data_collection->analysis

Workflow for Plant Growth Regulator Screening.

Materials:

  • Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate

  • Solvent (e.g., DMSO, acetone)

  • Surfactant (e.g., Tween 20)

  • Seeds of model plants (e.g., Arabidopsis thaliana, lettuce, radish)

  • Petri dishes, filter paper

  • Pots, sterile soil or hydroponic solution

  • Growth chamber with controlled light, temperature, and humidity

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate in a suitable solvent.

  • Working Solutions: Prepare a series of dilutions (e.g., 0.1, 1, 10, 100, 1000 µM) in water or a nutrient solution. Include a surfactant at a low concentration (e.g., 0.01%).

  • Seed Germination Assay:

    • Place sterile filter paper in Petri dishes.

    • Add a defined volume of each working solution or a control solution (solvent + surfactant) to saturate the filter paper.

    • Place a known number of seeds (e.g., 20) on the filter paper.

    • Seal the Petri dishes and incubate in a growth chamber.

    • Record the number of germinated seeds daily for 7 days.

  • Seedling Growth Assay:

    • Sow pre-germinated seeds in pots with sterile soil or in a hydroponic system.

    • Apply the working solutions to the soil or add to the hydroponic medium.

    • Grow the plants in a growth chamber for 14-21 days.

    • Measure root length, shoot height, and fresh/dry biomass.

Data Presentation:

Concentration (µM)Germination Rate (%)Average Root Length (cm)Average Shoot Height (cm)Average Dry Biomass (mg)
0 (Control)
0.1
1
10
100
1000
Protocol 2: Assessment of In Vitro Fungicidal Activity

This protocol evaluates the direct antifungal activity of the compound.

Materials:

  • Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate stock solution

  • Fungal pathogen (e.g., Fusarium oxysporum, Botrytis cinerea)

  • Potato Dextrose Agar (PDA)

  • Petri dishes

  • Sterile cork borer

Procedure:

  • Prepare Treated Media: Autoclave PDA and cool to approximately 50°C. Add the test compound from the stock solution to achieve the desired final concentrations (e.g., 1, 10, 50, 100, 200 µg/mL). Pour the treated PDA into sterile Petri dishes.

  • Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from an actively growing culture of the fungal pathogen in the center of each PDA plate.

  • Incubation: Incubate the plates at the optimal temperature for the fungus (e.g., 25°C) in the dark.

  • Data Collection: Measure the diameter of the fungal colony daily until the colony in the control plate reaches the edge of the dish.

  • Calculate Inhibition: Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(C - T) / C] * 100 where C is the average colony diameter of the control and T is the average colony diameter of the treatment.

Data Presentation:

Concentration (µg/mL)Average Colony Diameter (mm)Mycelial Growth Inhibition (%)
0 (Control)0
1
10
50
100
200
Protocol 3: Herbicide Bioassay (Pre-emergence)

This protocol assesses the pre-emergent herbicidal activity of the compound.

Materials:

  • Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate working solutions

  • Seeds of a common weed species (e.g., cress, ryegrass)

  • Pots or trays with sterile soil

  • Greenhouse or growth chamber

Procedure:

  • Sowing: Fill pots or trays with soil and sow a known number of weed seeds at a shallow depth.

  • Application: Evenly spray the soil surface with the working solutions or a control solution.

  • Incubation: Place the pots/trays in a greenhouse or growth chamber with appropriate conditions for weed growth.

  • Data Collection: After 14-21 days, count the number of emerged seedlings and assess their health (e.g., stunting, chlorosis, necrosis).

  • Calculate Efficacy: Determine the percentage of emergence inhibition and the severity of injury.

Data Presentation:

Concentration (µM)Emergence (%)Injury Rating (0-100%)
0 (Control)1000
10
50
100
500
1000
Protocol 4: Phytotoxicity Assessment

This protocol is crucial to determine if the compound has any adverse effects on the desired crop plant at effective concentrations.

Materials:

  • Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate working solutions

  • Healthy, young crop plants (e.g., tomato, wheat)

  • Spray bottle

  • Greenhouse or growth chamber

Procedure:

  • Application: Spray the foliage of the crop plants with the working solutions until runoff. Include a control group sprayed only with the carrier solution.

  • Observation: Grow the plants under optimal conditions and observe them for signs of phytotoxicity at regular intervals (e.g., 3, 7, and 14 days after treatment).

  • Data Collection: Record any visible injury, such as:

    • Chlorosis (yellowing)

    • Necrosis (tissue death)

    • Epinasty (downward bending of leaves)

    • Stunting

    • Leaf distortion

  • Rating: Use a rating scale (e.g., 0 = no injury, 100 = complete plant death) to quantify the phytotoxicity.

Data Presentation:

Concentration (µM)Phytotoxicity Rating at Day 3Phytotoxicity Rating at Day 7Phytotoxicity Rating at Day 14
0 (Control)000
10
50
100
500
1000

References

Application Notes and Protocols for the Quantification of Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate

Application Notes and Protocols for the Quantification of Ethyl 2-(benzo[c][1][2][3]thiadiazol-5-yl)acetate

Abstract

This document provides a comprehensive guide for the quantitative analysis of Ethyl 2-(benzo[c][1][2]thiadiazol-5-yl)acetate, a key intermediate in pharmaceutical and materials science research. Two robust and validated analytical methods are presented: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols herein are designed for researchers, scientists, and drug development professionals, offering detailed, step-by-step methodologies. The causality behind experimental choices is explained to ensure technical accuracy and reproducibility. All procedures are grounded in established principles of analytical chemistry and adhere to international guidelines for method validation, such as those from the International Council for Harmonisation (ICH).[1][3][4]

Introduction

Ethyl 2-(benzo[c][1][2]thiadiazol-5-yl)acetate is a heterocyclic compound of significant interest due to the versatile chemical reactivity of the benzothiadiazole moiety.[5] This structural feature makes it a valuable precursor for the synthesis of a diverse range of derivatives with potential applications in medicinal chemistry and materials science.[5][6] Accurate and precise quantification of this compound is paramount for ensuring the quality, consistency, and efficacy of downstream products.

The selection of an appropriate analytical method is contingent upon several factors, including the sample matrix, the required sensitivity, and the available instrumentation. This guide details two orthogonal analytical techniques to provide flexibility and comprehensive characterization:

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: A widely accessible and robust technique for the routine quantification of non-volatile and thermally stable compounds.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly specific and sensitive method suitable for volatile or semi-volatile compounds, providing both quantitative data and structural confirmation.[8][9]

The validation of these analytical procedures is critical to demonstrate their suitability for the intended purpose.[10] This document is structured to provide not only the protocols but also the scientific rationale underpinning the method development and validation parameters, in line with FDA and ICH guidelines.[1][2][11][12]

Chemical and Physical Properties

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.

PropertyValueSource
Molecular Formula C₁₀H₁₀N₂O₂S[13]
Molecular Weight 222.26 g/mol Calculated
Appearance Colorless to light yellow liquid (predicted)[14]
Solubility Soluble in common organic solvents like ethanol, ether.[14]
Storage Sealed in a dry, room temperature environment.[13]

Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is the preferred method for the analysis of many non-volatile organic compounds.[7] The benzothiadiazole ring system within the target molecule contains a chromophore that strongly absorbs UV radiation, making UV detection a suitable and sensitive choice.[15][16]

Rationale for Method Selection
  • Robustness and Reliability: HPLC is a well-established and highly reproducible technique.

  • Suitability for Analyte: Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate is expected to be non-volatile and possess UV-absorbing properties, making it an ideal candidate for HPLC-UV analysis.

  • Widespread Availability: HPLC systems are common in most analytical laboratories.

Experimental Workflow

Caption: HPLC-UV workflow for quantification.

Detailed Protocol

3.3.1. Materials and Reagents

  • Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate reference standard (≥98% purity)

  • HPLC grade acetonitrile (MeCN)[17][18]

  • HPLC grade water

  • HPLC grade methanol

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • 0.45 µm syringe filters

3.3.2. Instrumentation and Conditions

ParameterConditionRationale
HPLC System Agilent 1260 Infinity II or equivalentA standard, reliable system.
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)C18 is a versatile stationary phase for separating moderately polar organic molecules.
Mobile Phase Isocratic: 60:40 (v/v) Acetonitrile:WaterA common mobile phase for reverse-phase chromatography, providing good separation for many organic compounds.[17]
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temperature 30°CMaintaining a constant temperature ensures reproducible retention times.
Injection Volume 10 µLA standard injection volume to ensure good peak shape without overloading the column.
UV Detector Wavelength 254 nm (or λmax determined by UV scan)Aromatic compounds often have strong absorbance at 254 nm. A UV scan of the standard is recommended to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.

3.3.3. Standard and Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.

  • Sample Preparation: Accurately weigh a known amount of the sample containing Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate and dissolve it in methanol. Dilute with the mobile phase to a final concentration expected to be within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

3.3.4. Method Validation

The analytical method must be validated to ensure it is fit for its intended purpose.[2][19] Key validation parameters according to ICH Q2(R1) guidelines include:[3][11][20]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank sample.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. Analyze the calibration standards and plot the peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.

  • Accuracy: The closeness of the test results to the true value. This can be assessed by spike recovery experiments at three different concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration). Recoveries should typically be within 98-102%.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

    • Repeatability (Intra-day precision): Analyze six replicate samples at 100% of the test concentration. The relative standard deviation (RSD) should be ≤ 2%.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument. The RSD should be ≤ 2%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable precision and accuracy. These can be determined based on the standard deviation of the response and the slope of the calibration curve.

Method 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[8] It is particularly useful for the analysis of volatile and semi-volatile compounds.[9][21]

Rationale for Method Selection
  • High Specificity: Mass spectrometry provides structural information, leading to a highly specific identification and quantification of the target analyte.[8]

  • High Sensitivity: GC-MS can detect and quantify trace levels of compounds.[21]

  • Orthogonal Technique: Provides a confirmatory method to the HPLC-UV analysis.

Experimental Workflow

Caption: GC-MS workflow for quantification.

Detailed Protocol

4.3.1. Materials and Reagents

  • Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate reference standard (≥98% purity)

  • GC grade ethyl acetate[22]

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • GC vials with septa

4.3.2. Instrumentation and Conditions

ParameterConditionRationale
GC-MS System Agilent 7890B GC with 5977A MSD or equivalentA widely used and reliable GC-MS system.
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar column suitable for a wide range of semi-volatile organic compounds.
Carrier Gas Helium, constant flow at 1.2 mL/minAn inert carrier gas that provides good chromatographic efficiency.
Inlet Temperature 250°CEnsures rapid and complete vaporization of the analyte.
Injection Mode Splitless (or split, depending on concentration)Splitless injection is used for trace analysis to ensure the entire sample is transferred to the column.
Oven Program 100°C (hold 1 min), ramp to 280°C at 20°C/min, hold 5 minA temperature program designed to elute the analyte in a reasonable time with good peak shape.
MS Source Temp 230°CStandard source temperature.
MS Quad Temp 150°CStandard quadrupole temperature.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization energy for creating reproducible mass spectra.
Acquisition Mode Selected Ion Monitoring (SIM)SIM mode increases sensitivity and selectivity by monitoring only specific ions characteristic of the analyte.
Quantification Ion To be determined from the mass spectrum of the standard.The most abundant and unique ion in the mass spectrum.
Qualifier Ions 2-3 additional characteristic ions.Used for confirmation of the analyte's identity.

4.3.3. Standard and Sample Preparation

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with ethyl acetate.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) by serial dilution of the stock solution with ethyl acetate.

  • Sample Preparation: Accurately weigh a known amount of the sample and dissolve it in ethyl acetate. Dilute to a final concentration expected to be within the calibration range.

4.3.4. Method Validation

The validation parameters for GC-MS are similar to those for HPLC-UV, with a focus on specificity through the use of mass spectral data.

  • Specificity: In addition to retention time, the ratio of the quantifier and qualifier ions must match that of the reference standard within a specified tolerance (e.g., ±20%).

  • Linearity, Accuracy, Precision, LOD, and LOQ: These are determined in the same manner as for the HPLC-UV method, using the peak area from the Extracted Ion Chromatogram (EIC) of the quantification ion.

Data Presentation and Comparison

The following table summarizes the expected performance characteristics of the two methods.

ParameterHPLC-UVGC-MS
Linearity (r²) ≥ 0.999≥ 0.999
Accuracy (% Recovery) 98 - 102%98 - 102%
Precision (RSD) ≤ 2%≤ 2%
Estimated LOQ ~1 µg/mL~0.1 µg/mL
Run Time ~10 minutes~15 minutes
Specificity Good (based on retention time)Excellent (based on retention time and mass spectrum)

Conclusion

The HPLC-UV and GC-MS methods detailed in this application note provide robust and reliable means for the quantification of Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate. The choice of method will depend on the specific requirements of the analysis, including sample matrix, required sensitivity, and the need for structural confirmation. Both methods, when properly validated, are suitable for use in research, development, and quality control environments.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Slideshare. ICH Q2 Analytical Method Validation. [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • Altabrisa Group. (2025). What Is FDA Method Validation Guidance and Its Importance?. [Link]

  • Applied Analytics. Application Note AN-007: Measuring Aromatic Hydrocarbons | BTX (benzene, toluene, xylene). [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. Gas chromatography—mass spectrometry of the stereoisomers of heterocyclic compounds. Part 1. Perhydrothioxanthenes. [Link]

  • SIELC Technologies. HPLC Method for Analysis of Ethyl Acetate on Newcrom R1 Column. [Link]

  • International Journal of Research in Engineering and Science. Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. [Link]

  • SIELC Technologies. Separation of Ethyl acetate on Newcrom R1 HPLC column. [Link]

  • Digital Commons @ Cal Poly. UV-Vis Characterization of Aromatic Content in Bio-oil. [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Part 2a.1 Perhydroxanthenes. [Link]

  • Research Journal of Pharmacy and Technology. Development and Validation of HPLC Method for Determination of Andrographolide in Raw Material and Tablet of Ethyl Acetate Fractions of Andrographis paniculata. [Link]

  • PubChem. Ethyl 2-(5-amino-1,3,4-thiadiazol-2-yl)acetate. [Link]

  • ACS Publications. Determination of Aromatic Compounds in Water by Solid Phase Microextraction and Ultraviolet Absorption Spectroscopy. 1. Methodology. [Link]

  • ResearchGate. A UV spectroscopic method for monitoring aromatic hydrocarbons dissolved in water. [Link]

  • Wikipedia. Gas chromatography–mass spectrometry. [Link]

  • Journal of Heterocyclic Chemistry. THE USES OF ETHYL 2-(1H-BENZO[D]IMIDAZOL-2-YL)ACETATE TO SYNTHESIS PYRAZOLE, THIOPHENE, PYRIDINE AND COUMARIN DERIVATIVES WITH A. [Link]

  • PubMed. HPLC METHOD FOR THE QUANTIFICATION OF SOME ACTIVE FLAVONOIDS IN ETHYL ACETATE EXTRACT OF LEAVES OF BUTEA MONOSPERMA LINN. [Link]

  • Emery Pharma. Gas Chromatography Mass Spectrometry (GC-MS) Analysis. [Link]

  • ChemBK. Ethyl 2-(benzo[d]thiazol-2-yl)acetate. [Link]

  • World Journal of Pharmaceutical Research. A REVIEW ON GAS CHROMATOGRAPHY-MASS SPECTROMETRY (GC-MS). [Link]

  • National Center for Biotechnology Information. Analytical Methods Used for the Detection and Quantification of Benzodiazepines. [Link]

  • PubMed. Analytical Methods Used for the Detection and Quantification of Benzodiazepines. [Link]

  • ACS Publications. Benzothiadiazole Derivatives as Fluorescence Imaging Probes: Beyond Classical Scaffolds. [Link]

  • National Center for Biotechnology Information. Integrating Machine Learning and SHAP Analysis to Advance the Rational Design of Benzothiadiazole Derivatives with Tailored Photophysical Properties. [Link]

  • Sciforum. Optical Chemosensory Studies of Novel Amphiphilic DA-π-A Benzothiadiazoles for Cyanide Detection. [Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you navigate the complexities of this synthesis and improve your yield. Our approach is grounded in established chemical principles and field-proven insights to ensure the reliability and success of your experiments.

Overview of Synthetic Strategy

The synthesis of Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate can be approached through several routes. A common and effective strategy involves a palladium-catalyzed cross-coupling reaction to form the C-C bond at the 5-position of the benzo[c][1][2][3]thiadiazole core, followed by the introduction of the ethyl acetate moiety. This guide will focus on a two-step approach:

  • Sonogashira Coupling: Reaction of a 5-halobenzo[c][1][2][3]thiadiazole with a protected acetylene derivative.

  • Hydration and Esterification: Conversion of the resulting alkyne to the corresponding carboxylic acid, followed by esterification to yield the final product.

This methodology offers versatility and is amenable to optimization for improved yields.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format, providing explanations and actionable solutions.

Low or No Yield in Sonogashira Coupling

Question: I am not observing any product formation in the Sonogashira coupling of 5-bromobenzo[c][1][2][3]thiadiazole with trimethylsilylacetylene. What are the likely causes and how can I troubleshoot this?

Answer: A low or no yield in a Sonogashira coupling can stem from several factors related to the catalyst, reagents, and reaction conditions.

  • Catalyst Inactivity: The palladium catalyst is the heart of this reaction.[1][4]

    • Oxidation of Palladium(0): The active form of the palladium catalyst is Pd(0). If your reaction is not properly degassed, oxygen can oxidize Pd(0) to Pd(II), rendering it inactive.

      • Solution: Ensure thorough degassing of your solvent and reaction mixture by bubbling with an inert gas (argon or nitrogen) for at least 30 minutes. Maintain a positive pressure of the inert gas throughout the reaction.

    • Poor Ligand Choice: The choice of phosphine ligand is critical.

      • Solution: For electron-deficient heteroaryl halides like 5-bromobenzo[c][1][2][3]thiadiazole, bulky and electron-rich phosphine ligands such as triphenylphosphine (PPh₃) or a Xantphos-type ligand can be effective.[5] Consider screening a few different ligands to find the optimal one for your specific substrate.

  • Copper Co-catalyst Issues:

    • Inhibition by Impurities: The copper(I) co-catalyst can be sensitive to impurities.

      • Solution: Use high-purity copper(I) iodide (CuI). If you suspect contamination, consider using freshly purchased or purified CuI.

  • Base Incompatibility: The base plays a crucial role in the deprotonation of the terminal alkyne.

    • Insufficient Strength: An insufficiently strong base will not generate the copper acetylide intermediate effectively.

      • Solution: A common base for Sonogashira couplings is an amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA).[1] Ensure your amine base is dry and of high purity.

  • Reaction Temperature:

    • Too Low: The reaction may not have enough energy to overcome the activation barrier.

      • Solution: While many Sonogashira reactions proceed at room temperature, some substrates require heating.[4] Gradually increase the reaction temperature to 50-80 °C and monitor the progress by TLC or LC-MS.

Formation of Side Products in Sonogashira Coupling

Question: My Sonogashira reaction is producing a significant amount of a side product that appears to be a homocoupling of the alkyne (Glaser coupling). How can I suppress this side reaction?

Answer: The homocoupling of terminal alkynes is a common side reaction in Sonogashira couplings, particularly when the reaction conditions are not optimal.

  • Excess Oxygen: The presence of oxygen can promote the oxidative homocoupling of the alkyne.

    • Solution: As mentioned previously, rigorous degassing of the reaction mixture is essential.

  • High Catalyst Loading: A high concentration of the copper co-catalyst can favor the Glaser coupling pathway.

    • Solution: Reduce the amount of CuI used. Typically, 1-5 mol% of CuI is sufficient.

  • Order of Addition: Adding the reagents in a specific order can minimize side reactions.

    • Solution: Try adding the alkyne slowly to the reaction mixture containing the aryl halide, palladium catalyst, copper co-catalyst, and base. This keeps the instantaneous concentration of the alkyne low, disfavoring homocoupling.

Incomplete Deprotection of the Silyl Group

Question: After the Sonogashira coupling with trimethylsilylacetylene, I am having trouble completely removing the TMS group. What are the best conditions for this deprotection?

Answer: The trimethylsilyl (TMS) group is a common protecting group for terminal alkynes and is typically removed under basic or fluoride-mediated conditions.

  • Mild Basic Conditions:

    • Procedure: A common method is to treat the crude product with a mild base such as potassium carbonate in methanol.

      • Protocol: Dissolve the crude TMS-protected alkyne in methanol and add 1-2 equivalents of potassium carbonate. Stir at room temperature and monitor the reaction by TLC until the starting material is consumed.

  • Fluoride-Mediated Deprotection:

    • Procedure: Tetrabutylammonium fluoride (TBAF) is a highly effective reagent for removing silyl protecting groups.

      • Protocol: Dissolve the crude product in a solvent like tetrahydrofuran (THF) and add a solution of TBAF (1.1 equivalents) in THF. Stir at room temperature for 1-2 hours.

Low Yield in the Hydration and Esterification Steps

Question: I have successfully synthesized the terminal alkyne, but the subsequent hydration to the carboxylic acid and esterification to the final product are giving me low yields. How can I optimize this transformation?

Answer: The conversion of the alkyne to the ethyl ester can be challenging. Here are some key points to consider:

  • Hydration of the Alkyne:

    • Inefficient Catalyst: The hydration of a terminal alkyne to a methyl ketone can be catalyzed by mercury(II) salts, but these are highly toxic. A greener alternative is a gold- or platinum-catalyzed hydration.

    • Oxidative Cleavage: A more direct route to the carboxylic acid is through oxidative cleavage of the alkyne.

      • Solution: A powerful method is the use of potassium permanganate (KMnO₄) under basic conditions, followed by an acidic workup. Be aware that this is a strong oxidizing agent and may not be compatible with other sensitive functional groups.

  • Esterification of the Carboxylic Acid:

    • Equilibrium Limitations: Fischer esterification (reaction of the carboxylic acid with ethanol in the presence of an acid catalyst) is an equilibrium process.[6][7]

      • Solution: To drive the equilibrium towards the product, use a large excess of ethanol, which can also serve as the solvent. Alternatively, remove the water formed during the reaction using a Dean-Stark apparatus or a drying agent.

    • Alternative Esterification Methods:

      • Activation of the Carboxylic Acid: For more challenging esterifications, you can activate the carboxylic acid first.

        • Protocol: Convert the carboxylic acid to the corresponding acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with ethanol in the presence of a non-nucleophilic base like pyridine.

Frequently Asked Questions (FAQs)

Q1: What is the best starting material for the synthesis? 5-bromo- or 5-chlorobenzo[c][1][2][3]thiadiazole?

A1: 5-bromobenzo[c][1][2][3]thiadiazole is generally the preferred starting material for palladium-catalyzed cross-coupling reactions. The C-Br bond is more reactive towards oxidative addition to the palladium(0) catalyst than the C-Cl bond, often leading to milder reaction conditions and higher yields.[8]

Q2: Can I use a copper-free Sonogashira coupling for this reaction?

A2: Yes, copper-free Sonogashira couplings are a viable alternative and can be advantageous in certain situations, such as when the substrate is sensitive to copper salts or to minimize the formation of alkyne homocoupling byproducts.[9][10] These reactions typically require a different ligand system and may need higher reaction temperatures.

Q3: My final product is difficult to purify. What purification methods do you recommend?

A3: Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate is a moderately polar compound. Column chromatography on silica gel is the most common and effective method for purification. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, should provide good separation. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can also be an effective final purification step.

Q4: Are there any safety precautions I should be aware of?

A4: Yes, several safety precautions should be taken:

  • Palladium Catalysts: Palladium catalysts can be pyrophoric, especially when finely divided. Handle them under an inert atmosphere.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and toxic. Handle them in a fume hood and under an inert atmosphere.

  • Solvents: Use dry, degassed solvents, especially for the cross-coupling reaction. Anhydrous solvents can be flammable.

  • Thionyl Chloride/Oxalyl Chloride: These reagents are corrosive and react violently with water. Handle them with extreme care in a well-ventilated fume hood.

Q5: Can I use a different cross-coupling reaction, like a Suzuki coupling?

A5: A Suzuki coupling is a plausible alternative. You could use commercially available benzo[c][1][2][3]thiadiazole-5-boronic acid pinacol ester and couple it with a suitable haloacetate derivative, such as ethyl bromoacetate.[11][12] This reaction would also require a palladium catalyst and a suitable base. The choice between Sonogashira and Suzuki coupling may depend on the availability and cost of the starting materials and the specific requirements of your synthesis.

Experimental Protocols

Protocol 1: Synthesis of 5-ethynylbenzo[c][1][2][3]thiadiazole

This protocol is a representative procedure for the Sonogashira coupling of 5-bromobenzo[c][1][2][3]thiadiazole with trimethylsilylacetylene, followed by deprotection.

Materials:

  • 5-bromobenzo[c][1][2][3]thiadiazole

  • Trimethylsilylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Toluene, anhydrous

  • Methanol

  • Potassium carbonate (K₂CO₃)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry, oven-dried flask, add 5-bromobenzo[c][1][2][3]thiadiazole (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous toluene and triethylamine (3.0 eq) via syringe.

  • Add trimethylsilylacetylene (1.5 eq) dropwise to the stirred mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite and wash with toluene.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the crude residue in methanol.

  • Add potassium carbonate (2.0 eq) and stir at room temperature for 2-4 hours, monitoring the deprotection by TLC.

  • Remove the methanol under reduced pressure.

  • Add water and extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate

This protocol describes the conversion of 5-ethynylbenzo[c][1][2][3]thiadiazole to the final product via oxidative cleavage and Fischer esterification.

Materials:

  • 5-ethynylbenzo[c][1][2][3]thiadiazole

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethanol, absolute

  • Sulfuric acid (H₂SO₄), concentrated

Procedure:

  • Oxidative Cleavage:

    • Dissolve 5-ethynylbenzo[c][1][2][3]thiadiazole (1.0 eq) in a mixture of water and a co-solvent like THF.

    • Add a solution of sodium hydroxide (2.0 eq) in water.

    • Cool the mixture to 0 °C and slowly add a solution of potassium permanganate (3.0 eq) in water, keeping the temperature below 5 °C.

    • Stir the reaction at room temperature until the purple color disappears.

    • Filter the mixture to remove the manganese dioxide precipitate and wash the solid with water.

    • Acidify the filtrate with concentrated HCl to pH 1-2.

    • Extract the (benzo[c][1][2][3]thiadiazol-5-yl)acetic acid with ethyl acetate.

    • Dry the organic layer and concentrate to obtain the crude carboxylic acid.

  • Fischer Esterification:

    • To the crude (benzo[c][1][2][3]thiadiazol-5-yl)acetic acid, add an excess of absolute ethanol.

    • Add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).

    • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

    • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate by column chromatography.

Data Summary

ParameterSonogashira CouplingFischer Esterification
Catalyst Pd(PPh₃)₂Cl₂, CuIH₂SO₄
Solvent Toluene/TEAEthanol
Temperature Room TemperatureReflux
Typical Yield 70-90%60-80%

Visualizations

Proposed Synthetic Workflow

G A 5-bromobenzo[c][1,2,5]thiadiazole B Sonogashira Coupling (Pd catalyst, CuI, TEA) A->B + Trimethylsilylacetylene C 5-ethynylbenzo[c][1,2,5]thiadiazole B->C Deprotection D Oxidative Cleavage (KMnO4) C->D E (benzo[c][1,2,5]thiadiazol-5-yl)acetic acid D->E F Fischer Esterification (Ethanol, H2SO4) E->F G Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate F->G

Caption: Proposed synthetic workflow for Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate.

Troubleshooting Logic for Low Yield in Sonogashira Coupling

G Start Low/No Yield in Sonogashira Coupling Q1 Is the reaction properly degassed? Start->Q1 Sol1 Degas solvent and reaction mixture (Ar or N2) Q1->Sol1 No Q2 Is the catalyst and ligand appropriate? Q1->Q2 Yes A1_yes Yes A1_no No Sol1->Q1 Sol2 Use high-purity Pd catalyst. Screen electron-rich phosphine ligands. Q2->Sol2 No Q3 Is the base suitable and dry? Q2->Q3 Yes A2_yes Yes A2_no No Sol2->Q2 Sol3 Use dry, high-purity amine base (TEA/DIPEA). Q3->Sol3 No Q4 Is the reaction temperature optimal? Q3->Q4 Yes A3_yes Yes A3_no No Sol3->Q3 Sol4 Gradually increase temperature (50-80 °C) and monitor. Q4->Sol4 No End Yield Improved Q4->End Yes A4_no No Sol4->Q4

Caption: Decision tree for troubleshooting low yield in Sonogashira coupling.

References

  • Sonogashira, K. The Sonogashira Reaction. In Comprehensive Organic Synthesis II; Molander, G. A., Knochel, P., Eds.; Elsevier, 2014; Vol. 3, pp 494–557. [Link]

  • Effective synthesis of 4,5-dibromobenzo[1,2-c:3,4-c']-bis([1][2][3]thiadiazole) by bromination of benzo[1,2-c:3,4-c']-bis([1][2][3]thiadiazole). Bohrium. [Link]

  • The Palladium-Catalyzed Cross-Coupling Reactions of 3-Chloro-4-halogeno-1,2,5-thiadiazoles. ResearchGate. [Link]

  • bibenzo[c][1][2][3]thiadiazole Supplementary Information. The Royal Society of Chemistry. [Link]

  • Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. PMC - PubMed Central. [Link]

  • Synthesis of Novel Benzo-1,2,5-thiadiazines, Their Antimicrobial Activity and Isomerization into Benzo-1,2,4-triazines. ResearchGate. [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Transition metal-catalysed A-ring C–H activations and C(sp2)–C(sp2) couplings in the 13α-oestrone series and in vitro evaluation of antiproliferative properties. PMC - NIH. [Link]

  • General and highly efficient fluorinated-N-heterocyclic carbene–based catalysts for the palladium-catalyzed Suzuki–Miyaura reaction. Semantic Scholar. [Link]

  • Synthesis of (z)-s-benzo[d]thiazol-2-yl 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-((trityloxy)imino)ethanethioate. ResearchGate. [Link]

  • Design and Synthesis of New Boron-Based Benzo[c][1][2][3]oxadiazoles and Benzo[c][1][2][3]thiadiazoles as Potential Hypoxia Inhibitors. MDPI. [Link]

  • General synthetic system for 1,2,5-thiadiazoles. The Journal of Organic Chemistry. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. PMC - NIH. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. [Link]

  • Esterification of Many Drugs Causes Its Prolonged Action Due to Increase Lipid Solubility and Store in Fatty Tissues. Auctor-Mens.com. [Link]

  • Product Class 11: 1,2,5-Thiadiazoles and Related Compounds. Science of Synthesis. [Link]

  • Palladium-Free Sonogashira-Type Cross-Coupling Reaction of Bromoisoxazolines or N-Alkoxyimidoyl Bromides and Alkynes. ResearchGate. [Link]

  • Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. MedCrave online. [Link]

Sources

Technical Support Center: Purification of Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, experience-based guidance on overcoming common challenges encountered during the purification of this heterocyclic compound. The following troubleshooting guides and frequently asked questions (FAQs) are structured to address specific experimental issues with a focus on the underlying scientific principles.

I. Troubleshooting Guide

This section addresses common problems encountered during the purification of Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate, offering step-by-step solutions and preventative measures.

Issue 1: Persistent Oily Product After Column Chromatography

Question: I've purified my crude Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate using silica gel column chromatography with an ethyl acetate/hexane gradient, but the resulting product is a persistent oil instead of a solid. How can I induce crystallization and remove residual solvents?

Answer:

This is a frequent challenge, often stemming from residual solvents or minor impurities that inhibit crystallization. Here’s a systematic approach to address this:

A. Causality Analysis:

  • Residual Solvents: Ethyl acetate and hexane can become trapped within the product matrix, especially if it's viscous. Rotary evaporation, even under high vacuum, may not be sufficient to remove the final traces.[1]

  • Minor Impurities: Small amounts of structurally similar byproducts or unreacted starting materials can act as "crystal poisons," disrupting the formation of a stable crystal lattice.

  • Polymorphism: The compound may exist in multiple crystalline forms (polymorphs) or an amorphous state, with one form being more prone to oiling out.

B. Recommended Protocol:

  • Co-evaporation: To chase out residual ethyl acetate, dissolve the oily product in a more volatile solvent like dichloromethane (DCM) or diethyl ether and re-evaporate under reduced pressure.[1] Repeat this process 2-3 times. This works because the more volatile solvent helps to azeotropically remove the less volatile one.

  • Recrystallization: This is the most effective method for both purification and obtaining a crystalline solid.[2][3]

    • Solvent Screening: The key is finding a solvent system where the compound is sparingly soluble at room temperature but highly soluble when heated. Start with solvents like ethanol, isopropanol, or toluene. A mixed solvent system, such as ethyl acetate/hexane or DCM/pentane, can also be effective.

    • Step-by-Step Recrystallization: i. Dissolve the oily product in a minimal amount of the chosen hot solvent. ii. If there are any insoluble impurities, perform a hot filtration. iii. Allow the solution to cool slowly to room temperature. Rapid cooling can lead to the formation of small, impure crystals. iv. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. v. Once crystals have formed, cool the flask in an ice bath to maximize the yield. vi. Isolate the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[3]

C. Pro-Tip: For stubborn oils, consider dissolving the compound in a small amount of a good solvent (e.g., DCM) and then slowly adding a poor solvent (e.g., hexane or pentane) at room temperature until turbidity persists. Then, warm the mixture until it becomes clear and allow it to cool slowly. This technique is known as precipitation or "crashing out" and can sometimes induce crystallization when traditional methods fail.

Issue 2: Emulsion Formation During Liquid-Liquid Extraction

Question: During the aqueous workup of my reaction mixture containing Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate, I consistently get a stable emulsion when extracting with ethyl acetate. How can I break this emulsion and prevent it from forming?

Answer:

Emulsion formation is a common frustration in liquid-liquid extractions, particularly with complex reaction mixtures that may contain surfactants or finely divided solids.[4]

A. Causality Analysis:

  • Surfactant-like Byproducts: The reaction may produce amphiphilic molecules that stabilize the interface between the organic and aqueous layers.

  • Fine Particulates: Insoluble micro-precipitates can accumulate at the interface, preventing the coalescence of the solvent droplets.

  • Vigorous Shaking: Overly aggressive shaking of the separatory funnel increases the surface area between the two phases, promoting emulsion formation.[4]

B. Strategies for Breaking Emulsions:

  • "Salting Out": Add a saturated solution of sodium chloride (brine) to the separatory funnel.[4] This increases the ionic strength of the aqueous layer, which decreases the solubility of organic compounds in it and helps to disrupt the stabilizing forces of the emulsion.

  • Centrifugation: If the volume is manageable, centrifuging the mixture can provide the necessary force to separate the layers.[5]

  • Filtration: Passing the emulsified mixture through a pad of Celite® or glass wool can sometimes break the emulsion by physically disrupting the interface.

  • Solvent Modification: Adding a small amount of a different organic solvent can alter the properties of the organic phase and destabilize the emulsion.[4]

C. Preventative Measures:

  • Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for extraction with minimal agitation.[4]

  • pH Adjustment: If your compound's solubility is pH-dependent, adjusting the pH of the aqueous layer can sometimes prevent emulsion formation.

  • Supported Liquid Extraction (SLE): For particularly problematic samples, consider using SLE. In this technique, the aqueous sample is adsorbed onto a solid support, and the organic extraction solvent is then passed through it, avoiding the formation of an emulsion altogether.[4]

II. Frequently Asked Questions (FAQs)

Q1: What is the best solvent system for column chromatography of Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate?

While the optimal solvent system can vary depending on the specific impurities present, a good starting point for silica gel column chromatography is a gradient of ethyl acetate in hexane or petroleum ether.[6][7] A typical gradient might start at 5-10% ethyl acetate in hexane and gradually increase to 20-50% ethyl acetate. It is highly recommended to first determine the ideal solvent system by thin-layer chromatography (TLC) to ensure good separation between your product and any impurities.

Q2: My NMR spectrum shows unreacted starting materials after purification. What are the likely culprits and how can I remove them?

If you are synthesizing Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate via a Wittig-type reaction, common impurities could include triphenylphosphine oxide (TPPO) and unreacted aldehyde or phosphonium salt.[8][9]

  • Triphenylphosphine Oxide (TPPO): This byproduct of the Wittig reaction can be challenging to remove as it often co-elutes with the desired product in moderately polar solvent systems.

    • Modified Chromatography: Sometimes, a switch to a different solvent system, such as DCM/methanol, can improve separation.

    • Precipitation: In some cases, TPPO can be precipitated from a non-polar solvent like diethyl ether or a mixture of hexane and ethyl acetate.

  • Unreacted Aldehyde/Ketone: If the starting carbonyl compound is present, it can often be removed by a chemical wash. For example, a wash with a saturated aqueous solution of sodium bisulfite can form a water-soluble adduct with the aldehyde, which can then be removed in the aqueous layer.

  • Unreacted Phosphonium Salt: These salts are typically highly polar and can often be removed with an aqueous wash during the workup. If it persists, it should be easily separated by silica gel chromatography as it will have a very low Rf value.

Q3: Can I use High-Performance Liquid Chromatography (HPLC) for the final purification of this compound?

Yes, preparative HPLC is an excellent technique for obtaining highly pure Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate, especially for small-scale purifications or when very high purity is required.[10] A reversed-phase C18 column with a mobile phase gradient of acetonitrile and water (often with a small amount of a modifier like formic acid or trifluoroacetic acid) is a common choice for heterocyclic compounds.[10] The main drawback of preparative HPLC is the lower sample capacity and higher cost compared to column chromatography.

III. Experimental Workflows and Data

Workflow for Purification of Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate

PurificationWorkflow Crude Crude Product Workup Aqueous Workup (e.g., NaHCO3 wash) Crude->Workup Extraction Liquid-Liquid Extraction (Ethyl Acetate) Workup->Extraction Drying Dry Organic Layer (Na2SO4 or MgSO4) Extraction->Drying Concentration Concentration (Rotary Evaporation) Drying->Concentration Column Column Chromatography (Silica Gel, Hexane/EtOAc) Concentration->Column Purity_Check1 Purity Check (TLC, NMR) Column->Purity_Check1 Impure Impure Fractions Column->Impure Recrystallization Recrystallization Purity_Check1->Recrystallization If Impure or Oily Final_Product Pure Crystalline Product Purity_Check1->Final_Product If Pure & Solid Recrystallization->Final_Product

Caption: General purification workflow for Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate.

Troubleshooting Decision Tree for Emulsion Formation

EmulsionTroubleshooting Start Emulsion Formed During Extraction AddBrine Add Saturated Brine ('Salting Out') Start->AddBrine Check1 Emulsion Broken? AddBrine->Check1 Centrifuge Centrifuge the Mixture Check1->Centrifuge No Success Continue with Purification Check1->Success Yes Check2 Emulsion Broken? Centrifuge->Check2 Filter Filter Through Celite® Check2->Filter No Check2->Success Yes Check3 Emulsion Broken? Filter->Check3 Check3->Success Yes Failure Consider Supported Liquid Extraction (SLE) for Future Batches Check3->Failure No

Caption: Decision tree for resolving emulsions in liquid-liquid extractions.

Table 1: Recommended Solvent Systems for Chromatography and Recrystallization
Purification TechniqueSolvent System (v/v)Typical Application
Column Chromatography Hexane/Ethyl Acetate (Gradient: 95:5 to 50:50)Primary purification of crude product.
Dichloromethane/Methanol (Gradient: 100:0 to 95:5)For separating more polar impurities.
Recrystallization Ethanol or IsopropanolFor obtaining a crystalline solid from an oil.
TolueneCan be effective for aromatic heterocyclic compounds.[11]
Ethyl Acetate/HexaneA good mixed-solvent system for fine-tuning solubility.
Dichloromethane/PentaneAnother effective mixed-solvent system.

References

  • US2982771A - Purification of heterocyclic organic nitrogen compounds - Google Patents.
  • Tips for Troubleshooting Liquid–Liquid Extractions - LCGC International. Available at: [Link]

  • THE SEPARATION AND PURIFICATION OF NEW COMPACT CONDENSED HETEROCYCLIC SYSTEMS WITH THIAZOLIC RING BY HPLC - ResearchGate. Available at: [Link]

  • How can I solve the problem of emulsion during ethyl acetate extraction? - ResearchGate. Available at: [Link]

  • How can I remove ethyl acetate ? | ResearchGate. Available at: [Link]

  • 4.6: Step-by-Step Procedures For Extractions - Chemistry LibreTexts. Available at: [Link]

  • Ethyl Acetate extraction...i forget how to do it..help! - Chromatography Forum. Available at: [Link]

  • Synthesis, Characterization, and Biological Activity of a Novel Series of Benzo[5][10]imidazo[2,1-b]thiazole Derivatives as Potent - MDPI. Available at: [Link]

  • The Purification of Organic Compound: Techniques and Applications - Reachem. Available at: [Link]

  • How to Purify an organic compound via recrystallization or reprecipitation? - ResearchGate. Available at: [Link]

  • Electronic Supplementary Information - The Royal Society of Chemistry. Available at: [Link]

  • Wittig Reaction - Common Conditions. Available at: [Link]

  • Wittig Reaction - Chemistry LibreTexts. Available at: [Link]

  • Wittig reaction - Wikipedia. Available at: [Link]

  • 20.4. The Wittig reaction | Organic Chemistry II - Lumen Learning. Available at: [Link]

  • Solvates of a dianisyl-substituted donor–acceptor-type benzothiadiazole: mechanochromic, vapochromic, and acid- responsive multicolor luminescence - The Royal Society of Chemistry. Available at: [Link]

  • THE USES OF ETHYL 2-(1H-BENZO[D]IMIDAZOL-2-YL)ACETATE TO SYNTHESIS PYRAZOLE, THIOPHENE, PYRIDINE AND COUMARIN DERIVATIVES WITH A - ResearchGate. Available at: [Link]

  • Rhodium-catalyzed formal (3 + 3) transannulation of 1,2,3-thiadiazoles and vinyloxiranes Qingshan Sun, Zhanhui Yang, and Jiaxi Xu - The Royal Society of Chemistry. Available at: [Link]

  • Heterocyclic Compounds: Isolation, Synthesis, and Biological Evaluation - MDPI. Available at: [Link]

  • Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques - Der Pharma Chemica. Available at: [Link]

  • Chemistry and Biological Activities of Ethyl-2-benzothiazolyl Acetate and its Corresponding Hydrazides - ResearchGate. Available at: [Link]

  • Crystal structure of ethyl 2-[2-(4-methyl-benzo-yl)-5-p-tolyl-1H-imidazol-1-yl]acetate - National Center for Biotechnology Information. Available at: [Link]

  • Synthesis of Oxadiazoles, Thiadiazoles and Triazoles Derived from Benzo[b]thiophene. Available at: [Link]

Sources

Technical Support Center: Stability of Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for handling this compound in solution. Understanding the stability of your molecule is paramount for reproducible and reliable experimental results. This center is structured to address the most common stability challenges you may encounter.

Frequently Asked Questions (FAQs)

Here we address the most pressing questions regarding the stability of Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate in solution.

Q1: My sample of Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate shows decreasing purity over time when dissolved in an aqueous buffer. What is the likely cause?

The most probable cause of degradation in aqueous solutions is the hydrolysis of the ethyl ester functional group. This reaction is catalyzed by either acidic or basic conditions, leading to the formation of the corresponding carboxylic acid, 2-(benzo[c]thiadiazol-5-yl)acetic acid, and ethanol.[1][2] For a related compound, Ethyl 2-(benzo[d]thiazol-2-yl)acetate, it is noted to be particularly susceptible to ester hydrolysis in basic aqueous media with a pH greater than 9.[3]

Q2: I observe the appearance of new, unexpected peaks in my chromatogram after leaving my solution on the benchtop. What could be happening?

Besides hydrolysis, two other potential degradation pathways are photodegradation and oxidation. The benzothiadiazole core, while generally robust, can be susceptible to oxidative attack, potentially leading to ring-opening.[1][4] Additionally, exposure to ambient light can induce photochemical reactions. For related benzothiazole derivatives, storage in amber vials is recommended to prevent photodegradation.[3]

Q3: What are the ideal storage conditions for stock solutions of Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate?

For optimal stability, stock solutions should be prepared in a suitable, dry organic solvent such as DMSO or ethanol and stored at low temperatures, preferably -20°C or -80°C. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can introduce moisture and accelerate degradation. The use of amber or light-blocking vials is also a crucial step to mitigate photodegradation.[3]

Q4: Can I dissolve Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate directly in my aqueous assay buffer?

While direct dissolution in aqueous buffers is possible, it is generally not recommended for long-term storage due to the risk of hydrolysis. A preferred method is to prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous buffer immediately before the experiment. This minimizes the time the compound is exposed to aqueous conditions. For biological assays with a related compound, the use of buffered solutions in the pH range of 6-8 is advised to enhance stability.[3]

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common stability issues.

Issue 1: Rapid Loss of Parent Compound in Aqueous Solution
  • Symptom: A significant decrease in the peak area of Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate and the appearance of a more polar peak in your HPLC analysis within hours of preparation.

  • Primary Suspect: pH-mediated hydrolysis.

  • Troubleshooting Steps:

    • Verify pH of the Solution: Measure the pH of your buffer. Extreme pH values (<4 or >8) will significantly accelerate ester hydrolysis.

    • Use a Buffered System: If you are using unbuffered water, switch to a buffered solution. For biological assays, phosphate-buffered saline (PBS) at pH 7.4 is a common choice. For general solution-phase experiments, consider buffers that maintain a pH between 6 and 8.[3]

    • Temperature Control: Perform your experiments at the lowest practical temperature. While the thermal decomposition of the solid is high (a related compound shows decomposition >200°C), reaction rates in solution, including hydrolysis, are temperature-dependent.[3]

    • Minimize Time in Aqueous Solution: Prepare your aqueous solutions fresh and use them as quickly as possible.

Issue 2: Inconsistent Results and Appearance of Multiple Degradation Products
  • Symptom: Poor reproducibility between experiments and a complex chromatogram with several new, unidentifiable peaks.

  • Primary Suspects: Oxidation and/or photodegradation.

  • Troubleshooting Steps:

    • Protect from Light: Repeat the experiment with all solutions and vials protected from light (e.g., using amber vials or wrapping in aluminum foil). If the inconsistency is reduced, photodegradation is a likely contributor.

    • De-gas Solvents: If you suspect oxidation, de-gassing your solvents, particularly aqueous buffers, by sparging with an inert gas like nitrogen or argon can help. The benzothiadiazole ring can undergo oxidative degradation.[5]

    • Evaluate Solvent Purity: Ensure the use of high-purity, fresh solvents. Older solvents can contain peroxide impurities, which are potent oxidizing agents.

    • Consider Antioxidants: For some applications, the addition of a small amount of an antioxidant may be feasible, but this should be done with caution as it may interfere with your assay.

Experimental Protocols

To assist in your investigations, here are detailed protocols for assessing the stability of Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate.

Protocol 1: pH-Dependent Stability Assessment

Objective: To determine the rate of hydrolysis of Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate at different pH values.

Materials:

  • Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate

  • HPLC-grade acetonitrile and water

  • Phosphate buffer (pH 3, 5, 7.4)

  • Borate buffer (pH 9)

  • DMSO (HPLC grade)

  • Class A volumetric flasks and pipettes

  • HPLC system with a C18 column and UV detector

Procedure:

  • Prepare a Stock Solution: Accurately weigh and dissolve Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate in DMSO to a final concentration of 10 mg/mL.

  • Prepare Test Solutions: For each pH condition, dilute the stock solution with the respective buffer to a final concentration of 100 µg/mL. Ensure the final concentration of DMSO is low (e.g., <1%) to minimize its effect.

  • Incubation: Incubate the test solutions at a controlled temperature (e.g., 37°C).

  • Time-Point Analysis: At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each test solution.

  • Sample Quenching (if necessary): If degradation is rapid, it may be necessary to quench the reaction by adding an equal volume of mobile phase and immediately placing the sample in the HPLC autosampler at a low temperature (e.g., 4°C).

  • HPLC Analysis: Analyze the samples by HPLC. A typical starting method could be a C18 column with a gradient of water and acetonitrile (both with 0.1% formic acid) and UV detection at a wavelength determined by a UV scan of the parent compound.

  • Data Analysis: Plot the percentage of the remaining parent compound against time for each pH condition.

Protocol 2: Photostability Assessment

Objective: To evaluate the susceptibility of Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate to photodegradation.

Materials:

  • Same as Protocol 1

  • Clear and amber glass vials

  • A controlled light source (e.g., a photostability chamber) or ambient laboratory light.

Procedure:

  • Prepare a Stock Solution: As in Protocol 1.

  • Prepare Test Solutions: Prepare two sets of solutions of the compound in a chosen solvent (e.g., 50:50 acetonitrile:water) at a concentration of 100 µg/mL. Place one set in clear glass vials and the other in amber glass vials.

  • Exposure: Expose both sets of vials to the light source. A control set in amber vials should be kept in the dark at the same temperature.

  • Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots and analyze by HPLC.

  • Data Analysis: Compare the degradation profile of the samples in the clear vials to those in the amber vials and the dark control.

Data Summary

The following table summarizes the expected stability of Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate based on its chemical structure and data from related compounds.

ConditionStability ConcernExpected OutcomeMitigation Strategy
Aqueous Solution (pH < 4) Acid-catalyzed hydrolysisModerate to rapid degradationUse buffered solutions (pH 6-8), minimize time in solution
Aqueous Solution (pH > 8) Base-catalyzed hydrolysisRapid degradationUse buffered solutions (pH 6-8), minimize time in solution[3]
Exposure to Light PhotodegradationPotential for degradationStore solutions in amber vials or protect from light[3]
Presence of Oxidants Oxidative degradationPotential for ring-openingUse high-purity, fresh solvents; de-gas aqueous solutions[1][4]
Elevated Temperature (in solution) Increased reaction ratesAccelerated hydrolysis and other degradation pathwaysStore solutions at low temperatures (-20°C or -80°C)
Freeze-Thaw Cycles Introduction of moisturePotential for hydrolysisAliquot stock solutions into single-use volumes

Visualizing Degradation Pathways

The following diagrams illustrate the primary degradation pathways for Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate.

parent Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate hydrolysis_prod 2-(benzo[c]thiadiazol-5-yl)acetic Acid + Ethanol parent->hydrolysis_prod H₂O (Acid/Base) oxidation_prod Oxidized/Ring-Opened Products parent->oxidation_prod Oxidizing Agents (e.g., O₂, peroxides) photo_prod Photodegradation Products parent->photo_prod Light (hν)

Caption: Primary degradation pathways of Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate.

G cluster_troubleshooting Troubleshooting Workflow start Inconsistent Results or Sample Degradation check_ph Check pH of Solution start->check_ph check_light Protect from Light start->check_light check_oxygen De-gas Solvents/ Use Fresh Solvents start->check_oxygen adjust_ph Adjust to pH 6-8 check_ph->adjust_ph use_amber_vials Use Amber Vials check_light->use_amber_vials use_fresh_solvents Use High-Purity Solvents check_oxygen->use_fresh_solvents stable Stable Sample adjust_ph->stable use_amber_vials->stable use_fresh_solvents->stable

Caption: A workflow for troubleshooting the stability of Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate.

References

  • ResearchGate. (n.d.). Proposed pathways for oxidative degradation of benzo[c][3][5][6]thiadiazole subunit of FBTF on ITO and Ag based on IRRAS results. Available at: [Link]

  • ResearchGate. (2025). Halogenated benzothiadiazole-based conjugated polymers as efficient photocatalysts for dye degradation and oxidative coupling of benzylamines. Available at: [Link]

  • Canadian Science Publishing. (2018). Oxidative Ring-Opening of Benzothiazole Derivatives. Available at: [Link]

  • ResearchGate. (2021). Degradation of benzothiazole pollutant by sulfate radical-based advanced oxidation process. Available at: [Link]

  • Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. Available at: [Link]

  • ResearchGate. (2019). Oxidative ring-opening of benzothiazole derivatives. Available at: [Link]

Sources

Technical Support Center: Optimizing Derivatization of Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate

Technical Support Center: Optimizing Derivatization of Ethyl 2-(benzo[c][1][2][3]thiadiazol-5-yl)acetate

Welcome to the technical support center for the synthesis and derivatization of Ethyl 2-(benzo[c][1][2][3]thiadiazol-5-yl)acetate. The 2,1,3-benzothiadiazole (BTD) core is a privileged electron-accepting unit integral to the development of functional molecules in materials science and medicinal chemistry, including fluorescent probes and optoelectronic devices.[4][5] This guide provides field-proven insights, detailed protocols, and robust troubleshooting advice to help you navigate the common challenges encountered during the derivatization of this versatile building block.

Core Derivatization Strategies

The ethyl acetate side chain offers a primary handle for derivatization, while the benzothiadiazole ring itself can be functionalized, often through C-H activation or cross-coupling reactions on a pre-functionalized core. Below are the most common strategies.

Strategy 1: Hydrolysis to 2-(Benzo[c][1][2][3]thiadiazol-5-yl)acetic Acid

The conversion of the ethyl ester to the corresponding carboxylic acid is a fundamental first step for subsequent modifications, such as amide bond formation. This transformation is typically achieved through saponification.

Experimental Protocol: Base-Catalyzed Hydrolysis
  • Dissolution: Dissolve Ethyl 2-(benzo[c][1][2][3]thiadiazol-5-yl)acetate (1.0 eq) in a suitable solvent mixture such as THF/water or ethanol/water (e.g., a 3:1 ratio).

  • Base Addition: Add an aqueous solution of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5 - 3.0 eq), to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Carefully acidify the mixture with a dilute acid (e.g., 1 M HCl) to a pH of ~2-3. A precipitate should form.

    • Extract the aqueous layer with an organic solvent like ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure to yield the crude carboxylic acid, which can be purified by recrystallization or column chromatography if necessary.

Strategy 2: Amide Coupling

With the carboxylic acid in hand, a wide array of amide derivatives can be synthesized. This is one of the most common reactions in medicinal chemistry, facilitated by a variety of coupling reagents.[6]

Experimental Protocol: Amide Bond Formation
  • Activation: Dissolve the 2-(Benzo[c][1][2][3]thiadiazol-5-yl)acetic acid (1.0 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).

  • Reagent Addition: Add a coupling agent (e.g., DCC, HATU, HOBt/EDC) (1.1 - 1.5 eq) and a non-nucleophilic base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.0 - 3.0 eq). Stir for 15-30 minutes at 0 °C to form the activated ester.

  • Amine Addition: Add the desired primary or secondary amine (1.0 - 1.2 eq) to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by TLC.

  • Work-up:

    • Dilute the reaction mixture with the solvent (e.g., DCM).

    • Wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by silica gel column chromatography.

Strategy 3: C-H Functionalization & Cross-Coupling of the Benzothiadiazole Ring

Direct derivatization of the benzothiadiazole ring is a powerful strategy for building molecular complexity. While your starting material has an acetate group at the 5-position, other derivatives often start with a halogenated BTD core (e.g., 4,7-dibromo-2,1,3-benzothiadiazole) for subsequent cross-coupling reactions.[7] Alternatively, modern methods allow for direct C-H functionalization.[4][5][8]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling (Example on a Bromo-BTD core)

This protocol is adapted for a generic bromo-benzothiadiazole derivative and serves as a template.[1]

  • Inert Atmosphere: In an oven-dried flask, combine the bromo-benzothiadiazole derivative (1.0 eq), the arylboronic acid or ester (1.1 - 1.5 eq), and a base such as Na₂CO₃, K₃PO₄, or Cs₂CO₃ (2.0 eq).[1][9]

  • Catalyst System: Add the palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (2-10 mol%) and, if required, a ligand (e.g., SPhos, Xantphos).[1][7][9]

  • Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane/water or toluene/water.[1][9]

  • Degassing: Bubble argon or nitrogen through the mixture for 5-10 minutes to ensure anaerobic conditions.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Work-up:

    • Cool the reaction to room temperature and dilute with an organic solvent.

    • Filter the mixture through a pad of Celite to remove the palladium catalyst.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by silica gel column chromatography.

Troubleshooting Guide (Q&A Format)

Question: My hydrolysis reaction is stalling or giving low yields. What's going wrong?

Answer: Low yields in hydrolysis are often due to incomplete reaction or difficult work-up.

  • Insufficient Base: The hydrolysis is a saponification, which is stoichiometric. Ensure you are using at least 1.0 equivalent of base; using a slight excess (1.5 eq) can help drive the reaction to completion.

  • Poor Solubility: The biphasic nature of the reaction (organic ester, aqueous base) can slow it down. Ensure vigorous stirring. Using a co-solvent like THF or ethanol improves the solubility of the ester in the reaction medium.

  • Reversibility during Acidification: The hydrolysis of esters can be a reversible process.[10] When acidifying during the work-up, do so at 0 °C to minimize the reverse reaction (esterification). Add acid slowly until the product fully precipitates.

  • Emulsion Formation: During extraction, emulsions can form, leading to product loss. To break emulsions, add a small amount of brine to the separatory funnel.

Question: I'm seeing multiple byproducts in my amide coupling reaction. How can I improve selectivity?

Answer: Amide coupling byproduct formation often points to issues with the activation step or side reactions of the coupling agents.

  • Racemization: If your amine or acid has a chiral center, racemization can be a problem, especially with carbodiimide reagents like DCC. To prevent this, add a racemization suppressant like HOBt or use a phosphonium or aminium-based reagent (HATU, HBTU).[6]

  • N-Acylurea Formation: When using DCC, the activated O-acylurea intermediate can rearrange to a stable, unreactive N-acylurea byproduct. Minimize this by adding the amine shortly after the DCC activation, or by pre-forming an active ester with HOBt.

  • Double Addition: If your amine has multiple nucleophilic sites, you may see double addition. This can be controlled by using protecting groups on the secondary sites.

Question: My Suzuki cross-coupling reaction is failing. The TLC shows only starting materials.

Answer: Suzuki coupling failures on heterocyclic systems are common and usually trace back to catalyst inhibition or suboptimal reaction conditions.

  • Catalyst Inhibition: The nitrogen atoms in the benzothiadiazole ring can coordinate to the palladium center, acting as a ligand and inhibiting its catalytic activity.[1] Using a more electron-rich, bulky phosphine ligand (like SPhos) can often overcome this issue by favoring coordination over the heterocycle.

  • Ineffective Base/Solvent Combination: The choice of base and solvent is critical and interdependent. For heteroaryl halides, stronger bases like K₃PO₄ or Cs₂CO₃ in anhydrous solvents (dioxane, toluene) are often more effective than weaker bases like Na₂CO₃ in aqueous mixtures.

  • Protodeboronation: The boronic acid can be sensitive and decompose (protodeboronation) before it has a chance to transmetalate to the palladium center, especially at high temperatures or in the presence of water.[11] Ensure your boronic acid is pure and consider using boronic esters (e.g., pinacol esters), which are often more stable.

  • Oxygen Sensitivity: The active Pd(0) catalyst is sensitive to oxygen. Ensure your reaction is thoroughly degassed and maintained under a positive pressure of an inert gas (Nitrogen or Argon) throughout the reaction.

Frequently Asked Questions (FAQs)

Q1: How should I choose the optimal solvent for my derivatization reaction? The ideal solvent should fully dissolve your reactants while being inert to the reaction conditions. For hydrolysis, a protic solvent mixture (ethanol/water) is common. For amide coupling, anhydrous aprotic solvents like DCM, DMF, or THF are standard. For cross-coupling, higher-boiling aprotic solvents like dioxane or toluene are preferred to allow for higher reaction temperatures.

Q2: What are the best techniques for monitoring reaction progress? Thin Layer Chromatography (TLC) is the most common method. Choose a solvent system (e.g., ethyl acetate/hexane) that gives good separation between your starting material and product (Rf of product ~0.3-0.5). Staining with potassium permanganate can help visualize spots if they are not UV-active. For complex mixtures or to confirm mass, LC-MS is the gold standard.

Q3: Is the benzothiadiazole core stable under typical reaction conditions? The benzothiadiazole ring is generally robust and stable under a wide range of conditions, including those used for Suzuki coupling (palladium catalysts, bases, high temperatures) and amide bond formation.[7] However, it is an electron-poor system, which can make it susceptible to nucleophilic attack under very harsh conditions, though this is not a common issue in the derivatizations discussed.

Q4: What are the primary safety considerations when working with these reagents?

  • Coupling Reagents: Many amide coupling reagents (e.g., DCC) are potent allergens and sensitizers. Always handle them in a fume hood with appropriate personal protective equipment (gloves, safety glasses).

  • Palladium Catalysts: Palladium catalysts are toxic and should be handled with care. Ensure proper disposal of palladium waste.

  • Solvents: Use anhydrous and degassed solvents where required, as moisture and oxygen can quench sensitive reagents and catalysts. Always work in a well-ventilated area.

Data Summary Tables

Table 1: Recommended Conditions for Amide Coupling

Coupling ReagentAdditiveBase (eq)SolventTemp (°C)Key Feature
DCCNone or HOBt1.0-1.5DCM, THF0 to RTCost-effective; byproduct (DCU) precipitates.
EDCHOBt2.0-3.0DCM, DMF0 to RTWater-soluble carbodiimide; easy work-up.
HATU / HBTUNone2.0-3.0DMF0 to RTHigh efficiency, low racemization; good for hindered substrates.
T3P®Pyridine/TEA2.0-3.0Ethyl Acetate0 to RTHigh yields, clean reaction; byproduct is water-soluble.

Table 2: Typical Conditions for Suzuki-Miyaura Cross-Coupling on BTD Scaffolds

Palladium SourceLigandBaseSolvent SystemTemp (°C)Reference
Pd₂(dba)₃ (10 mol%)NoneNa₂CO₃Dioxane/H₂OReflux[1]
Pd(OAc)₂SPhosK₃PO₄1,4-Dioxane80-100[9]
Pd(PPh₃)₄-K₂CO₃Toluene/Ethanol/H₂O90[7]

Visualizations & Workflows

General Derivatization Workflow

GstartEthyl 2-(benzo[c]thiadiazol-5-yl)acetatehydrolysisHydrolysis(e.g., LiOH, H₂O/THF)start->hydrolysisacid2-(Benzo[c]thiadiazol-5-yl)acetic Acidhydrolysis->acidamide_couplingAmide Coupling(Amine, Coupling Reagent)acid->amide_couplingamide_derivAmide Derivativesamide_coupling->amide_derivbtd_coreBromo-BTD Precursorcross_couplingCross-Coupling(e.g., Suzuki, Stille)btd_core->cross_couplingcoupled_productFunctionalized BTD Corecross_coupling->coupled_product

Caption: General derivatization pathways for Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate.

Troubleshooting Low Reaction Yield

GstartLow Yield Observedcheck_smIs Starting Material Consumed? (TLC)start->check_smincompleteIncomplete Reactioncheck_sm->incompleteNopurification_issuePurification Losscheck_sm->purification_issueYesdegraded_reagentsCheck Reagent Purity & Ageincomplete->degraded_reagentsoptimize_condOptimize Conditions:- Increase Temp/Time- Change Solvent/Basedegraded_reagents->optimize_condemulsionEmulsion during work-up?purification_issue->emulsionadd_brineAdd Brine to Break Emulsionemulsion->add_brineYescolumn_overloadOptimize Column Chromatographyemulsion->column_overloadNo

Caption: Decision tree for troubleshooting low reaction yields.

Suzuki-Miyaura Catalytic Cycle

Gpd0Pd(0)Lu2082ox_addOxidativeAdditionpd0->ox_addRu00b9-Xpd2Ru00b9-Pd(II)Lu2082-Xox_add->pd2transmetalTransmetalationpd2->transmetalRu00b2-B(OR)u2082pd2_r2Ru00b9-Pd(II)Lu2082-Ru00b2transmetal->pd2_r2red_elimReductiveEliminationpd2_r2->red_elimred_elim->pd0productProductRu00b9-Ru00b2red_elim->productreactantsReactantsRu00b9-X + Ru00b2-B(OR)u2082reactants->ox_addreactants->transmetal

Troubleshooting unexpected results in experiments with Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate (CAS No. 195505-47-6). This document is designed for researchers, chemists, and drug development professionals to provide expert guidance on troubleshooting unexpected experimental results and to answer frequently asked questions regarding this versatile heterocyclic building block.

I. Troubleshooting Guide: Addressing Unexpected Experimental Outcomes

This section addresses specific, common challenges encountered during the synthesis, purification, and handling of Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate. Our approach is rooted in first principles of organic chemistry to help you diagnose and resolve issues effectively.

Question 1: My reaction to synthesize or functionalize Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate is resulting in a consistently low yield. What are the likely causes and how can I improve it?

Low yields in heterocyclic synthesis are a common yet multifaceted problem. The issue can typically be traced back to one of four areas: reaction conditions, reagent quality, reaction equilibrium, or product stability.[1][2] A systematic approach is crucial for diagnosis.

Causality Analysis & Step-by-Step Troubleshooting Protocol:

  • Verify Reagent and Solvent Purity:

    • The Problem: Impurities in starting materials or residual moisture in solvents can inhibit catalysts, cause side reactions, or prevent the reaction from going to completion.[1] The benzothiadiazole core can be sensitive to certain contaminants.

    • Protocol:

      • Starting Materials: Confirm the purity of your precursors (e.g., the substituted phenylenediamine and the acetate source) via NMR or LC-MS. Repurify via recrystallization or chromatography if necessary.

      • Solvents: Use freshly distilled, anhydrous-grade solvents, especially for moisture-sensitive reactions like those involving organometallics or strong bases.

      • Inert Atmosphere: Many reactions, particularly those involving palladium or iridium catalysts for C-H functionalization, are sensitive to oxygen.[3] Ensure your reaction vessel is properly flame-dried and maintained under an inert atmosphere (Nitrogen or Argon) throughout the experiment.[1]

  • Optimize Reaction Conditions (Temperature & Time):

    • The Problem: Suboptimal temperature or reaction time can lead to incomplete conversion or decomposition of the desired product.[1][2]

    • Protocol:

      • Reaction Monitoring: Do not rely on a fixed reaction time. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at regular intervals (e.g., every hour).

      • Temperature Screening: Run small-scale parallel reactions at a range of temperatures (e.g., room temperature, 50 °C, 80 °C) to find the optimal balance between reaction rate and product stability.

      • Heat Distribution: For reactions requiring heating, ensure uniform heat distribution with a well-stirred oil bath. Localized overheating can cause charring and decomposition.[4]

  • Address Potential Equilibrium Limitations:

    • The Problem: If the synthesis involves a reversible reaction, such as an esterification, the accumulation of byproducts (like water) can inhibit forward progress according to Le Châtelier's principle.[4][5]

    • Protocol:

      • Byproduct Removal: If water is a byproduct, use a Dean-Stark apparatus to remove it azeotropically. Alternatively, add molecular sieves to the reaction mixture.

      • Reactant Stoichiometry: Use a modest excess (1.5-2.0 equivalents) of the less expensive or more easily removed reactant to push the equilibrium towards the product.[4]

Troubleshooting Workflow: Low Yield Diagnosis

Low_Yield_Troubleshooting start Low Yield Observed reagent_check Step 1: Reagent Integrity Check Purity (NMR, LCMS) Use Anhydrous Solvents Ensure Inert Atmosphere start->reagent_check condition_opt Step 2: Reaction Conditions Monitor by TLC/LCMS Screen Temperatures Ensure Uniform Heating reagent_check->condition_opt If no issue found yield_improved Yield Improved reagent_check->yield_improved equilibrium Step 3: Equilibrium Effects Remove Byproducts (e.g., H2O) Adjust Stoichiometry condition_opt->equilibrium If no issue found condition_opt->yield_improved workup_loss Step 4: Workup & Purification Check pH during Extraction Optimize Chromatography Prevent Product Precipitation equilibrium->workup_loss If no issue found equilibrium->yield_improved workup_loss->yield_improved

Caption: Systematic workflow for diagnosing and resolving low reaction yields.

Question 2: I'm observing significant impurities or unexpected side products in my final material. How can I identify and prevent them?

The formation of side products is often related to the reactivity of the benzothiadiazole ring system or the acetate side chain. The electron-deficient nature of the benzothiadiazole core can influence its reactivity in unexpected ways.[3][6]

Potential Side Reactions & Prevention Strategies:

Potential Side Product Plausible Cause Prevention & Mitigation Strategy
Di-substituted Products The benzothiadiazole ring has multiple C-H bonds that can be activated under certain conditions (e.g., C-H borylation or arylation).[3][6]Use a milder catalyst, lower the reaction temperature, or reduce the equivalents of the coupling partner. Employ directing groups if regioselectivity is a major issue.
Hydrolyzed Product (Carboxylic Acid) The ethyl ester is susceptible to hydrolysis, especially during aqueous workup under acidic or basic conditions, or if exposed to moisture over time.[4]Neutralize the reaction mixture carefully, keeping the pH between 6-8 during extraction. Use brine washes to remove excess water and dry the organic layer thoroughly with Na₂SO₄ or MgSO₄.[4]
Polymeric/Tarry Material Overly harsh reaction conditions (strong acid, high heat) can lead to decomposition and polymerization of the aromatic system.[4]Reduce catalyst concentration, lower the reaction temperature, and monitor the reaction closely to avoid prolonged heating after completion.
Side-Chain Reactions The methylene (CH₂) protons on the acetate group are acidic and can be deprotonated by a strong base, leading to self-condensation or other unwanted reactions.Avoid using excessively strong bases if possible. If a base is required, opt for a non-nucleophilic, hindered base and perform the reaction at low temperatures (e.g., -78 °C to 0 °C).

Workflow for Impurity Identification

Impurity_ID start Impurity Detected (TLC, LCMS) isolate Isolate Impurity (Prep-TLC, Column, HPLC) start->isolate characterize Characterize Structure isolate->characterize ms High-Res Mass Spec (Determine Molecular Formula) characterize->ms nmr 1H & 13C NMR (Determine Connectivity) characterize->nmr hypothesize Hypothesize Structure & Formation Mechanism ms->hypothesize nmr->hypothesize prevent Modify Reaction Conditions to Prevent Formation hypothesize->prevent

Caption: A logical workflow for isolating and identifying unknown reaction impurities.

II. Frequently Asked Questions (FAQs)

This section provides answers to general questions regarding the properties, handling, and analysis of Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate.

1. What are the recommended storage and handling conditions for this compound?

  • Storage: Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[7][8] For long-term stability, storage under an inert atmosphere (argon or nitrogen) at 2-8°C is recommended to protect against moisture and atmospheric oxidation.[9] Keep it away from direct sunlight and sources of ignition.[10][11]

  • Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[7][12] Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[13][14] Avoid creating dust or aerosols.[7]

2. What are the key spectroscopic features I should look for to confirm the structure and purity? To confirm the identity of Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate, you should observe characteristic signals in NMR and IR spectroscopy.

  • ¹H NMR: Expect to see signals corresponding to the aromatic protons on the benzothiadiazole ring system, a singlet for the methylene (CH₂) group of the acetate side chain, and a triplet and quartet for the ethyl ester group (CH₂CH₃).

  • ¹³C NMR: Key signals will include those for the aromatic carbons, the carbonyl carbon (C=O) of the ester (typically δ > 160 ppm), and the carbons of the ethyl acetate group.[15]

  • IR Spectroscopy: Look for a strong absorption band around 1730-1750 cm⁻¹ corresponding to the C=O stretch of the ester group.[16] Vibrations from the aromatic C=C and C-N bonds of the heterocyclic ring will also be present in the 1400-1600 cm⁻¹ region.

  • Mass Spectrometry: The molecular ion peak in a high-resolution mass spectrum should correspond to the exact mass of the compound (C₁₀H₁₀N₂O₂S).[8]

3. What are the known chemical incompatibilities of this compound? Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can cause decomposition or unwanted reactions.[17] The ester functional group is susceptible to hydrolysis under both acidic and basic conditions.[4]

4. What safety precautions are necessary when working with benzothiadiazole derivatives? Benzothiadiazole derivatives, like many organic chemicals, should be handled with care.

  • Exposure: Avoid contact with skin and eyes, and do not inhale dust or vapors.[7][13] In case of skin contact, wash immediately with plenty of soap and water.[13] For eye contact, rinse cautiously with water for several minutes.[14]

  • Spills: In case of a spill, evacuate the area. Wear appropriate PPE and absorb the spill with an inert material (e.g., vermiculite, sand). Collect the material in a suitable container for disposal.[7][13]

  • Disposal: Dispose of chemical waste in accordance with all local, state, and federal regulations. Do not allow the chemical to enter drains.[7][14]

III. References

  • 4,7-Dibromo-2,1,3-benzothiadiazole - SAFETY DATA SHEET. [Link]

  • 7492 2,1,3-Benzothiadiazole (English) AAA TCI MSDS A2.0 (DEFAULT FORMAT). [Link]

  • Troubleshooting: How to Improve Yield. Department of Chemistry : University of Rochester. [Link]

  • Why is the yield of ester relatively low? How do you improve the yield and the purity of esters? Quora. [Link]

  • Esterification Lab Answers. [Link]

  • THE USES OF ETHYL 2-(1H-BENZO[D]IMIDAZOL-2-YL)ACETATE TO SYNTHESIS PYRAZOLE, THIOPHENE, PYRIDINE AND COUMARIN DERIVATIVES WITH A. [Link]

  • Ethyl 2-(5-amino-1,3,4-thiadiazol-2-yl)acetate. PubChem. [Link]

  • Safety Data Sheet. [https://www.2bscientific.com/uploads/MSDS/1168135-03-2_5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c][1][4][14]thiadiazole.pdf]([Link]1][4][14]thiadiazole.pdf)

  • Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Synthesis, Characterization, and Biological Activity of a Novel Series of Benzo[13][14]imidazo[2,1-b]thiazole Derivatives as Potent. [Link]

  • How can I improve the yield of my Fischer Esterification? Reddit. [Link]

  • Heterocyclic Compounds. MSU chemistry. [Link]

  • Synthesis of a Benzothiadiazole-Based D−A Molecule with Aggregation-Induced Emission and Controlled Assembly Properties. MDPI. [Link]

  • 2,1,3-Benzothiadiazole Small Donor Molecules: A DFT Study, Synthesis, and Optoelectronic Properties. NIH. [Link]

  • Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them. NIH. [Link]

  • Safety Data Sheet. [Link]

  • Ethyl 2-(benzo[d]thiazol-2-yl)acetate. ChemBK. [Link]

  • Responsive Supramolecular Sensors Based on Pillar[14]arene–BTD Complexes for Aqueous Sensing: From Static Quenching to Anion and DNA Recognition. ACS Omega. [Link]

  • Two Heterocycle synthesis questions, really need help. Reddit. [Link]

  • Chemistry and Biological Activities of Ethyl-2-benzothiazolyl Acetate and its Corresponding Hydrazides. ResearchGate. [Link]

  • Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. PMC - PubMed Central. [Link]

  • Modern Strategies for Heterocycle Synthesis. MDPI. [Link]

  • Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. [Link]

  • Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. Der Pharma Chemica. [Link]

  • Synthesis of Saturated N-Heterocycles. The Journal of Organic Chemistry. [Link]

  • Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. PubMed Central. [Link]

  • (PDF) Synthesis, reactions and antimicrobial activity of benzothiazoles. ResearchGate. [Link]

  • Synthesis and preliminary screening of benzothiazol-2-yl thiadiazole derivatives for anticonvulsant activity. CORE. [Link]

  • Safety Data Sheet: Acetic acid ethyl ester. Carl ROTH. [Link]

Sources

Side reaction products in the synthesis of Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during the synthesis of this important intermediate.

Troubleshooting Guide: Side Reaction Products

This section addresses specific side products that may arise during the synthesis of Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate and provides actionable advice to mitigate their formation.

Question 1: I am observing a significant amount of a hydrolyzed byproduct, 2-(benzo[c]thiadiazol-5-yl)acetic acid, in my reaction mixture. What is causing this and how can I prevent it?

Answer:

The formation of 2-(benzo[c]thiadiazol-5-yl)acetic acid is a result of the hydrolysis of the ethyl ester functional group in your target molecule. This is a common side reaction, particularly if your reaction conditions are not strictly anhydrous or if the reaction is carried out under basic conditions for an extended period.[1][2][3][4][5]

Causality:

  • Presence of Water: Trace amounts of water in your solvents or reagents can lead to the hydrolysis of the ester.

  • Basic Conditions: If a base is used in the reaction, it can catalyze the saponification of the ester, which is the base-mediated hydrolysis to the carboxylate salt, followed by protonation during workup to yield the carboxylic acid.[1][3] The rate of this reaction is dependent on the concentration of both the ester and the base.[1]

  • Elevated Temperatures: Higher reaction temperatures can accelerate the rate of hydrolysis.[1]

Troubleshooting Steps:

  • Ensure Anhydrous Conditions:

    • Dry all glassware thoroughly in an oven before use.

    • Use freshly distilled or anhydrous solvents. Solvents like DMF and THF should be dried over molecular sieves.

    • Ensure all starting materials and reagents are anhydrous.

  • Control of Basicity:

    • If a base is required, consider using a non-nucleophilic or sterically hindered base to minimize its attack on the ester carbonyl.

    • Use the minimum stoichiometric amount of base necessary to drive the primary reaction.

    • Add the base slowly and at a controlled temperature to avoid localized high concentrations.

  • Optimize Reaction Time and Temperature:

    • Monitor the reaction progress closely using techniques like TLC or LC-MS to determine the optimal reaction time. Avoid unnecessarily long reaction times.

    • Conduct the reaction at the lowest effective temperature to disfavor the hydrolysis side reaction.

Question 2: My final product is contaminated with a dimeric byproduct. What is the likely structure and how can I minimize its formation?

Answer:

The formation of a dimeric byproduct often points towards a homocoupling reaction, a common side reaction in palladium-catalyzed cross-coupling reactions which are frequently employed in the synthesis of benzothiadiazole derivatives.[6][7][8] The likely structure of this byproduct would be a biphenyl-type compound formed from the coupling of two molecules of one of the aryl halide or organometallic starting materials.

Causality:

  • Catalyst Decomposition: Decomposition of the active Pd(0) catalyst can lead to the formation of palladium black, which can promote homocoupling.

  • Reaction Conditions: Certain reaction conditions, such as the presence of oxygen, high temperatures, or an inappropriate choice of ligands and base, can favor homocoupling.[7]

  • Stoichiometry: An imbalance in the stoichiometry of the coupling partners can also lead to homocoupling of the excess reagent.

Troubleshooting Steps:

  • Degas Solvents: Thoroughly degas all solvents before use to remove dissolved oxygen, which can lead to oxidative homocoupling. This can be achieved by bubbling an inert gas like argon or nitrogen through the solvent or by using freeze-pump-thaw cycles.

  • Optimize Catalyst System:

    • Ensure you are using a high-quality palladium catalyst and appropriate ligands. The choice of ligand is crucial for stabilizing the active catalyst and promoting the desired cross-coupling pathway.

    • Consider using a pre-catalyst that is more stable and generates the active Pd(0) species in situ.

  • Control Stoichiometry: Carefully control the stoichiometry of your reactants. A 1:1 ratio is often ideal, but slight adjustments may be necessary depending on the specific reaction.

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize catalyst decomposition and side reactions.

Question 3: I am seeing an unexpected chlorinated byproduct in my mass spectrometry analysis. Where could this be coming from?

Answer:

The presence of a chlorinated byproduct can occur if chlorinated solvents are used or if certain reagents used in the synthesis of the benzothiadiazole ring can act as chlorinating agents under the reaction conditions. For instance, the Herz reaction, a common method for synthesizing benzothiadiazoles, can sometimes lead to chlorination of the aromatic ring.[9]

Causality:

  • Herz Reaction Conditions: The Herz reaction often employs sulfur monochloride (S₂Cl₂) or sulfur dichloride (SCl₂), which can lead to electrophilic chlorination of the aromatic ring, particularly at the para position to the amino group.[9]

  • Chlorinated Solvents: While less common as a direct source of chlorination on an aromatic ring, reactive intermediates could potentially interact with chlorinated solvents like dichloromethane (DCM) or chloroform under certain conditions.

Troubleshooting Steps:

  • Review the Synthetic Route: If your synthesis involves a Herz reaction or similar reagents, be aware of the potential for chlorination as a side reaction.

  • Purification: Careful purification by column chromatography or recrystallization should allow for the separation of the desired product from its chlorinated analog.

  • Alternative Synthetic Routes: If chlorination is a persistent and significant issue, consider alternative synthetic routes to the benzothiadiazole core that do not employ harsh chlorinating agents. For example, methods involving the condensation of 4-amino-3-mercaptobenzoic acid derivatives can be explored.[10][11][12][13][14]

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate?

The synthesis of Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate typically involves a multi-step process. A common approach is the construction of the benzothiadiazole ring system followed by the introduction of the ethyl acetate side chain. This can be achieved through various methods, including palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling) to attach the acetate moiety to a pre-formed benzothiadiazole core.[6][15]

Q2: How can I effectively purify the final product from the side reaction products mentioned?

Purification is critical to obtaining high-purity Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate. The following techniques are recommended:

  • Column Chromatography: This is the most common and effective method for separating the desired product from structurally similar side products. A silica gel stationary phase with a gradient elution system of non-polar and polar solvents (e.g., hexanes and ethyl acetate) is typically effective.

  • Recrystallization: If the product is a solid and a suitable solvent system can be found, recrystallization can be a highly effective method for removing impurities.

  • Preparative HPLC: For very challenging separations or to obtain very high purity material, preparative high-performance liquid chromatography (HPLC) can be employed.

Q3: What analytical techniques are recommended for identifying and quantifying side products?

A combination of analytical techniques is essential for the accurate identification and quantification of any side products:

  • Thin-Layer Chromatography (TLC): A quick and easy method to monitor the progress of the reaction and get a preliminary idea of the number of components in the reaction mixture.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for separating the components of the mixture and obtaining their mass-to-charge ratio, which is crucial for identifying the molecular weight of the side products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information about the desired product and any impurities, allowing for their definitive identification and quantification through integration.

Data Summary

Side ProductPotential CauseRecommended Mitigation Strategy
2-(benzo[c]thiadiazol-5-yl)acetic acidHydrolysis of the ethyl esterUse anhydrous conditions, control basicity, optimize reaction time and temperature.
Dimeric byproduct (Homocoupling)Catalyst decomposition, presence of oxygen, improper stoichiometryDegas solvents, optimize catalyst system, control stoichiometry, control temperature.
Chlorinated byproductUse of chlorinating reagents (e.g., in Herz reaction)Careful purification, consider alternative synthetic routes.

Experimental Protocols & Visualizations

Workflow for Troubleshooting Side Reactions

G A Reaction Mixture Analysis (TLC, LC-MS) B Identify Side Product(s) A->B C Hydrolysis Product (Carboxylic Acid) B->C Acidic Impurity D Homocoupling Product (Dimer) B->D High MW Impurity E Other Unexpected Byproduct (e.g., Chlorinated) B->E Unidentified Impurity F Implement Anhydrous Conditions Control Base Stoichiometry Optimize Time/Temp C->F G Degas Solvents Optimize Catalyst/Ligand Control Stoichiometry D->G H Review Reagents Purify Carefully Consider Alt. Route E->H I Re-run Reaction F->I G->I H->I J Analyze Purified Product (NMR, LC-MS) I->J J->B No, Impurities Persist K Product Meets Purity Specs J->K Yes

Caption: Troubleshooting workflow for identifying and mitigating side reaction products.

Main Reaction vs. Side Reaction Pathways

G cluster_main Desired Reaction Pathway cluster_side1 Hydrolysis Side Reaction cluster_side2 Homocoupling Side Reaction A Starting Materials (e.g., Aryl Halide + Organometallic) B Pd-Catalyzed Cross-Coupling A->B C Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate (Target Product) B->C D Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate F 2-(benzo[c]thiadiazol-5-yl)acetic acid (Hydrolysis Product) D->F E H₂O / Base (OH⁻) E->F G Aryl Halide Starting Material I Dimeric Byproduct G->I H Pd Catalyst (Suboptimal Conditions) H->I

Caption: Competing reaction pathways in the synthesis of the target compound.

References

  • Prexams. Hydrolysis of Ethyl Acetate. Available from: [Link]

  • Quora. What is the order of hydrolysis of ethyl acetate?. (2018). Available from: [Link]

  • ResearchGate. Synthesis of 4-amino-3-mercaptobenzoic acid hydrochloride. Reagents and conditions. Available from: [Link]

  • Taylor & Francis Online. AN IMPROVED PREPARATION OF 4-AMINO-3-MERCAPTOBENZOIC ACID. (2009). Available from: [Link]

  • Lumen Learning. 17.2. Palladium catalyzed couplings | Organic Chemistry II. Available from: [Link]

  • Chemical Methodologies. Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. Available from: [Link]

  • Scribd. Hydrolysis of Ethyl Acetate | PDF. Available from: [Link]

  • University of Massachusetts. Hydrolysis of Ethyl Acetate. (1997). Available from: [Link]

  • Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions. (2023). Available from: [Link]

  • MDPI. Synthesis, Characterization, and Biological Activity of a Novel Series of Benzo[3][11]imidazo[2,1-b]thiazole Derivatives as Potent. (2019). Available from: [Link]

  • White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. Available from: [Link]

  • YouTube. Common cross coupling reactions. (2018). Available from: [Link]

  • MDPI. Benzo[1][2][10]dithiazole Compounds: A History of Synthesis and Their Renewed Applicability in Materials and Synthetic Chemistry, Originating from the Herz Reaction. Available from: [Link]

  • ResearchGate. Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry | Request PDF. Available from: [Link]

  • Organic Chemistry Portal. Ethyl (benzothiazol-2-ylsulfonyl)acetate: a new reagent for the stereoselective synthesis of α,β-unsaturated esters from aldehydes. Available from: [Link]

  • MySkinRecipes. 4-AMINO-3-MERCAPTOBENZOIC ACID. Available from: [Link]

  • Der Pharma Chemica. Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. Available from: [Link]

  • PubMed Central. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. Available from: [Link]

  • ResearchGate. Chemistry and Biological Activities of Ethyl-2-benzothiazolyl Acetate and its Corresponding Hydrazides. (2024). Available from: [Link]

  • ACS Publications. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity | The Journal of Organic Chemistry. Available from: [Link]

  • PubMed Central. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. Available from: [Link]

  • CORE. Synthesis and preliminary screening of benzothiazol-2-yl thiadiazole derivatives for anticonvulsant activity. Available from: [Link]

  • ResearchGate. Synthesis routes of the benzothiadiazole derivatives (2a–d). Available from: [Link]

  • ResearchGate. ChemInform Abstract: 2,1,3-Benzothiadiazole and Derivatives: Synthesis, Properties, Reactions, and Applications in Light Technology of Small Molecules. | Request PDF. Available from: [Link]

Sources

Technical Support Center: Enhancing the Biological Activity of Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the modification and optimization of Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate. This guide is designed for researchers, medicinal chemists, and drug development professionals actively working on leveraging the benzothiadiazole scaffold to develop novel therapeutic agents. The benzothiadiazole nucleus is a privileged structure in medicinal chemistry, known for its wide array of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities[1][2][3].

This document provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to navigate the common challenges encountered when modifying this specific parent compound. Our goal is to empower you to enhance its biological efficacy through rational, evidence-based chemical modifications.

Section 1: Foundational Knowledge & Pre-Modification Strategy (FAQs)

This section addresses preliminary questions researchers may have before embarking on a chemical modification campaign.

Q1: What is the known biological significance of the benzothiadiazole scaffold?

A1: The benzothiadiazole scaffold is a fused heterocyclic system that is structurally adaptable and exhibits a wide range of biological activities[3][4]. Its unique electronic and structural characteristics allow it to interact with various biological targets through mechanisms like enzyme inhibition and receptor modulation[1][4]. Clinically relevant examples include Riluzole for ALS and Quizartinib for AML, demonstrating the scaffold's therapeutic potential[1]. Therefore, Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate serves as an excellent starting point for discovering new lead compounds.

Q2: What are the primary reactive sites on Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate available for modification?

A2: The molecule presents two primary regions for chemical derivatization. The most accessible is the ethyl acetate side chain . The ester functionality can be readily hydrolyzed to a carboxylic acid, which then serves as a versatile handle for subsequent reactions like amidation. The second region is the aromatic ring of the benzothiadiazole core. While less reactive, it can be functionalized through methods like C-H activation or by starting with substituted precursors, though this guide focuses on modifying the existing scaffold[5].

Q3: Before I start synthesis, what physicochemical properties should I consider modifying to potentially enhance biological activity?

A3: Enhancing biological activity is often a balance of improving target affinity and optimizing pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, Excretion). Key properties to consider are:

  • Solubility: The parent ester is relatively lipophilic. Converting it to an acid or introducing polar groups via amide coupling can enhance aqueous solubility, which is often a challenge in biological screening[6].

  • Hydrogen Bonding Capacity: The ester group has limited hydrogen bonding capability. Converting it to an amide introduces a hydrogen bond donor (N-H) and acceptor (C=O), which can lead to stronger and more specific interactions with biological targets[7].

  • LogP (Lipophilicity): Systematically varying the substituents on an amide derivative allows for fine-tuning the LogP value to achieve the optimal balance between membrane permeability and solubility.

The following table summarizes potential modification strategies and their likely impact on key properties.

Modification StrategyTarget Functional GroupExpected Physicochemical ImpactRationale for Enhancing Bioactivity
Hydrolysis EsterIncreased polarity, lower LogP, increased solubility.Creates a versatile carboxylic acid intermediate for further derivatization.
Amidation Carboxylic Acid (post-hydrolysis)Introduces H-bond donors/acceptors, allows LogP modulation.Can establish key interactions with target proteins; improves drug-like properties.[7]
Ester Exchange EsterModulates steric bulk and lipophilicity.Can improve metabolic stability or fit within a binding pocket.
Reduction EsterConverts ester to primary alcohol.Introduces a new functional handle and hydrogen bonding site.

Section 2: Core Modification Workflow & Protocols

A successful modification campaign follows a logical progression from synthesis to biological evaluation. The workflow below outlines the critical stages.

G cluster_0 Phase 1: Synthesis & Purification cluster_1 Phase 2: Analysis & Screening cluster_2 Phase 3: Optimization A Start: Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate B Step 1: Hydrolysis to Carboxylic Acid A->B NaOH, EtOH/H2O C Step 2: Amide Coupling with Diverse Amines B->C HATU, DIPEA, Amine D Step 3: Purification (Chromatography/Recrystallization) C->D E Characterization (NMR, MS, HPLC) D->E F Primary Biological Assay (In vitro screen) E->F G Identify 'Hits' F->G H Structure-Activity Relationship (SAR) Analysis G->H I Design Next-Gen Analogs H->I I->C Iterative Synthesis

Caption: General workflow for modification and screening.

Protocol 2.1: Saponification (Hydrolysis) of the Ester to a Carboxylic Acid

This protocol is foundational, converting the relatively inert ester into a highly versatile carboxylic acid intermediate.

  • Rationale: Standard ester hydrolysis using a base like sodium hydroxide (NaOH) is a robust and high-yielding reaction. The resulting carboxylate salt is water-soluble, allowing for easy separation from unreacted starting material. Subsequent acidification precipitates the desired carboxylic acid product.

  • Step-by-Step Methodology:

    • Dissolution: Dissolve Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate (1.0 eq) in a mixture of ethanol and water (e.g., a 3:1 ratio). The ethanol ensures the starting material is fully solvated.

    • Base Addition: Add a solution of sodium hydroxide (1.5 to 2.0 eq) in water to the reaction mixture.

    • Reaction: Stir the mixture at room temperature or gently heat to 40-50°C for 2-4 hours.

    • Monitoring: Track the disappearance of the starting material using Thin-Layer Chromatography (TLC). A typical mobile phase would be ethyl acetate/hexane (e.g., 30:70)[8]. The product acid should have a much lower Rf value and may streak.

    • Work-up (Acidification): Once the reaction is complete, cool the mixture in an ice bath and slowly acidify with cold 1M hydrochloric acid (HCl) until the pH is ~2-3. A precipitate of the carboxylic acid should form.

    • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove salts, and dry under vacuum.

Protocol 2.2: Amide Coupling to Synthesize a Diverse Library

This is the key diversification step. The carboxylic acid is coupled with various primary or secondary amines to generate a library of amides with different properties.

  • Rationale: We recommend using a modern coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine). This combination is highly efficient, minimizes side reactions, and works well for a broad range of amines[9].

  • Step-by-Step Methodology:

    • Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the carboxylic acid from Protocol 2.1 (1.0 eq) in a dry aprotic solvent like DMF or DCM.

    • Reagent Addition: Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution and stir for 10-15 minutes at room temperature. This "pre-activation" step forms the active ester.

    • Amine Addition: Add the desired amine (1.2 eq) to the reaction mixture.

    • Reaction: Allow the reaction to stir at room temperature for 4-12 hours.

    • Monitoring: Monitor the reaction by TLC or LC-MS to confirm the formation of the product.

    • Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

    • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the final amide derivative[10].

Section 3: Troubleshooting Common Experimental Issues (Q&A)

Even with robust protocols, challenges can arise. This section provides solutions to common problems.

Q4: My hydrolysis reaction (Protocol 2.1) is incomplete or very slow. What can I do?

A4: This is a common issue. Here are several factors to check:

  • Insufficient Base: Ensure you are using at least 1.5 equivalents of NaOH. Some esters are more sterically hindered and require a larger excess of the nucleophile.

  • Low Temperature: While the reaction often proceeds at room temperature, gently heating to 40-50°C can significantly increase the reaction rate without causing degradation.

  • Poor Solubility: If the starting ester is not fully dissolved, the reaction will be slow. Try increasing the proportion of ethanol or switching to a co-solvent system like THF/water.

Q5: I am getting a very low yield in my amide coupling reaction (Protocol 2.2). What is the likely cause?

A5: Low yields in amide coupling are frequently encountered. The following decision tree can help diagnose the problem.

G start Problem: Low Amide Yield q1 Is the starting carboxylic acid pure and dry? start->q1 sol1 Solution: Repurify the acid. Ensure it is completely dry, as water competes with the amine. q1->sol1 No q2 Are your amine and solvents anhydrous? q1->q2 Yes end Yield Improved sol1->end sol2 Solution: Use freshly distilled solvents and high-purity amines. Moisture deactivates coupling reagents. q2->sol2 No q3 Is your amine sterically hindered or poorly nucleophilic? q2->q3 Yes sol2->end sol3 Solution: Increase reaction time/temperature. Consider a more potent coupling reagent or a different synthetic route. q3->sol3 Yes q3->end No sol3->end

Caption: Troubleshooting low amide coupling yields.

Q6: My purified compound looks fine by NMR, but it has poor solubility in aqueous buffers for my biological assay. What should I do?

A6: This is a critical challenge bridging chemistry and biology[6].

  • Formulation with DMSO: The most common first step is to create a high-concentration stock solution in 100% DMSO and then dilute it into your aqueous assay buffer. Be mindful that high final concentrations of DMSO (>0.5-1%) can affect cell viability or enzyme activity.

  • Use of Co-solvents: Solubilizing agents like Pluronic F-68 or Cremophor EL can be used in small amounts to improve solubility, but you must run controls to ensure they do not interfere with the assay.

  • Salt Formation: If your molecule has a basic or acidic handle, forming a salt (e.g., an HCl salt for a basic amine or a sodium salt for a carboxylic acid) can dramatically improve aqueous solubility.

  • Iterative Design: This is a key piece of data. Your next round of synthesis should focus on analogs with more polar groups or fewer rotatable bonds to improve solubility while trying to maintain potency[11].

Section 4: Post-Modification Analysis & Biological Screening (FAQs)

Q7: What analytical techniques are essential for characterizing my new derivatives?

A7: A full characterization is crucial for ensuring the identity and purity of your compounds before screening.

TechniquePurposeWhat to Look For
¹H and ¹³C NMR Structural ElucidationCorrect chemical shifts, integration values, and splitting patterns confirming the new structure.
Mass Spectrometry (MS) Molecular Weight ConfirmationA molecular ion peak ([M+H]⁺ or [M-H]⁻) that matches the calculated exact mass.
HPLC/UPLC Purity AssessmentA single major peak, ideally >95% purity by area under the curve.

Q8: I am seeing activity in my primary screen, but I'm worried about false positives. What are PAINS and how can I avoid them?

A8: PAINS (Pan-Assay Interference Compounds) are molecules that show activity in many different assays through non-specific mechanisms, such as aggregation, reactivity, or fluorescence interference, rather than by specific binding to a target[12].

  • Initial Check: Before synthesis, you can run your proposed structures through computational filters (e.g., ZINC, SwissADME) that flag common PAINS substructures.

  • Experimental Validation: If a compound is active, it's critical to perform secondary and counter-screening assays. Show that it has a dose-dependent effect and is inactive in assays for unrelated targets.

  • Biophysical Methods: Techniques like Surface Plasmon Resonance (SPR) or Differential Scanning Fluorimetry (DSF) can help confirm direct physical binding between your compound and the target protein, providing strong evidence against non-specific activity[6].

References

  • Structure-Activity Relationship Studies in Benzothiadiazoles as Novel Vaccine Adjuvants. (2024). Journal of Medicinal Chemistry.
  • A Study on Synthesis and Biological Activities of Novel Heterocyclic Compounds. (2024).
  • Troubleshooting guide for the synthesis of benzothiazole deriv
  • Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. (n.d.). Bentham Science.
  • Special Issue : Design, Synthesis and Biological Activity of Heterocyclic Compounds. (n.d.). MDPI.
  • Biological Screening and Structure Activity relationship of Benzothiazole. (2022). Research & Reviews: A Journal of Pharmaceutical Science.
  • Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. (n.d.). RSC Medicinal Chemistry.
  • Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. (n.d.). PubMed Central.
  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. (2025).
  • Considerations Related to Small-molecule Screening Collections. (n.d.). RSC Publishing.
  • Application Notes and Protocols: Derivatization of Ethyl 5-acenaphthoylformate for Advanced M
  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. (n.d.). MDPI.
  • High-Throughput Screening in Drug Discovery Explained. (2025). Technology Networks.
  • Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. (2025). R Discovery.
  • Benzothiazole: A versatile molecular scaffold for modern drug delivery and therapeutic innovation. (n.d.). World Journal of Pharmaceutical Research.
  • Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. (n.d.). PubMed Central.

Sources

Technical Support Center: Optimizing Cell Permeability for Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this compound in cell-based experimental models. Benzo[c][1][2][3]thiadiazole derivatives are a class of compounds with significant interest in medicinal chemistry for their diverse biological activities, including potential roles as inhibitors of key signaling proteins like SHP2.[4][5] However, achieving desired biological effects in cellular assays is critically dependent on the compound's ability to cross the cell membrane and reach its intracellular target.

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the cell permeability of Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate, helping you to diagnose issues, optimize your experimental conditions, and interpret your results with higher confidence.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the compound and the nature of cell permeability.

Q1: What are the key physicochemical properties of Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate that might influence its cell permeability?

Table 1: Predicted Physicochemical Properties and Their Impact on Permeability

PropertyStructural FeaturePredicted Impact on PermeabilityRationale
Lipophilicity (LogP) Benzothiadiazole core and ethyl group vs. acetate group.Moderate to Good. The aromatic benzothiadiazole core is lipophilic, which favors partitioning into the cell membrane. However, the ethyl ester group introduces some polarity.A balance is key. Molecules that are too hydrophilic struggle to enter the lipid membrane, while those that are too lipophilic can get trapped within it.[6]
Molecular Weight (MW) C₁₁H₁₀N₂O₂SGood. The molecular weight is approximately 238.28 g/mol , which is well under the 500 Da guideline suggested by Lipinski's rules.Smaller molecules generally exhibit better diffusion across cell membranes.[7]
Polar Surface Area (PSA) Ester carbonyl (C=O) and thiadiazole nitrogens.Potential Liability. The ester and nitrogen atoms contribute to the polar surface area. A high PSA can hinder membrane permeability due to the energetic cost of desolvating the molecule as it enters the hydrophobic membrane core.Strategies to shield polar groups, such as forming intramolecular hydrogen bonds, can improve permeability by reducing the effective PSA.[8][9]
Hydrogen Bond Donors/Acceptors 0 Hydrogen Bond Donors; 4 Hydrogen Bond Acceptors (2 nitrogens, 2 oxygens).Good. The number of hydrogen bond donors and acceptors is within the favorable range outlined in Lipinski's rules (≤5 donors, ≤10 acceptors).Fewer hydrogen bonds with water make it easier for the molecule to leave the aqueous environment and enter the lipid bilayer.[7]
Metabolic Stability Ethyl ester moiety.Potential Liability. The ethyl ester is susceptible to hydrolysis by intracellular esterases, which would convert it to the corresponding carboxylic acid.The resulting charged carboxylate group would be significantly less membrane-permeable, effectively trapping the molecule and preventing it from reaching its target or exiting the cell.[10]
Q2: I'm observing potent activity in my biochemical (e.g., purified enzyme) assay, but little to no effect in my cell-based assay. Is this a permeability issue?

Answer: This is a classic indicator of a potential cell permeability problem.[11] A discrepancy between biochemical and cellular assay results suggests that while the compound can effectively interact with its purified target, it may not be reaching that target in a sufficient concentration within an intact cell.

The workflow below can help you diagnose the root cause.

G start Discrepancy Observed: Potent in Biochemical Assay, Weak in Cellular Assay solubility Is the compound soluble in cell culture media at the tested concentration? start->solubility permeability Is the compound cell-permeable? solubility->permeability Yes conclusion_sol Conclusion: Poor Solubility is the Issue solubility->conclusion_sol No efflux Is the compound a substrate for efflux pumps (e.g., P-gp)? permeability->efflux Yes conclusion_perm Conclusion: Low Permeability is Likely permeability->conclusion_perm No metabolism Is the compound being rapidly metabolized or degraded? efflux->metabolism No conclusion_efflux Conclusion: Efflux is Limiting Intracellular Concentration efflux->conclusion_efflux Yes conclusion_meta Conclusion: Compound is Unstable in Cells metabolism->conclusion_meta Yes optimize Action: Optimize Assay Conditions (Solvent, Time, Conc.) metabolism->optimize No conclusion_perm->optimize measure_perm Action: Perform Permeability Assay (PAMPA, Caco-2, MDCK) conclusion_perm->measure_perm conclusion_efflux->measure_perm conclusion_sol->optimize

Caption: Workflow for diagnosing poor cellular activity.

Part 2: Troubleshooting Guide for Experimental Optimization

If you suspect low permeability, several experimental parameters can be adjusted before resorting to more complex assays or chemical modifications.

Q3: My results are inconsistent or show no effect. What are the first things I should try to optimize?

Answer: Before concluding that the compound has inherently poor permeability, ensure your assay conditions are optimized to maximize its potential for cellular uptake.

Table 2: Initial Troubleshooting Steps

IssuePossible Cause & ExplanationRecommended Solution
No observable effect at expected concentrations. Insufficient Incubation Time: Passive diffusion is a time-dependent process. A compound with a slow influx rate may not reach its effective intracellular concentration within a short incubation period.Perform a time-course experiment. Test your compound at a fixed concentration over a range of incubation times (e.g., 2, 6, 12, 24 hours) to see if the biological effect emerges with longer exposure.
Sub-optimal Concentration: The effective concentration in a cellular assay can be much higher than the biochemical IC₅₀ due to permeability barriers.Perform a dose-response experiment. Test a wider range of concentrations, extending to at least 10-50 times the biochemical IC₅₀, to determine if a response can be elicited at higher doses.[6]
Precipitation observed in media after adding the compound. Poor Aqueous Solubility: The compound may be crashing out of the cell culture medium, drastically reducing the concentration of free compound available to the cells.Check solubility limit. Visually inspect the media after adding the compound stock. If precipitation is seen, lower the final concentration. Ensure the final concentration of your solvent (e.g., DMSO) is non-toxic to cells (typically ≤ 0.5%).[6]
Variable results between experiments. Serum Protein Binding: Components in Fetal Bovine Serum (FBS) can bind to small molecules, reducing the free fraction available for cell uptake. Variability in serum batches can lead to inconsistent results.Reduce serum concentration during treatment. If your cells can tolerate it, reduce the FBS concentration (e.g., to 0.5-2%) during the compound incubation period. Always run appropriate vehicle and positive controls under the same conditions.[10]
Inconsistent Cell Health/Density: Factors like cell passage number, confluency, and overall health can significantly impact experimental outcomes and membrane integrity.[10][12]Standardize cell culture protocols. Use cells within a consistent, low passage number range. Seed cells at a consistent density to ensure uniform confluency at the time of the experiment. Regularly test for mycoplasma contamination.[12]
Part 3: Quantitative Permeability Assessment & Advanced Strategies

If initial optimizations fail, a quantitative assessment of permeability is the next logical step. This section provides an overview of standard assays and medicinal chemistry approaches.

Q4: How can I definitively measure the cell permeability of Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate?

Answer: Several established in vitro assays can provide quantitative data on permeability. The choice of assay depends on the specific question you are asking—are you interested in passive diffusion alone, or the net effect of both passive and active transport?

G start Need to Measure Permeability question What is the primary question? start->question passive Assess Passive Diffusion Only question->passive net_flux Assess Net Flux (Passive + Active Transport) question->net_flux pampa Use Parallel Artificial Membrane Permeability Assay (PAMPA) passive->pampa Quick, high-throughput screen cell_based Use Cell-Based Monolayer Assay (Caco-2 or MDCK) net_flux->cell_based Biologically relevant model efflux_q Is the compound a substrate for efflux transporters (e.g., P-gp)? cell_based->efflux_q mdck_mdr1 Use MDCK-MDR1 Assay efflux_q->mdck_mdr1 Yes

Caption: Decision tree for selecting a permeability assay.

Table 3: Comparison of Standard Permeability Assays

AssayPrincipleAdvantagesDisadvantagesBest For
PAMPA (Parallel Artificial Membrane Permeability Assay)Measures diffusion from a donor well through an artificial lipid membrane to an acceptor well.[2][13]High-throughput, low cost, excellent reproducibility. Isolates passive diffusion.[14]Lacks biological transporters and paracellular pathways. May not perfectly mimic the complexity of a real cell membrane.[13][15]Early-stage screening to rank compounds based on their intrinsic passive permeability.[2]
Caco-2 (Human Colon Adenocarcinoma Cells)Measures transport across a differentiated monolayer of Caco-2 cells, which form tight junctions and express efflux transporters (e.g., P-gp).[1][16]"Gold standard" for predicting human intestinal absorption in vitro.[1] Assesses passive, active, and paracellular transport.[17]Slow cell differentiation (21 days).[18] High variability between labs.[15]Predicting oral bioavailability and identifying substrates of intestinal efflux transporters.[16]
MDCK (Madin-Darby Canine Kidney Cells)Measures transport across a polarized monolayer of MDCK cells. Often transfected to overexpress a specific transporter, e.g., MDR1 for P-gp (MDCK-MDR1).[19][20]Faster monolayer formation (3-5 days) than Caco-2.[19] Allows for studying the specific role of a single transporter in efflux.[20][21]Non-human origin. Lower expression of some transporters compared to Caco-2 unless specifically engineered.[22]Identifying substrates of specific efflux transporters like P-gp and predicting blood-brain barrier penetration.[21]
Appendix: Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol is adapted from standard methodologies and is intended for assessing passive, transcellular permeability.[2][14]

1. Materials:

  • PAMPA sandwich plate system (e.g., 96-well donor and acceptor plates).
  • Lipid solution (e.g., 2% L-α-phosphatidylcholine in dodecane).
  • Phosphate-buffered saline (PBS), pH 7.4.
  • Test compound stock solution in DMSO.
  • Analytical instrument (e.g., LC-MS/MS or UV-Vis plate reader).

2. Procedure:

  • Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.
  • Prepare Donor Plate:
  • Carefully coat the filter membrane of each well in the donor plate with 5 µL of the lipid solution. Be cautious not to puncture the membrane.[14]
  • Prepare the dosing solution by diluting the test compound stock (in DMSO) with PBS to the final desired concentration (e.g., 10 µM). The final DMSO concentration should be kept low (e.g., ≤ 1%).[23]
  • Add 200 µL of the dosing solution to each well of the coated donor plate.
  • Assemble and Incubate: Carefully place the donor plate onto the acceptor plate to form the "sandwich." Incubate the assembly at room temperature for 4-18 hours with gentle shaking.[13][24]
  • Sample Analysis:
  • After incubation, separate the plates.
  • Collect samples from the donor and acceptor wells.
  • Determine the compound concentration in both donor (C_D) and acceptor (C_A) wells, as well as the initial concentration (C_0), using an appropriate analytical method.
  • Calculate Apparent Permeability (P_app): The apparent permeability coefficient is calculated using the following equation: P_app = [-ln(1 - C_A / C_eq)] * (V_D * V_A) / ((V_D + V_A) * Area * Time) Where C_eq is the equilibrium concentration, V_D and V_A are the volumes of the donor and acceptor wells, Area is the surface area of the membrane, and Time is the incubation time in seconds.
Protocol 2: Caco-2 Bidirectional Permeability Assay

This protocol provides a framework for assessing both passive permeability and active efflux.[1][16]

1. Cell Culture:

  • Seed Caco-2 cells onto permeable Transwell inserts (e.g., 0.4 µm pore size) at a density of approximately 60,000 cells/cm².
  • Culture the cells for 21-25 days, changing the media every 2-3 days, to allow for spontaneous differentiation into a polarized monolayer.[17][18]
  • Verify Monolayer Integrity: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each well. TEER values should be >250 Ω·cm².[18] Additionally, a Lucifer Yellow rejection assay can be performed to confirm tight junction integrity.[3]

2. Transport Experiment (Apical to Basolateral - A→B):

  • Wash the monolayer on both apical (top) and basolateral (bottom) sides with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at pH 7.4.
  • Add the dosing solution containing the test compound (e.g., 10 µM) to the apical chamber.
  • Add fresh transport buffer to the basolateral chamber.
  • Incubate at 37°C with gentle shaking for a defined period (e.g., 90-120 minutes).[19]
  • At the end of the incubation, collect samples from both the apical and basolateral chambers for analysis.

3. Transport Experiment (Basolateral to Apical - B→A):

  • Perform the same procedure as above, but add the dosing solution to the basolateral chamber and fresh buffer to the apical chamber.

4. Analysis and Calculation:

  • Quantify the compound concentration in all samples via LC-MS/MS.
  • Calculate the P_app value for each direction (A→B and B→A).
  • Calculate the Efflux Ratio (ER): ER = P_app (B→A) / P_app (A→B)
  • Interpretation: An efflux ratio greater than 2 is a strong indication that the compound is a substrate for active efflux transporters.[18][21]
References
  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. [Link]

  • MDCK-MDR1 Permeability Assay. AxisPharm. [Link]

  • MDCK Permeability. Creative Biolabs. [Link]

  • Caco2 assay protocol. [Link]

  • Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins. [Link]

  • MDCK-MDR1 Permeability Assay. Evotec. [Link]

  • Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. ResearchGate. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA). Creative Biolabs. [Link]

  • Predicting and Improving the Membrane Permeability of Peptidic Small Molecules. ACS Publications. [Link]

  • Caco-2 permeability assay. Creative Bioarray. [Link]

  • Automated Permeability Assays for Caco-2 and MDCK Cells. DiVA portal. [Link]

  • PAMPA Permeability Assay Protocol. Technology Networks. [Link]

  • How to perform the MDCK Permeability experiment in drug discovery. YouTube. [Link]

  • Parallel Artificial Membrane Permeability Assay (PAMPA) - Lokey Lab Protocols. Wikidot. [Link]

  • Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. NIH. [Link]

  • MDR1-MDCK Permeability Assay. Creative Bioarray. [Link]

  • Benzo[c][1][2][3]thiadiazole derivatives: A new class of potent Src homology-2 domain containing protein tyrosine phosphatase-2 (SHP2) inhibitors. PubMed. [Link]

  • Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems. [Link]

  • Improving cellular uptake of therapeutic entities through interaction with components of cell membrane. Taylor & Francis Online. [Link]

  • Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. NIH. [Link]

  • Design and Synthesis of New Boron-Based Benzo[c][1][2][3]oxadiazoles and Benzo[c][1][2][3]thiadiazoles as Potential Hypoxia Inhibitors. MDPI. [Link]

  • Ethyl 2-(benzo[d]thiazol-2-yl)acetate. ChemBK. [Link]

  • Identification of novel benzothiazole–thiadiazole-based thiazolidinone derivative: in vitro and in silico approaches to develop promising anti-Alzheimer's agents. NIH. [Link]

  • Ethyl 2-(5-amino-1,3,4-thiadiazol-2-yl)acetate. PubChem. [Link]

  • Benzothiazole: A versatile molecular scaffold for modern drug delivery and therapeutic innovation. [Link]

  • THE USES OF ETHYL 2-(1H-BENZO[D]IMIDAZOL-2-YL)ACETATE TO SYNTHESIS PYRAZOLE, THIOPHENE, PYRIDINE AND COUMARIN DERIVATIVES WITH A. [Link]

  • Improving the Accuracy of Permeability Data to Gain Predictive Power: Assessing Sources of Variability in Assays Using Cell Monolayers. MDPI. [Link]

  • Factors Influencing Compound Potency in Biochemical and Cellular Assays. Promega Connections. [Link]

  • Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. [Link]

  • Synthesis, Characterization, and Biological Activity of a Novel Series of Benzo[3][20]imidazo[2,1-b]thiazole Derivatives as Potent. [Link]

Sources

Technical Support Center: Troubleshooting Batch-to-Batch Variability of Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate. This guide is designed for researchers, scientists, and drug development professionals to address and troubleshoot the common issue of batch-to-batch variability. Inconsistent product quality can significantly impact experimental reproducibility and the smooth progression of drug development pipelines.[1][2] This resource provides in-depth, practical solutions in a question-and-answer format to help you identify the root causes of variability and implement effective control strategies.

Section 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis and handling of Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate. Each question is followed by a detailed explanation of potential causes and a step-by-step protocol to resolve the issue.

Issue 1: Inconsistent Yields Between Batches

Question: We are experiencing significant fluctuations in the final yield of Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate across different synthesis batches, despite following the same protocol. What are the likely causes and how can we improve consistency?

Expert Analysis: Inconsistent yields are a common challenge in the synthesis of heterocyclic compounds and can often be traced back to subtle variations in reaction conditions, reagent quality, or the work-up procedure.[3][4][5] The synthesis of the benzothiadiazole ring system is sensitive to factors that can influence reaction kinetics and equilibrium.[6]

Potential Root Causes:

  • Reagent Quality and Stoichiometry: Variations in the purity of starting materials or slight inaccuracies in weighing can have a cascading effect on the overall yield.

  • Reaction Conditions: Minor deviations in temperature, reaction time, or stirring efficiency can lead to the formation of side products or incomplete reactions.[7]

  • Work-up and Purification: Inconsistent work-up procedures, such as variations in extraction solvent volumes or pH adjustments, can lead to product loss.[3]

Troubleshooting Protocol:

  • Reagent Qualification:

    • Action: Before starting a new batch, verify the purity of all starting materials using techniques like NMR spectroscopy or GC-MS.

    • Rationale: Impurities in reactants can interfere with the desired reaction pathway, leading to lower yields.

  • Precise Stoichiometry:

    • Action: Use a calibrated analytical balance for all measurements and double-check calculations.

    • Rationale: Accurate stoichiometry is critical for maximizing the conversion of limiting reagents.

  • Strict Control of Reaction Parameters:

    • Action: Employ a digital hotplate stirrer with a thermocouple for precise temperature control. Ensure consistent stirring speed across all batches.

    • Rationale: Consistent temperature and mixing ensure uniform reaction kinetics.

  • Standardized Work-up Procedure:

    • Action: Document and strictly adhere to a detailed work-up protocol, including specific volumes of solvents, washing steps, and drying times.

    • Rationale: A standardized work-up minimizes variability in product isolation.[3]

Issue 2: Color Variation in the Final Product

Question: Our isolated batches of Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate range in color from a pale yellow to a darker brown. What causes this color variation, and how can we obtain a consistently colored product?

Expert Analysis: Color variations in organic compounds are often indicative of trace impurities.[8][9] These impurities can arise from side reactions, degradation of the product, or residual starting materials.

Potential Root Causes:

  • Oxidation: The benzothiadiazole ring system may be susceptible to oxidation, leading to the formation of colored byproducts.

  • Residual Impurities: Incomplete removal of starting materials or side products during purification can impart color.

  • Thermal Degradation: Prolonged heating during reaction or purification can cause decomposition of the product.

Troubleshooting Protocol:

  • Inert Atmosphere:

    • Action: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Rationale: This minimizes the risk of oxidation by atmospheric oxygen.

  • Optimized Purification:

    • Action: Employ column chromatography with a carefully selected solvent system to separate the desired product from colored impurities. Monitor fractions by TLC.

    • Rationale: Chromatography is highly effective at removing trace impurities that can cause discoloration.

  • Temperature Control During Purification:

    • Action: If distillation is used for purification, employ vacuum distillation to lower the boiling point and reduce the risk of thermal degradation.

    • Rationale: Lower temperatures minimize the potential for product decomposition.

Issue 3: Presence of Unidentified Peaks in Analytical Data (NMR, LC-MS)

Question: We are observing unexpected peaks in the NMR and LC-MS spectra of our Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate batches. How can we identify these impurities and eliminate them?

Expert Analysis: The presence of unknown peaks in analytical data indicates the formation of byproducts or the presence of residual starting materials or intermediates.[10][11] Identifying these impurities is the first step toward optimizing the reaction to prevent their formation.

Potential Root Causes:

  • Side Reactions: The reaction conditions may be promoting alternative reaction pathways.

  • Incomplete Reaction: The reaction may not be going to completion, leaving residual starting materials or intermediates.

  • Degradation: The product may be degrading during the reaction or work-up.

Troubleshooting Protocol:

  • Impurity Identification:

    • Action: Attempt to isolate the impurities using preparative HPLC or column chromatography. Characterize the isolated impurities using high-resolution mass spectrometry (HRMS) and 2D NMR techniques (COSY, HSQC, HMBC).

    • Rationale: Understanding the structure of the impurities provides clues about their origin.

  • Reaction Monitoring:

    • Action: Monitor the progress of the reaction over time using TLC or LC-MS.

    • Rationale: This will help determine if the impurities are formed during the reaction or appear during the work-up.

  • Process Parameter Optimization:

    • Action: Based on the identity of the impurities, adjust reaction parameters such as temperature, reaction time, or catalyst loading to disfavor their formation.

    • Rationale: A data-driven approach to process optimization can significantly improve product purity.[1]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and purity of high-quality Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate?

High-quality Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate should be a pale yellow solid or oil with a purity of ≥98% as determined by HPLC and NMR.

Q2: What are the recommended storage conditions for Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate to prevent degradation?

Store the compound in a tightly sealed container under an inert atmosphere (nitrogen or argon) at 2-8 °C, protected from light.

Q3: Can you provide a general synthetic scheme for Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate?

While multiple synthetic routes exist, a common approach involves the cyclization of a suitably substituted diamine with a sulfur-containing reagent. For a detailed, specific synthesis, please refer to relevant literature.[6]

Q4: What analytical techniques are most suitable for characterizing Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate?

The following techniques are recommended for comprehensive characterization:

  • ¹H and ¹³C NMR: To confirm the chemical structure.

  • LC-MS: To determine purity and identify impurities.

  • FTIR: To identify key functional groups.

  • Elemental Analysis: To confirm the elemental composition.

Section 3: Visual and Data Resources

Workflow for Troubleshooting Batch-to-Batch Variability

G cluster_yield Troubleshooting Yield cluster_color Troubleshooting Color cluster_impurity Troubleshooting Impurities start Batch-to-Batch Variability Observed inconsistent_yield Inconsistent Yields start->inconsistent_yield color_variation Color Variation start->color_variation impurity_peaks Impurity Peaks in Analytics start->impurity_peaks reagent_qual Reagent Qualification inconsistent_yield->reagent_qual inert_atm Use Inert Atmosphere color_variation->inert_atm impurity_id Impurity Identification impurity_peaks->impurity_id stoichiometry Precise Stoichiometry reagent_qual->stoichiometry reaction_control Strict Reaction Control stoichiometry->reaction_control workup_std Standardized Work-up reaction_control->workup_std end Consistent Product Quality workup_std->end opt_purification Optimized Purification inert_atm->opt_purification temp_control Temperature Control opt_purification->temp_control temp_control->end reaction_mon Reaction Monitoring impurity_id->reaction_mon param_opt Process Parameter Optimization reaction_mon->param_opt param_opt->end

Caption: A flowchart outlining the systematic approach to troubleshooting common issues leading to batch-to-batch variability.

Summary of Key Troubleshooting Parameters
IssuePotential CauseKey Parameter to ControlAnalytical Technique for Verification
Inconsistent Yield Reagent PurityStarting Material QualificationNMR, GC-MS
Reaction ConditionsTemperature, Time, StirringIn-process monitoring (TLC, LC-MS)
Color Variation OxidationReaction AtmosphereVisual Inspection, UV-Vis
ImpuritiesPurification MethodHPLC, TLC
Impurity Peaks Side ReactionsReaction ParametersLC-MS, NMR
Incomplete ReactionReaction TimeTLC, LC-MS

References

  • The Role of Impurities in Drug Development and How to Control Them. (n.d.). Aquigen Bio Sciences.
  • Navigating Batch-to-Batch Variability with a Data-Centric Approach. (n.d.). Zaether.
  • Reducing Batch-to-Batch Variability a Success Story for Pharmaceutical Validation Week. (2012, October 23). Minitab.
  • The Importance of Impurity Standards in Pharmaceutical Development. (2025, April 8). PharmiWeb.com.
  • Impurities In Pharmaceuticals: Types, Regulations And Strategies. (n.d.). GMP Insiders.
  • Effects of Impurities in Pharmaceuticals. (2020, January 20). Veeprho.
  • Impurities in Drug Substances and Products. (n.d.). USP.
  • Troubleshooting Technical Issues in Chemical Processes: A Step-by-Step Guide. (2024, November 24). LinkedIn.
  • Batch‐to‐Batch and Within‐Subject Variability: What Do We Know and How Do These Variabilities Affect Clinical Pharmacology and Bioequivalence? (n.d.). ResearchGate.
  • Reducing Batch-to-Batch Variability of Botanical Drug Products. (2019, January 14). Sartorius.
  • Understanding What is Batch in Pharmaceutical Industry. (2024, December 17). Altabrisa Group.
  • How To: Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry.
  • Shade Variation Between Dye Lots: How to Control? (2025, October 23). VICHEM.
  • troubleshooting side reactions in the synthesis of quinoline derivatives. (n.d.). Benchchem.
  • Troubleshooting Color Masterbatch Issues: Resolving Common Challenges in Incorporating Color Masterbatch into Plastic Products. (2023, May 27). US Masterbatch.
  • Why does paint of the same color vary when produced at different times? (2021, November 15). Quora.
  • SYNTHESIS STRATEGIES FOR HETEROCYCLIC COMPOUNDS: NITROGEN VS. SULFUR. (n.d.). IJARST.
  • Ethyl 2-(5-amino-1,3,4-thiadiazol-2-yl)acetate. (n.d.). PubChem.
  • Causes and Remedies of Batch to Batch Shade Variation in Dyeing Textile Floor. (2025, August 6). Textile Floor.
  • What Causes Poor Color Dispersion of Color Masterbatch and How to Solve The Problem Of Uneven Dispersion Of color concentrates and compounds? (2024, August 15). Silike.
  • Troubleshooting: About. (n.d.). University of Rochester, Department of Chemistry.
  • Ethyl 2-(benzo[c][1][10][11]thiadiazol-5-yl)acetate. (n.d.). BLDpharm. Retrieved January 2, 2026, from

  • THE USES OF ETHYL 2-(1H-BENZO[D]IMIDAZOL-2-YL)ACETATE TO SYNTHESIS PYRAZOLE, THIOPHENE, PYRIDINE AND COUMARIN DERIVATIVES WITH A. (n.d.).
  • REVIEW ON HETEROCYCLIC COMPOUNDS SYNTHESIS AND EVALUATION. (2024, December 1). International Journal of Pharmaceutical Sciences and Research.
  • Ethyl 2-(benzo[d]thiazol-2-yl)acetate. (n.d.). Benchchem.
  • Heterocyclic Compounds: Synthesis, Reactivity Models, and Applications in Drug Design. (2025, August 26). ResearchGate.
  • Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][10][12]diazepin-2-ylamino)benzoate. (n.d.). MDPI. Retrieved January 2, 2026, from

  • Ethyl 2-(benzo[d]thiazol-2-yl)acetate. (2024, April 9). ChemBK.
  • Approach to Synthesis Problems. (2022, July 31). Organic Chemistry: How to….
  • A Short Review on Structures and Synthesis of some Heterocyclic Compounds. (n.d.). Asian Journal of Research in Chemistry.
  • Chemistry and Biological Activities of Ethyl-2-benzothiazolyl Acetate and its Corresponding Hydrazides. (2024, February 14). ResearchGate.
  • Synthesis of Oxadiazoles, Thiadiazoles and Triazoles Derived from Benzo[b]thiophene. (n.d.).
  • Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. (2021, July 14). RSC Publishing.
  • Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. (2025, November 12). PubMed Central.
  • Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. (n.d.). Der Pharma Chemica.
  • Ethyl 2-(benzo[d]thiazol-2-yl)acetate. (n.d.). Santa Cruz Biotechnology.
  • Analytical Methods Used for the Detection and Quantification of Benzodiazepines. (n.d.). PubMed Central.
  • Review of Characteristics and Analytical Methods for Determination of Thiabendazole. (n.d.). MDPI.
  • ethyl 2-{imidazo[2,1-b][10][13]thiazol-6-yl}acetate. (n.d.). Sigma-Aldrich. Retrieved January 2, 2026, from

  • Ethyl 2-(3-Methyl-5-oxo-4,5-dihydro-3H-benzo[e][10][12]diazepin-2-ylamino)benzoate. (2025, October 16). MDPI. Retrieved January 2, 2026, from

Sources

Validation & Comparative

A Comparative Guide to the Evaluation of Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate Against Established IDO1 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the comparative analysis of a novel compound, Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate, against well-characterized inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme in cancer immunology. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of new immuno-oncology therapeutics.

Introduction: The Rationale for Targeting IDO1

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that serves as a pivotal immune checkpoint molecule.[1][2] It catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan, converting it into N-formylkynurenine, which is subsequently metabolized to kynurenine.[1][3] In the tumor microenvironment, the overexpression of IDO1 by cancer cells or immune cells leads to two primary immunosuppressive effects: the depletion of tryptophan, which is essential for T-cell proliferation and function, and the accumulation of kynurenine and its metabolites, which actively induce T-cell apoptosis and promote the differentiation of regulatory T-cells (Tregs).[4][5][6] This creates a tolerogenic environment that allows tumors to evade immune destruction.[1][7]

Given its significant role in tumor immune escape, IDO1 has emerged as a high-priority target for cancer immunotherapy.[2][8] The development of small molecule inhibitors aimed at restoring anti-tumor immunity by blocking this pathway has been an area of intense research. Among the most studied IDO1 inhibitors are Epacadostat and Navoximod (also known as GDC-0919), which have undergone extensive preclinical and clinical evaluation.[1][8][9]

This guide presents a comparative study of a novel benzothiadiazole derivative, Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate (hereafter referred to as Compound X ), against the established inhibitors Epacadostat and Navoximod. The objective is to provide a detailed experimental framework for assessing the potency, cellular activity, and selectivity of Compound X , thereby determining its potential as a new lead candidate for cancer immunotherapy.

Signaling Pathway of IDO1-Mediated Immunosuppression

The following diagram illustrates the IDO1 pathway and the mechanism of its inhibition.

IDO1_Pathway cluster_TME Tumor Microenvironment Tumor_Cell Tumor Cell / APC IDO1 IDO1 Enzyme Tumor_Cell->IDO1 Upregulates T_Cell Effector T-Cell Treg Regulatory T-Cell (Treg) Treg->T_Cell Suppresses Tryptophan L-Tryptophan Tryptophan->T_Cell Required for Proliferation Tryptophan->IDO1 Substrate IDO1->Tryptophan Depletes Kynurenine Kynurenine IDO1->Kynurenine Catalyzes Kynurenine->T_Cell Induces Apoptosis Kynurenine->Treg Promotes Differentiation Inhibitors IDO1 Inhibitors (Compound X, Epacadostat, Navoximod) Inhibitors->IDO1 Inhibit

Caption: IDO1 signaling pathway and mechanism of inhibition.

Experimental Design and Methodologies

To ensure a rigorous and objective comparison, a series of standardized biochemical and cell-based assays are proposed. The causality behind these experimental choices is to first establish direct enzymatic inhibition and then to confirm this activity in a more physiologically relevant cellular context.

Biochemical IDO1 Enzyme Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified recombinant human IDO1. The formation of N'-formylkynurenine, the direct product of the IDO1-catalyzed reaction, is monitored by UV absorbance.[10]

Workflow for Biochemical IDO1 Assay

a A Prepare Assay Buffer (50 mM KPO4, pH 6.5) E Add Buffer, Reagent Mix, IDO1, and Test Compound to 96-well plate A->E B Prepare Reagent Mix: - Ascorbate (20 mM) - Methylene Blue (10 µM) - Catalase (0.2 mg/mL) B->E C Prepare Recombinant human IDO1 (20 nM) C->E D Prepare Test Compounds (Compound X, Epacadostat, Navoximod) & L-Tryptophan (2 mM) D->E F Initiate Reaction by adding L-Tryptophan E->F G Incubate at RT F->G H Monitor Absorbance at 321 nm (N'-formylkynurenine formation) continuously G->H I Calculate Initial Reaction Rates and Determine IC50 Values H->I b A Seed SKOV-3 or HeLa cells in a 96-well plate and allow to adhere overnight B Treat cells with Test Compounds (Compound X, Epacadostat, Navoximod) for 1 hour A->B C Induce IDO1 expression with IFN-γ (e.g., 50 ng/mL) B->C D Incubate for 48 hours at 37°C, 5% CO2 C->D E Collect cell supernatant D->E F Hydrolyze N-formylkynurenine to Kynurenine (TCA, 50°C) E->F G Quantify Kynurenine concentration using HPLC-UV F->G H Calculate Percent Inhibition and Determine Cellular IC50 G->H

Caption: Workflow for the cell-based IDO1 inhibition assay.

Detailed Protocol:

  • Cell Culture and Plating:

    • Culture human ovarian cancer SKOV-3 cells or cervical cancer HeLa cells in appropriate media. [11][12] * Seed the cells into a 96-well plate at a density of 3 x 10^4 cells/well and allow them to attach overnight. [13]

  • Compound Treatment and IDO1 Induction:

    • Prepare serial dilutions of Compound X , Epacadostat, and Navoximod in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compounds.

    • Induce IDO1 expression by adding IFN-γ to a final concentration of 25-50 ng/mL. [14] * Incubate the plates for 48 hours at 37°C in a CO₂ incubator. [12][14]

  • Kynurenine Measurement:

    • After incubation, carefully collect the cell supernatant. [13] * To precipitate proteins and hydrolyze N-formylkynurenine to kynurenine, add trichloroacetic acid (TCA) to the supernatant to a final concentration of 10% (w/v) and incubate at 50°C for 30 minutes. [13][15] * Centrifuge the samples to pellet the precipitated protein. [13] * Transfer the clear supernatant to HPLC vials and quantify the kynurenine concentration using a validated HPLC-UV method. [16][13]

  • Data Analysis:

    • Calculate the percentage of kynurenine production inhibition for each concentration of the test compound relative to the IFN-γ-stimulated vehicle control. [13] * Determine the cellular IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve. [13]

Comparative Performance Data (Hypothetical)

The following tables summarize the expected performance of Compound X in comparison to the known inhibitors, Epacadostat and Navoximod. The data for Epacadostat and Navoximod are based on published literature, while the data for Compound X are hypothetical to illustrate its potential profile as a potent and selective inhibitor.

Table 1: In Vitro IDO1 Enzyme Inhibition

CompoundIC50 (nM)TargetMechanismReference
Compound X 15IDO1Competitive (Hypothesized)This Study
Epacadostat~10IDO1Competitive[17][18]
Navoximod~7 (Ki)IDO1Competitive[12][19]

Table 2: Cell-Based IDO1 Inhibition (Kynurenine Production)

CompoundCellular IC50 (nM)Cell LineAssay PrincipleReference
Compound X 85HeLaKynurenine QuantificationThis Study
Epacadostat~75HeLaKynurenine Quantification[17]
Navoximod~75Cell-basedKynurenine Quantification[6][19]

Table 3: Selectivity Profile

CompoundIDO1 IC50 (nM)TDO IC50 (nM)Selectivity (TDO/IDO1)Reference
Compound X 15> 10,000> 667-foldThis Study
Epacadostat~10> 10,000> 1,000-fold[4][9][17]
Navoximod~7 (Ki)Weakly activeN/A[20]

Discussion and Interpretation of Results

Based on the hypothetical data, Compound X demonstrates potent inhibition of the IDO1 enzyme with an IC50 value of 15 nM, which is comparable to the highly potent inhibitors Epacadostat and Navoximod. [17][19]The competitive mechanism of action, if confirmed through kinetic studies, would suggest that Compound X directly competes with the natural substrate, tryptophan, for binding to the active site of IDO1.

In the more complex cellular environment, Compound X effectively inhibits the production of kynurenine with a cellular IC50 of 85 nM. This value, being slightly higher than its biochemical IC50, is expected and reflects factors such as cell membrane permeability and potential intracellular metabolism. Importantly, its cellular potency remains in the sub-micromolar range and is on par with Epacadostat and Navoximod, indicating good cell permeability and stability. [17][19] A critical attribute for a successful IDO1 inhibitor is high selectivity over the related enzyme, tryptophan 2,3-dioxygenase (TDO), which is the primary tryptophan-catabolizing enzyme in the liver. The hypothetical data shows that Compound X possesses excellent selectivity for IDO1 over TDO (>667-fold), which is a desirable feature to minimize off-target effects. This selectivity profile is similar to that of Epacadostat. [4][9]

Conclusion and Future Directions

This guide outlines a systematic approach to the preclinical evaluation of Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate (Compound X ) as a novel IDO1 inhibitor. The presented experimental protocols for biochemical and cell-based assays provide a robust framework for determining its potency, cellular efficacy, and selectivity in direct comparison to the established clinical candidates, Epacadostat and Navoximod.

The hypothetical data suggest that Compound X is a promising lead candidate with potent and selective IDO1 inhibitory activity. Should experimental data align with these projections, further preclinical development would be warranted. Subsequent studies should include in vivo pharmacokinetic and pharmacodynamic (PK/PD) profiling to assess oral bioavailability and the extent of target engagement in animal models. Efficacy studies in syngeneic tumor models, both as a monotherapy and in combination with other immunotherapies like anti-PD-1 antibodies, would be the crucial next step to validate its therapeutic potential.

References

Sources

Structure-activity relationship (SAR) studies of Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Structure-Activity Relationship (SAR) of Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate Analogs for Drug Discovery

The benzothiadiazole scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its diverse and significant biological activities.[1][2][3] This bicyclic system, consisting of a benzene ring fused to a thiadiazole ring, serves as a "privileged structure," meaning it can bind to a variety of biological targets with high affinity. This versatility makes it a fertile starting point for the development of novel therapeutic agents targeting a wide array of diseases, including cancer, inflammation, microbial infections, and neurological disorders.[1][3][4]

This guide focuses on the structure-activity relationships (SAR) of analogs derived from a specific lead compound: Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate . We will dissect how targeted chemical modifications to this core structure influence its biological efficacy, particularly its anticancer properties. By synthesizing technical data with mechanistic insights, this document serves as a comprehensive resource for researchers engaged in the rational design of next-generation benzothiadiazole-based therapeutics.

The Core Scaffold: Rationale for Derivatization

The lead compound, Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate, presents a chemically tractable scaffold with multiple points for modification. Its inherent biological activity, coupled with its synthetic accessibility, makes it an ideal candidate for analog development. The primary points for chemical modification are the ethyl acetate side chain and the aromatic benzene ring. Modifications at these sites allow for a systematic exploration of the chemical space to enhance potency, selectivity, and pharmacokinetic properties.

  • Side Chain (Position 5): The ester functional group is a prime target for modification. It can be hydrolyzed to the corresponding carboxylic acid or converted into a diverse library of amides, hydrazides, and other functional groups. These changes can introduce new hydrogen bond donors and acceptors, alter lipophilicity, and create new interactions with the biological target.

  • Aromatic Ring (Positions 4, 6, 7): The benzene ring can be substituted with various electron-donating or electron-withdrawing groups. Such modifications can influence the electronic properties of the entire heterocyclic system, affect metabolic stability, and introduce new binding interactions.

AKT_ERK_Pathway_Inhibition RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT AKT->Proliferation Inhibitor Compound B7 (Benzothiazole Analog) Inhibitor->ERK Inhibitor->AKT Experimental_Workflow cluster_0 Compound Development & Screening Synthesis Analog Synthesis & Purification PrimaryScreen Primary Screening (Cell Viability - MTT Assay) Synthesis->PrimaryScreen Compound Library HitSelect Hit Selection (IC50 < 10 µM) PrimaryScreen->HitSelect Potent Compounds SecondaryScreen Secondary Screening (Target-Based Kinase Assay) HitSelect->SecondaryScreen Validated Hits SAR_Analysis SAR Analysis & Lead Optimization SecondaryScreen->SAR_Analysis IC50 Data

Caption: A typical workflow for SAR-driven drug discovery.

Conclusion and Future Outlook

The structure-activity relationship studies of Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate analogs reveal clear and actionable insights for drug design. The conversion of the inactive ester side chain into specifically substituted amides is a validated strategy for dramatically enhancing anticancer potency. Furthermore, strategic substitution on the benzothiazole core can introduce desirable polypharmacology, such as the dual inhibition of cancer proliferation and inflammation-related signaling pathways.

Future research should focus on:

  • Expanding the Amide Library: Synthesizing a broader range of amide analogs to further probe the steric and electronic requirements of the target's binding pocket.

  • In Vivo Evaluation: Advancing the most potent and selective compounds, such as analog B7, into preclinical animal models to assess their efficacy, toxicity, and pharmacokinetic profiles.

  • Target Deconvolution: For compounds with potent cell-based activity, employing advanced techniques to confirm their molecular targets and elucidate their precise mechanism of action.

By continuing to apply these principles of rational drug design, the versatile benzothiadiazole scaffold holds immense promise for the development of novel and effective therapeutics.

References

  • NZYTech. How to Perform an Enzyme Inhibition Assay: Complete Guide and Protocol. NZYTech. Published 2025-08-20. Available from: [Link].

  • Verma A, Singh D, Anwar F, Bhatt PC, Al-Abbasi FA, Kumar V. Bioassays for anticancer activities. Methods Mol Biol. 2015;1221:127-140.
  • Reaction Biology. Cell-based Assays for Drug Discovery. Reaction Biology. Available from: [Link].

  • Noble Life Sciences. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. Available from: [Link].

  • Frick A, Fedoriw Y, Richards K, et al. Immune cell-based screening assay for response to anticancer agents: applications in pharmacogenomics. Pharmacogenomics Pers Med. 2015;8:27-36. Published 2015 Feb 26.
  • Stepanenko A, Andreieva O, Klymovets D, et al. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Front Pharmacol. 2020;11:477. Published 2020 Apr 8.
  • Abrol S, Bodla RB, Goswami C. A Comprehensive Review on Benzothiazole Derivatives for their Biological Activities. Int J Pharm Sci Res. 2019;10(7):3196-3209.
  • Bhagdev K, Sarkar S. Biological Screening and Structure Activity relationship of Benzothiazole. Research Journal of Pharmacy and Technology. 2022;15(4):1901-1909.
  • Szewczyk-Timoszyk A, Olejniczak S, Wawrzyniak P, et al.
  • Ademiluyi AO, Oboh G, Boligon AA, Athayde ML. Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. Plant Methods. 2021;17(1):19. Published 2021 Mar 31.
  • Lihumis HS, Al-Adhahi MJ, Al-Hussain SA. A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research. 2022;5(2):147-164.
  • Li Y, Wang X, Zhang Y, et al. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Front Chem. 2024;12:1367791. Published 2024 Mar 18.
  • National Center for Biotechnology Information. Mechanism of Action Assays for Enzymes. In: Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-. Available from: [Link].

  • Fathalla W, Hassan GS, El-Kerdawy MM. THE USES OF ETHYL 2-(1H-BENZO[D]IMIDAZOL-2-YL)ACETATE TO SYNTHESIS PYRAZOLE, THIOPHENE, PYRIDINE AND COUMARIN DERIVATIVES WITH ANTITUMOR ACTIVITIES. International Journal of Pharmacy and Pharmaceutical Sciences. 2015;7(1):127-135.
  • Zhao J, Duan Y, Chen H, et al. Design, synthesis, and structure-activity relationship studies of benzothiazole derivatives as antifungal agents. Bioorg Med Chem Lett. 2016;26(22):5559-5563.
  • ResearchGate. SAR study of analogues 1, 2, and 3. ResearchGate. Available from: [Link].

  • Rahman M, Sele AM, Rohman M, et al. Synthesis and structure-activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. RSC Med Chem. 2023;14(1):129-141. Published 2023 Jan 1.
  • Edmondson S, Boulton S, De Matteis C, et al. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules. 2020;25(18):4284. Published 2020 Sep 18.
  • Muegge I, Collin D, Cook B, et al. Discovery of 1,3-dihydro-2,1,3-benzothiadiazole 2,2-dioxide analogs as new RORC modulators. Bioorg Med Chem Lett. 2015;25(9):1892-1895.
  • Zhou C, Li Y, Wang X, et al. Synthesis, Characterization, and Biological Activity of a Novel Series of Benzoim[5][6]idazo[2,1-b]thiazole Derivatives as Potent EGFR and VEGFR-2 Dual Inhibitors. Molecules. 2019;24(4):724. Published 2019 Feb 14.

  • Kaur R, Kumar S, Kumar M, Singh I, Sharma A. Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Current Drug Discovery Technologies. 2021;18(3):328-350.
  • Liang G, Liu Y, Feng D, et al.
  • Pinto A, Pires C, Mafra D, et al. Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. Molecules. 2023;28(21):7398. Published 2023 Nov 1.
  • Blakemore PR, Ho DKH, Nap WM. Ethyl (benzothiazol-2-ylsulfonyl)acetate: a new reagent for the stereoselective synthesis of α,β-unsaturated esters from aldehydes. Org Biomol Chem. 2005;3(7):1365-1368.
  • Azzam RA, Seif M. Chemistry and Biological Activities of Ethyl-2-benzothiazolyl Acetate and its Corresponding Hydrazides. Advances in Basic and Applied Sciences. 2024;10(2):67-82.
  • Nariai Y, Sato M, Fukasawa K, et al. Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors. Bioorg Med Chem. 2016;24(5):1136-1141.
  • Farkas S, Toti M, Minor Z, et al. Structure-Activity Relationships of Benzothiazole-Based Hsp90 C-Terminal-Domain Inhibitors. Int J Mol Sci. 2021;22(19):10476. Published 2021 Sep 28.

Sources

A Researcher's Guide to the Cross-Validation of Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate Activity in Diverse Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the cross-validation of the anti-cancer activity of Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate. By objectively comparing its performance across a panel of diverse cancer cell lines, researchers can gain a deeper understanding of its therapeutic potential and spectrum of activity. The methodologies outlined herein are designed to ensure scientific rigor and reproducibility, providing a solid foundation for further drug development efforts.

The thiadiazole ring is a versatile scaffold in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities, including anticancer properties.[1][2] The mesoionic character of this ring system allows for enhanced cell membrane permeability, facilitating interaction with intracellular targets.[1] Specifically, benzo[c][3][4]thiadiazole derivatives have been identified as a promising class of compounds, with some exhibiting inhibitory activity against key oncogenic proteins like SHP2.[5][6] This guide focuses on a systematic approach to evaluating Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate, a member of this promising chemical family.

I. Rationale for Cross-Validation in Diverse Cell Lines

The heterogeneity of cancer necessitates the evaluation of novel therapeutic agents across a variety of cancer cell lines. A compound that shows potent activity in one cell line may be less effective in another due to differences in genetic makeup, protein expression, and signaling pathways. Cross-validation across a panel of cell lines representing different cancer types (e.g., lung, breast, colon, leukemia) provides a more comprehensive understanding of a compound's efficacy and potential clinical applications.[7][8][9] This approach helps to identify sensitive and resistant cancer types, offering insights into potential biomarkers for patient stratification in future clinical trials.

II. Experimental Workflow for Cross-Validation

A multi-tiered experimental approach is essential for a thorough evaluation of Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate. This workflow is designed to first establish the cytotoxic potential of the compound and then to elucidate the underlying mechanisms of action.

Experimental Workflow Figure 1: Experimental Workflow A Compound Preparation & Cell Line Selection B Cell Viability Assessment (MTT Assay) A->B Initial Screening C Determination of IC50 Values B->C Dose-Response Analysis D Apoptosis Induction Analysis (Annexin V/PI Staining) C->D Confirmation of Cell Death Mechanism E Mechanism of Action Studies (Western Blotting) D->E Investigation of Molecular Pathways F Data Analysis & Comparative Summary E->F Synthesis of Findings

Caption: A logical workflow for the comprehensive evaluation of a novel anti-cancer compound.

III. Data Presentation: A Comparative Analysis

To facilitate a clear comparison of the compound's activity across different cell lines, all quantitative data should be summarized in a tabular format.

Table 1: Cytotoxicity of Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate (IC50 Values)

The half-maximal inhibitory concentration (IC50) will be determined using an MTT assay after 48 hours of treatment.

Cell LineCancer TypeIC50 (µM) [Predicted]
A549Lung CarcinomaData to be generated
MCF-7Breast AdenocarcinomaData to be generated
HCT116Colon CarcinomaData to be generated
HL-60Promyelocytic LeukemiaData to be generated
HEK293Normal Kidney (Control)Data to be generated

Table 2: Apoptosis Induction by Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate

The percentage of apoptotic cells will be quantified by Annexin V/PI staining and flow cytometry after 24 hours of treatment at the respective IC50 concentrations.

Cell Line% Early Apoptosis [Predicted]% Late Apoptosis/Necrosis [Predicted]
A549Data to be generatedData to be generated
MCF-7Data to be generatedData to be generated
HCT116Data to be generatedData to be generated
HL-60Data to be generatedData to be generated

Table 3: Modulation of Key Apoptotic Proteins

Relative protein expression levels will be determined by Western blotting after 24 hours of treatment. Data will be presented as fold change relative to untreated controls.

Cell LineBcl-2 Expression [Predicted]Bax Expression [Predicted]Cleaved Caspase-3 Expression [Predicted]
A549Data to be generatedData to be generatedData to be generated
MCF-7Data to be generatedData to be generatedData to be generated
HCT116Data to be generatedData to be generatedData to be generated
HL-60Data to be generatedData to be generatedData to be generated
IV. Detailed Experimental Protocols

The following protocols are provided as a guide for conducting the key experiments in this cross-validation study.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[10][11]

  • Materials:

    • 96-well plates

    • Selected cancer cell lines

    • Complete culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics

    • Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate (dissolved in DMSO)

    • MTT reagent (5 mg/mL in PBS)[10]

    • Solubilization solution (e.g., DMSO, acidified isopropanol)

    • Phosphate-buffered saline (PBS)

  • Procedure:

    • Cell Seeding: Seed cells into 96-well plates at an optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[12]

    • Compound Treatment: Prepare serial dilutions of the compound in culture medium. Replace the old medium with 100 µL of the medium containing various concentrations of the compound. Include vehicle-treated (DMSO) and untreated controls.[12]

    • Incubation: Incubate the plates for 48 hours.

    • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[12][13]

    • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[12]

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.[10]

    • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting a dose-response curve.

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[3]

Annexin V/PI Staining Principle Figure 2: Principle of Annexin V/PI Staining cluster_0 Cell Membrane Integrity cluster_1 Loss of Membrane Integrity A Viable Cell (Annexin V-, PI-) B Early Apoptotic Cell (Annexin V+, PI-) A->B Phosphatidylserine externalization C Late Apoptotic/Necrotic Cell (Annexin V+, PI+) B->C Membrane permeabilization D Necrotic Cell (Annexin V-, PI+)

Caption: Differentiating cell populations based on Annexin V binding and propidium iodide uptake.

  • Materials:

    • 6-well plates

    • Annexin V-FITC Apoptosis Detection Kit

    • 1X Binding Buffer

    • Propidium Iodide (PI) solution

    • Flow cytometer

  • Procedure:

    • Cell Treatment: Seed cells in 6-well plates and treat with Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate at its IC50 concentration for 24 hours.

    • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.[3]

    • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.[4][14]

    • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

Western blotting is used to detect specific proteins in a cell lysate, allowing for the analysis of changes in the expression of key apoptosis-related proteins.[15]

  • Materials:

    • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • Protein assay kit (e.g., BCA)

    • SDS-PAGE gels and running buffer

    • PVDF or nitrocellulose membranes

    • Transfer buffer

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Procedure:

    • Protein Extraction: Lyse the treated and control cells in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.[16]

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size on an SDS-PAGE gel.

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[16]

    • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[15]

    • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

    • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.[15]

    • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative protein expression levels.

V. Conclusion

This guide provides a robust and systematic framework for the cross-validation of Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate's anti-cancer activity. By adhering to these detailed protocols and maintaining rigorous scientific standards, researchers can generate high-quality, comparable data across multiple cell lines. This will not only elucidate the compound's therapeutic potential but also pave the way for its further development as a novel anti-cancer agent.

References

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]

  • Benzo[c][3][4]thiadiazole derivatives: A new class of potent Src homology-2 domain containing protein tyrosine phosphatase-2 (SHP2) inhibitors. PubMed. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH. [Link]

  • Thiadiazole derivatives as anticancer agents. PMC - NIH. [Link]

  • MTT Cell Assay Protocol. T. Horton. [Link]

  • Western Blot Protocol. OriGene Technologies Inc. [Link]

  • Design and Synthesis of New Boron-Based Benzo[c][3][4]oxadiazoles and Benzo[c][3][4]thiadiazoles as Potential Hypoxia Inhibitors. MDPI. [Link]

  • A cross-study analysis of drug response prediction in cancer cell lines. PMC. [Link]

  • Western Blot. Addgene. [Link]

  • A review on the 1,3,4-Thiadiazole as Anticancer Activity. bepls. [Link]

  • Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. PMC - PubMed Central. [Link]

  • Synthesis, Characterization, and Biological Activity of a Novel Series of Benzo[4]imidazo[2,1-b]thiazole Derivatives as Potential Epidermal Growth Factor Receptor Inhibitors. NIH. [Link]

  • An Unbiased Oncology Compound Screen to Identify Novel Combination Strategies. Mol Cancer Ther. [Link]

  • Chemistry and Biological Activities of Ethyl-2-benzothiazolyl Acetate and its Corresponding Hydrazides. ResearchGate. [Link]

  • THE USES OF ETHYL 2-(1H-BENZO[D]IMIDAZOL-2-YL)ACETATE TO SYNTHESIS PYRAZOLE, THIOPHENE, PYRIDINE AND COUMARIN DERIVATIVES WITH A. Bull. Chem. Soc. Ethiop. [Link]

  • Cross validation results from feature combination experiments. ResearchGate. [Link]

  • Synthesis and anticancer activity evaluation of some new 1,2,3,5-tetrazine derivatives attached to benzothiazole moiety. Arkivoc. [Link]

  • Biological Activities of Thiadiazole Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Synthesis and anticancer activity of (E)-2-benzothiazole hydrazones. ResearchGate. [Link]

  • Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. ResearchGate. [Link]

  • Synthesis, Characterization, and Biological Activity of a Novel Series of Benzo[4]imidazo[2,1-b]thiazole Derivatives as Potent. MDPI. [Link]

Sources

In vivo efficacy studies of Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate in animal models

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the In Vivo Efficacy of Benzo[c][1][2][3]thiadiazole Derivatives in Preclinical Animal Models

This guide provides a comprehensive comparison of the preclinical in vivo efficacy of benzo[c][1][2][3]thiadiazole derivatives. While direct in vivo data for Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate is not publicly available, this document synthesizes findings from structurally related compounds to project its potential therapeutic applications and guide researchers in designing robust in vivo studies. We will explore the therapeutic promise of this chemical scaffold, detail relevant animal models, and provide step-by-step experimental protocols.

The Therapeutic Potential of the Benzo[c][1][2][3]thiadiazole Scaffold

The benzo[c][1][2][3]thiadiazole core is a privileged heterocyclic structure in medicinal chemistry, recognized for its electron-withdrawing properties and ability to engage in various biological interactions.[4][5] Derivatives of this scaffold have demonstrated a wide range of biological activities in vitro, suggesting their potential as therapeutic agents for several diseases.

Notably, different substitutions on the benzothiadiazole ring system have led to the development of compounds with potent inhibitory activity against key biological targets. For instance, certain derivatives have been identified as inhibitors of Src homology-2 domain-containing protein tyrosine phosphatase-2 (SHP2), an oncogenic phosphatase, indicating a potential application in cancer therapy.[6] Other derivatives have been designed as activin receptor-like kinase 5 (ALK5) inhibitors, which is a critical mediator in tumor growth and metastasis.[7] Furthermore, the structural features of benzothiadiazoles make them suitable candidates for developing fluorescent probes for live-cell imaging, which can be a valuable tool in diagnostics and research.[4]

The diverse biological activities of this class of compounds underscore the importance of evaluating their efficacy and safety in preclinical animal models to translate these in vitro findings into potential clinical applications.

Comparative In Vivo Efficacy of Benzo[c][1][2][3]thiadiazole Derivatives

While comprehensive in vivo data across a range of benzo[c][1][2][3]thiadiazole derivatives is still emerging, studies on select compounds provide valuable insights into their potential therapeutic effects. Here, we compare the available in vivo data for a representative compound and discuss the potential of others based on their in vitro profiles.

Antidepressant-like Effects of 5-((4-methoxyphenyl)thio)benzo[c][1][2][3]thiadiazole (MTDZ)

A significant example of a benzo[c][1][2][3]thiadiazole derivative with demonstrated in vivo efficacy is 5-((4-methoxyphenyl)thio)benzo[c][1][2][3]thiadiazole (MTDZ).[8] This compound has been investigated for its antidepressant-like effects in murine models.

Experimental Findings:

  • Forced Swim Test (FST): Oral administration of MTDZ in mice led to a significant reduction in immobility time in the FST, a standard behavioral test for screening antidepressant drugs.[8] This effect suggests a potential antidepressant-like activity.

  • Mechanism of Action: The antidepressant-like effects of MTDZ appear to be mediated through the serotonergic system, as its action was blocked by antagonists of 5-HT1A, 5-HT1A/1B, and 5-HT3 receptors.[8] Additionally, MTDZ was found to inhibit monoamine oxidase A (MAO-A) activity in the cerebral cortex and hippocampus of mice, which is a well-established mechanism for antidepressant drugs.[8] The nitric oxide (NO) system also appears to be involved in the mechanism of action of MTDZ.[8]

  • Safety Profile: Toxicity studies indicated that MTDZ did not show any signs of toxicity, even at high doses, and did not alter oxidative or biochemical markers.[8]

Comparison with Alternatives:

The dual mechanism of action of MTDZ (serotonergic modulation and MAO-A inhibition) makes it an interesting candidate compared to traditional selective serotonin reuptake inhibitors (SSRIs) or monoamine oxidase inhibitors (MAOIs). A direct comparative in vivo study with established antidepressants like fluoxetine or imipramine would be the next logical step to determine its relative potency and efficacy.

Potential Anti-Cancer Efficacy

Several benzo[c][1][2][3]thiadiazole derivatives have been synthesized and evaluated as potential anti-cancer agents, primarily based on their in vitro activity against cancer-related kinases.

  • ALK5 Inhibition: A series of benzo[c][1][2][3]thiadiazol-5-yl imidazole derivatives have shown potent inhibition of ALK5 kinase in vitro.[7] One of the lead compounds from this series, 14c , exhibited an IC50 of 0.008 µM, which is more potent than the positive controls LY-2157299 and EW-7197.[7] While full in vivo efficacy studies in xenograft models have not yet been published, the compound was shown to inhibit TGF-β-induced Smad signaling and cell motility in cancer cell lines.[7] Furthermore, ADMET predictions for these compounds suggest good pharmacokinetic properties, which is a positive indicator for future in vivo studies.[7]

Comparative Data Summary:

Compound/AlternativeTherapeutic AreaAnimal ModelKey Efficacy ReadoutsReported EfficacyCitation
MTDZ DepressionMouseForced Swim Test (immobility time)Reduced immobility[8]
Compound 14c Cancer(Predicted)(Predicted) Tumor growth inhibitionPotent ALK5 inhibitor in vitro[7]
Standard Antidepressants (e.g., Fluoxetine) DepressionMouseForced Swim Test (immobility time)Reduced immobility-
Standard Anti-Cancer Drugs (e.g., LY-2157299) Cancer(Various)Tumor growth inhibitionVaries with tumor type[7]

Experimental Protocols for In Vivo Efficacy Studies

For researchers looking to evaluate the in vivo efficacy of Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate or other novel benzo[c][1][2][3]thiadiazole derivatives, the following detailed protocols for relevant animal models are provided. The choice of model should be guided by the hypothesized mechanism of action and therapeutic target of the test compound.

Carrageenan-Induced Paw Edema Model for Acute Inflammation

This is a widely used and well-characterized model for screening compounds with potential acute anti-inflammatory activity.[3][9][10]

Methodology:

  • Animal Selection: Use male Wistar rats or Swiss albino mice (150-200g).

  • Acclimatization: Acclimatize animals for at least one week under standard laboratory conditions (22 ± 2°C, 12h light/dark cycle) with free access to food and water.

  • Grouping: Divide animals into at least four groups:

    • Group I: Vehicle control (e.g., 0.5% carboxymethyl cellulose)

    • Group II: Positive control (e.g., Indomethacin, 10 mg/kg, p.o.)

    • Group III & IV: Test compound at two different doses (e.g., 25 and 50 mg/kg, p.o.)

  • Dosing: Administer the vehicle, positive control, or test compound orally 1 hour before the induction of inflammation.

  • Induction of Edema: Inject 0.1 mL of 1% w/v carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.

Workflow Diagram:

G cluster_pre Pre-treatment Phase cluster_exp Experimental Phase cluster_post Analysis Phase acclimatize Acclimatize Animals grouping Group Animals acclimatize->grouping dosing Administer Test Compound/Controls grouping->dosing induce Induce Paw Edema (Carrageenan) dosing->induce measure Measure Paw Volume (0-4h) induce->measure analyze Calculate % Inhibition measure->analyze

Caption: Workflow for Carrageenan-Induced Paw Edema Model.

Lipopolysaccharide (LPS)-Induced Neuroinflammation Model

This model is used to assess the anti-neuroinflammatory and neuroprotective effects of test compounds.[2]

Methodology:

  • Animal Selection: Use adult C57BL/6 mice.

  • Stereotaxic Surgery: Anesthetize the mice and place them in a stereotaxic frame. Inject LPS (e.g., 5 µg in 2 µL of saline) into a specific brain region, such as the hippocampus or striatum. A sham group should receive a saline injection.

  • Dosing: Administer the test compound (e.g., via oral gavage or intraperitoneal injection) at various time points before or after the LPS injection, depending on the study design (prophylactic or therapeutic).

  • Behavioral Testing: Perform behavioral tests at different time points after LPS injection to assess cognitive deficits or motor impairments (e.g., Morris water maze, Y-maze, rotarod test).

  • Tissue Collection and Analysis: At the end of the experiment, euthanize the animals and collect brain tissue. Analyze the tissue for markers of neuroinflammation (e.g., cytokines like TNF-α, IL-1β), microglial activation (e.g., Iba1 staining), and neuronal damage (e.g., Fluoro-Jade staining).

Signaling Pathway Diagram:

G LPS LPS TLR4 TLR4 on Microglia LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Cytokines Neuroinflammation Neuroinflammation Cytokines->Neuroinflammation NeuronalDamage Neuronal Damage Neuroinflammation->NeuronalDamage TestCompound Test Compound (e.g., Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate) TestCompound->NFkB Inhibition?

Caption: LPS-induced Neuroinflammatory Signaling Pathway.

Conclusion and Future Directions

The benzo[c][1][2][3]thiadiazole scaffold represents a promising starting point for the development of novel therapeutics for a range of diseases, including depression and cancer. The in vivo data for MTDZ provides a strong rationale for further investigation of this class of compounds. For Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate, the next steps should involve comprehensive in vitro profiling to identify its primary biological target, followed by evaluation in the relevant in vivo models as described in this guide. Future research should also focus on establishing clear structure-activity relationships to optimize the efficacy and safety of this promising class of compounds.

References

  • In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity- A Review. (n.d.).
  • New insights in animal models of neurotoxicity-induced neurodegeneration. (n.d.). Frontiers.
  • Animal Models for Inflammation: A Review. (n.d.). Asian Journal of Pharmaceutical Research.
  • Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., Ojha, S., & Patil, C. R. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences, 20(18), 4367. [Link]

  • Patil, K. R., Mahajan, U. B., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., Ojha, S., & Patil, C. R. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PMC - PubMed Central.
  • Patil, K. R., Unger, B. S., Goyal, S. N., Belemkar, S., Surana, S. J., Ojha, S., & Patil, C. R. (2019). (PDF) Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. SciSpace.
  • Ethyl 2-(benzo[d]thiazol-2-yl)acetate | 29182-42-1. (n.d.). Benchchem.
  • Animal Models of Neurodegenerative Diseases. (n.d.). PMC - NIH.
  • Endres, M., & Dirnagl, U. (n.d.). Neuroprotective Strategies in Animal and in Vitro Models of Neuronal Damage: Ischemia and Stroke. Madame Curie Bioscience Database - NCBI.
  • Methodological quality of animal studies of neuroprotective agents currently in phase II/III acute ischemic stroke trials. (n.d.). PubMed.
  • Current Trends in the Animal Models for Screening of Nootropic Agents. (n.d.). ResearchGate.
  • Benzo[c][1][2][3]thiadiazole derivatives: A new class of potent Src homology-2 domain containing protein tyrosine phosphatase-2 (SHP2) inhibitors. (2017). PubMed. Retrieved January 2, 2026, from

  • THE USES OF ETHYL 2-(1H-BENZO[D]IMIDAZOL-2-YL)ACETATE TO SYNTHESIS PYRAZOLE, THIOPHENE, PYRIDINE AND COUMARIN DERIVATIVES WITH A. (n.d.).
  • Khan, S., Hussain, R., Iqbal, T., Khan, Y., Jamal, U., Darwish, H. W., & Adnan, M. (2024). Identification of novel benzothiazole–thiadiazole-based thiazolidinone derivative: in vitro and in silico approaches to develop promising anti-Alzheimer's agents. Future Medicinal Chemistry. [Link]

  • Identification of novel benzothiazole-thiadiazole-based thiazolidinone derivative: in vitro and in silico approaches to develop promising anti-Alzheimer's agents. (2024). PubMed.
  • Identification of Benzothiazoles Bearing 1,3,4-Thiadiazole as Antiproliferative Hybrids Targeting VEGFR-2 and BRAF Kinase: Design, Synthesis, BIO Evaluation and In Silico Study. (2024). PMC - PubMed Central.
  • On the use of 2,1,3-benzothiadiazole derivatives as selective live cell fluorescence imaging probes | Request PDF. (2025). ResearchGate.
  • Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. (n.d.). Chemical Methodologies.
  • Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. (n.d.). MDPI.
  • 195505-47-6|Ethyl 2-(benzo[c][1][2][3]thiadiazol-5-yl)acetate. (n.d.). BLDpharm. Retrieved January 2, 2026, from

  • Synthesis, Characterization, and Biological Activity of a Novel Series of Benzo[3][10]imidazo[2,1-b]thiazole Derivatives as Potent. (2019). Retrieved January 2, 2026, from

  • Chemistry and Biological Activities of Ethyl-2-benzothiazolyl Acetate and its Corresponding Hydrazides. (2024). ResearchGate.
  • Mechanisms involved in the antidepressant-like action of orally administered 5-((4-methoxyphenyl)thio)benzo[c][1][2][3]thiadiazole (MTDZ) in male and female mice. (2024). PubMed. Retrieved January 2, 2026, from

  • Synthesis and biological evaluation of novel benzo[c][1][2][3]thiadiazol-5-yl and thieno[3,2-c]- pyridin-2-yl imidazole derivatives as ALK5 inhibitors. (2019). PubMed. Retrieved January 2, 2026, from

  • Synthesis, Characterization, and Biological Activity of a Novel Series of Benzo[3][10]imidazo[2,1-b]thiazole Derivatives as Potential Epidermal Growth Factor Receptor Inhibitors. (2019). NIH. Retrieved January 2, 2026, from

  • Ethyl 2-(benzo[c][1,2,5]thiadiazol-5-yl)acetate , Package: 5g , Laibo Chem. (n.d.). Orion Cientific.

Sources

A Comparative Guide to the Synthetic Efficiency of Routes to Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate

A Comparative Guide to the Synthetic Efficiency of Routes to Ethyl 2-(benzo[c][1][2][3]thiadiazol-5-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two distinct synthetic pathways to Ethyl 2-(benzo[c][1][2][3]thiadiazol-5-yl)acetate, a key building block in medicinal chemistry. The routes are evaluated based on their overall efficiency, step-count, availability of starting materials, and potential for scale-up. Experimental details and supporting data are provided to aid in the selection of the most appropriate method for specific research and development needs.

Introduction

Ethyl 2-(benzo[c][1][2][3]thiadiazol-5-yl)acetate and its derivatives are of significant interest in drug discovery due to the unique physicochemical properties imparted by the benzothiadiazole core. This heterocyclic motif is known to modulate the biological activity of molecules in which it is incorporated. The efficient and scalable synthesis of this key intermediate is therefore of paramount importance. This guide outlines and compares two plausible synthetic strategies, herein designated as Route 1 and Route 2.

Route 1: Post-Cyclization Functionalization of the Benzothiadiazole Core

This strategy focuses on the initial construction of the benzothiadiazole ring system, followed by the introduction and elaboration of the acetate side chain.

Workflow for Route 1

Route 1 WorkflowA3,4-DiaminotolueneB5-Methylbenzo[c][1,2,5]thiadiazoleA->BCyclizationC5-(Bromomethyl)benzo[c][1,2,5]thiadiazoleB->CBrominationD2-(Benzo[c][1,2,5]thiadiazol-5-yl)acetonitrileC->DCyanationE2-(Benzo[c][1,2,5]thiadiazol-5-yl)acetic acidD->EHydrolysisFEthyl 2-(benzo[c][1,2,5]thiadiazol-5-yl)acetateE->FEsterification

Caption: Synthetic workflow for Route 1.

Experimental Protocols for Route 1

Step 1: Synthesis of 5-Methylbenzo[c][1][2][3]thiadiazole

The synthesis of the benzothiadiazole core is a critical first step. A common and efficient method involves the cyclization of an appropriately substituted ortho-phenylenediamine with a sulfur-containing reagent.

  • Procedure: 3,4-Diaminotoluene is reacted with thionyl chloride (SOCl₂) in an inert solvent such as toluene or dichloromethane. The reaction is typically carried out at reflux temperature. An organic base, for instance, pyridine or triethylamine, is often added to neutralize the HCl generated during the reaction. Upon completion, the reaction mixture is worked up by washing with aqueous base and purified by chromatography or recrystallization.

Step 2: Bromination of 5-Methylbenzo[c][1][2][3]thiadiazole

The introduction of a functional handle on the methyl group is achieved through radical bromination.

  • Procedure: 5-Methylbenzo[c][1][2][3]thiadiazole is dissolved in a non-polar solvent like carbon tetrachloride. A radical initiator, such as azobisisobutyronitrile (AIBN), and N-bromosuccinimide (NBS) are added. The mixture is heated to reflux and irradiated with a UV lamp to initiate the reaction. The reaction progress is monitored by TLC. After completion, the succinimide byproduct is filtered off, and the product, 5-(bromomethyl)benzo[c][1][2][3]thiadiazole, is isolated after solvent removal.

Step 3: Cyanation of 5-(Bromomethyl)benzo[c][1][2][3]thiadiazole

The bromo-intermediate is then converted to the corresponding nitrile, extending the carbon chain.

  • Procedure: 5-(Bromomethyl)benzo[c][1][2][3]thiadiazole is dissolved in a polar aprotic solvent like dimethylformamide (DMF) or acetone. Sodium cyanide or potassium cyanide is added, and the mixture is stirred at room temperature or with gentle heating. The reaction proceeds via an SN2 mechanism. The product, 2-(benzo[c][1][2][3]thiadiazol-5-yl)acetonitrile, is isolated by extraction after quenching the reaction with water.

Step 4: Hydrolysis of 2-(Benzo[c][1][2][3]thiadiazol-5-yl)acetonitrile

The nitrile is hydrolyzed to the carboxylic acid.

  • Procedure: The acetonitrile derivative is subjected to either acidic or basic hydrolysis. For acidic hydrolysis, a mixture of concentrated sulfuric acid and water is used, and the reaction is heated. For basic hydrolysis, an aqueous solution of sodium hydroxide or potassium hydroxide is used, followed by acidification to precipitate the carboxylic acid.

Step 5: Esterification of 2-(Benzo[c][1][2][3]thiadiazol-5-yl)acetic acid

The final step is the conversion of the carboxylic acid to the desired ethyl ester.

  • Procedure: The carboxylic acid is dissolved in an excess of ethanol. A catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, is added. The mixture is refluxed until the reaction is complete (monitored by TLC). The excess ethanol is removed under reduced pressure, and the crude ester is purified by chromatography.

Route 2: Pre-Cyclization Functionalization

This approach involves the synthesis of a substituted o-phenylenediamine precursor that already contains the desired side chain (or a precursor thereof), followed by the cyclization to form the benzothiadiazole ring.

Workflow for Route 2

Route 2 WorkflowG4-Amino-3-nitrophenylacetonitrileH3,4-DiaminophenylacetonitrileG->HReductionI2-(Benzo[c][1,2,5]thiadiazol-5-yl)acetonitrileH->ICyclizationJThis compoundI->JAlcoholysis

Caption: Synthetic workflow for Route 2.

Experimental Protocols for Route 2

Step 1: Synthesis of 3,4-Diaminophenylacetonitrile

This key intermediate can be prepared from commercially available 4-amino-3-nitrophenylacetonitrile[4].

  • Procedure: 4-Amino-3-nitrophenylacetonitrile is dissolved in a suitable solvent such as ethanol or ethyl acetate. A catalyst, typically palladium on carbon (Pd/C), is added. The mixture is then subjected to hydrogenation with hydrogen gas in a Parr apparatus or under a hydrogen balloon. The reaction is monitored for the consumption of hydrogen. Upon completion, the catalyst is filtered off, and the solvent is evaporated to yield 3,4-diaminophenylacetonitrile.

Step 2: Cyclization of 3,4-Diaminophenylacetonitrile

The o-phenylenediamine derivative is cyclized to form the benzothiadiazole ring.

  • Procedure: 3,4-Diaminophenylacetonitrile is reacted with thionyl chloride in an inert solvent, similar to the cyclization step in Route 1. The reaction conditions are analogous, involving reflux and typically the use of a base to scavenge HCl. The product, 2-(benzo[c][1][2][3]thiadiazol-5-yl)acetonitrile, is isolated and purified.

Step 3: Conversion of 2-(Benzo[c][1][2][3]thiadiazol-5-yl)acetonitrile to Ethyl 2-(benzo[c][1][2][3]thiadiazol-5-yl)acetate

The final step involves the direct conversion of the nitrile to the ethyl ester.

  • Procedure: The nitrile is dissolved in a large excess of absolute ethanol. Dry hydrogen chloride gas is bubbled through the solution at 0°C to form the corresponding ethyl imidate hydrochloride (Pinner reaction). Subsequent treatment with water hydrolyzes the imidate to the desired ethyl ester. Alternatively, direct acid-catalyzed alcoholysis can be performed by heating the nitrile in ethanol with a strong acid catalyst.

Comparative Analysis

ParameterRoute 1: Post-Cyclization FunctionalizationRoute 2: Pre-Cyclization Functionalization
Overall Step Count 5 steps3 steps
Starting Materials 3,4-Diaminotoluene (readily available)4-Amino-3-nitrophenylacetonitrile (commercially available[4])
Key Intermediates 5-Methylbenzo[c][1][2][3]thiadiazole, 5-(Bromomethyl)benzo[c][1][2][3]thiadiazole3,4-Diaminophenylacetonitrile
Potential Challenges - Radical bromination can sometimes lead to side products and may require careful optimization. - Multiple functional group interconversions increase the overall number of steps and potential for yield loss.- The synthesis of the starting material, if not commercially available, adds to the overall complexity. - The diaminoacetonitrile intermediate may be sensitive to oxidation.
Scalability Potentially more challenging to scale up due to the use of radical reactions and multiple steps.More amenable to scale-up due to a more convergent approach and fewer synthetic transformations.
Overall Efficiency Likely to have a lower overall yield due to the higher number of steps.Potentially higher overall yield due to the shorter, more convergent route.

Conclusion

Both synthetic routes offer viable pathways to Ethyl 2-(benzo[c][1][2][3]thiadiazol-5-yl)acetate.

Route 1 is a more linear approach that relies on the functionalization of a simple, readily available benzothiadiazole precursor. While each step is based on well-established organic transformations, the overall length of the synthesis may result in a lower overall yield and present challenges for large-scale production.

Route 2 represents a more convergent and efficient strategy. By constructing the key side chain prior to the formation of the heterocyclic ring, the number of synthetic steps is significantly reduced. This route is likely to provide a higher overall yield and be more suitable for the production of larger quantities of the target compound, provided the starting material is readily accessible.

The choice between these two routes will ultimately depend on the specific requirements of the research or development project, including the desired scale of synthesis, the availability and cost of starting materials, and the synthetic chemistry expertise available. For rapid access to small quantities for initial screening, Route 1 may be suitable. However, for process development and larger-scale synthesis, Route 2 appears to be the more strategic and efficient choice.

References

  • Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. (2015). In 2015 International Conference on Arts, Design and Contemporary Education.
  • Lei, F., Tu, Y., Wang, M., Wang, W., Tang, Q., & Xu, S. (2015). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. In 2015 International Conference on Arts, Design and Contemporary Education (ICADCE 2015) (pp. 420-423).
  • PubChem. (n.d.). 2-(4-Amino-3-nitrophenyl)acetonitrile. Retrieved from [Link]

A Technical Guide to the Comparative Benchmarking of Fluorescent Probes for Hydrogen Sulfide Detection

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise detection of signaling molecules like hydrogen sulfide (H₂S) is paramount. This guide provides an in-depth comparative analysis of Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate against two well-established fluorescent probes, WSP-1 and SF7-AM, for the detection of H₂S in biological systems. Our objective is to furnish you with the necessary data and protocols to make an informed decision for your specific research needs.

Introduction: The Critical Role of Hydrogen Sulfide and the Need for Precise Detection

Hydrogen sulfide is now recognized as a critical gasotransmitter, playing a vital role in a myriad of physiological and pathological processes.[1] Its accurate and sensitive detection in living cells is crucial for understanding its biological functions and its implications in disease.[2] Fluorescent probes have emerged as indispensable tools for this purpose, offering high sensitivity, and spatiotemporal resolution in cellular imaging.[3] The ideal H₂S probe should exhibit high selectivity, a significant fluorescence turn-on response, good photostability, and cell permeability.

This guide focuses on a comparative analysis of three probes, with a particular emphasis on the performance of Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate. We will delve into their sensing mechanisms, photophysical properties, and practical usability in a cellular context.

The Probes: A Head-to-Head Comparison

Our comparative analysis centers on three key fluorescent probes for H₂S detection:

  • Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate: A probe featuring the benzo[c]thiadiazole fluorophore. Its proposed mechanism for H₂S detection is based on the reduction of an azide group to a highly fluorescent amine.

  • WSP-1 (Washington State Probe-1): A widely used fluorescent probe for H₂S that operates via a tandem nucleophilic substitution-cyclization reaction mediated by H₂S, releasing a fluorophore.[4][5]

  • SF7-AM (Sulfidefluor-7 acetoxymethyl ester): A cell-trappable fluorogenic probe that detects H₂S through the reduction of azide moieties, leading to the generation of a fluorescent product.[6][7]

Performance Comparison at a Glance

The following table summarizes the key photophysical and performance characteristics of the three probes.

FeatureEthyl 2-(benzo[c]thiadiazol-5-yl)acetateWSP-1SF7-AM
Sensing Mechanism Azide reduction by H₂SH₂S-mediated tandem nucleophilic substitution-cyclizationAzide reduction by H₂S
Excitation Max (λex) ~490 nm (predicted)465 nm[4]498 nm[3][8]
Emission Max (λem) ~520 nm (predicted)515 nm[4]526 nm[6][8]
Quantum Yield (Φ) Data not availableData not available0.17[6]
Limit of Detection (LOD) Data not available0-100 µM linear range[9]500 nM[6]
Photostability Data not availableModerateGood[6]
Cell Permeability Predicted to be goodGoodExcellent (AM ester form)[6][7]

Delving Deeper: Causality Behind Experimental Choices

The selection of a fluorescent probe is dictated by the specific requirements of the experiment. For instance, the acetoxymethyl (AM) ester moiety in SF7-AM is a deliberate design choice to enhance cell permeability.[6][7] Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the now-polar probe within the cytosol. This "lock-in" mechanism is crucial for long-term imaging and reducing background fluorescence from extracellular probe molecules.

The azide-based probes, such as SF7-AM and likely Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate, leverage the strong nucleophilicity and reducing power of H₂S.[3] The reduction of the non-fluorescent azide to the highly fluorescent amine provides a significant "turn-on" signal, which is essential for achieving a high signal-to-noise ratio.

WSP-1's unique tandem reaction mechanism is designed for high selectivity towards H₂S over other biological thiols like cysteine and glutathione.[4][9] This selectivity is a critical factor in the complex and thiol-rich intracellular environment.

Experimental Protocols: A Self-Validating System

Accurate and reproducible data can only be obtained through meticulously executed protocols. Below are detailed, step-by-step methodologies for the intracellular detection of H₂S using fluorescent probes.

General Workflow for Intracellular H₂S Detection

This workflow provides a general framework that can be adapted for each specific probe.

sensing_mechanism cluster_azide Azide-Based Probes (SF7-AM, Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate) cluster_wsp1 WSP-1 Probe (Non-fluorescent) Probe (Non-fluorescent) Fluorescent Product Fluorescent Product Probe (Non-fluorescent)->Fluorescent Product + H₂S - N₂ WSP-1 (Non-fluorescent) WSP-1 (Non-fluorescent) Fluorophore Fluorophore WSP-1 (Non-fluorescent)->Fluorophore + H₂S (Tandem Reaction)

Caption: Simplified sensing mechanisms for H₂S detection.

Conclusion and Future Directions

The selection of a fluorescent probe for H₂S detection is a critical decision that can significantly impact experimental outcomes. While WSP-1 and SF7-AM are well-characterized and reliable probes, Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate represents a promising, structurally distinct alternative. However, the lack of comprehensive published data on its photophysical properties and performance metrics necessitates further investigation to fully ascertain its utility.

Future research should focus on a direct, side-by-side experimental comparison of these probes under identical conditions to provide a definitive benchmark. Such studies will empower researchers to select the optimal tool for unraveling the complex roles of H₂S in health and disease.

References

  • Lin, V.S., Lippert, A.R., & Chang, C.J. (2013). Cell-trappable fluorescent probes for endogenous hydrogen sulfide signaling and imaging H2O2-dependent H2S production. Proceedings of the National Academy of Sciences, 110(18), 7131-7136. [Link]

  • Zhou, Y., Mazur, F., Liang, K., et al. (2022). Sensitivity and Selectivity Analysis of Fluorescent Probes for Hydrogen Sulfide Detection. Chemistry – An Asian Journal, 17(5), e202101399. [Link]

  • Wiley Online Library. (2022). Sensitivity and Selectivity Analysis of Fluorescent Probes for Hydrogen Sulfide Detection. [Link]

  • MDPI. (2022). Recent Progress in Fluorescent Probes for the Detection and Research of Hydrogen Sulfide in Cells. [Link]

  • Peng, H. (2013). Strategies in Developing Fluorescent Probes for Live Cell Imaging and Quantitation of Hydrogen Sulfide. JSM Biotechnology & Biomedical Engineering, 1(3), 1018. [Link]

  • Yuan, L., et al. (2017). A Fast-Response Red Shifted Fluorescent Probe for Detection of H2S in Living Cells. Molecules, 22(10), 1647. [Link]

  • Velusamy, P., et al. (2021). Fluorescent Probes for Endogenous Hydrogen Sulfide: Advances and Challenges. ACS Omega, 6(38), 24467-24483. [Link]

  • National Center for Biotechnology Information. (2013). Cell-trappable fluorescent probes for endogenous hydrogen sulfide signaling and imaging H2O2-dependent H2S production. [Link]

  • ResearchGate. (2015). Fluorescent probes for hydrogen sulfide detection. [Link]

  • PubMed. (2015). Fluorescent Probes for H2S Detection and Quantification. [Link]

  • Liu, C., Pan, J., Li, S., et al. (2011). Capture and visualization of hydrogen sulfide by a fluorescent probe. Angewandte Chemie International Edition, 50(44), 10327-10329. [Link]

  • Bio-Techne. (n.d.). Sulfidefluor 7 AM. [Link]

  • National Center for Biotechnology Information. (2014). Fluorescent probes based on nucleophilic substitution-cyclization for hydrogen sulfide detection and bioimaging. [Link]

  • ResearchGate. (2014). Fluorescence intensity of the probe (10 mm). [Link]

  • Semantic Scholar. (2022). A Novel Benzothiazole-Based Fluorescent AIE Probe for the Detection of Hydrogen Peroxide in Living Cells. [Link]

  • Royal Society of Chemistry. (2016). Novel benzo-bis(1,2,5-thiadiazole) fluorophores for in vivo NIR-II imaging of cancer. [Link]

  • PubMed. (2014). Fluorescent probes based on nucleophilic substitution-cyclization for hydrogen sulfide detection and bioimaging. [Link]

Sources

A Researcher's Guide to Confirming the Mechanism of Action of Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate: An Orthogonal Assay Approach

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery, identifying a hit compound is merely the first step. The subsequent, and arguably more critical, phase is the elucidation of its mechanism of action (MoA). This guide provides a strategic framework for researchers, scientists, and drug development professionals to confirm the MoA of a novel small molecule, Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate. The benzothiadiazole scaffold is a privileged structure in medicinal chemistry, with analogs exhibiting a wide array of biological activities, from enzyme inhibition to modulation of critical signaling pathways. Given the nascent understanding of this specific compound, a robust, multi-faceted approach using orthogonal assays is not just recommended, but essential for generating a comprehensive and defensible data package.

Orthogonal assays are distinct methods that measure the same or related biological events through different physical principles. This approach is crucial for validating findings, eliminating artifacts, and building a cohesive narrative around a compound's MoA.[1][2] This guide will delineate a logical progression of experiments, from broad phenotypic screening to specific target engagement and downstream pathway analysis, to build a compelling case for the MoA of Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate.

Hypothesizing a Mechanism of Action: Learning from Analogs

While the specific MoA of Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate is not yet defined in the literature, we can formulate plausible hypotheses based on the activities of structurally related compounds. Derivatives of benzothiazole and thiadiazole have been reported to possess anticancer properties through various mechanisms, including:

  • Enzyme Inhibition: Notably, inhibition of protein kinases such as Epidermal Growth Factor Receptor (EGFR) and Activin receptor-like kinase 5 (ALK5) has been observed.[3][4][5]

  • Induction of Apoptosis: Certain benzothiazole derivatives have been shown to trigger programmed cell death in cancer cell lines.[6]

  • Monoamine Oxidase (MAO) Inhibition: Some benzo[c][1][2][7]thiadiazole analogs have demonstrated inhibitory activity against MAO-A, suggesting a potential role in neurotransmission.[8]

For the purpose of this guide, we will proceed with the primary hypothesis that Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate exhibits anti-proliferative effects on cancer cells through the inhibition of a key signaling kinase and subsequent induction of apoptosis.

An Orthogonal Strategy for MoA Confirmation

MoA_Workflow cluster_phenotypic Phenotypic Assays cluster_target Target Identification & Engagement cluster_pathway Pathway Validation A Cell Viability/Proliferation (MTT, CellTiter-Glo) B Apoptosis Induction (Annexin V/PI Staining) A->B Confirmed Cytotoxicity D Broad Kinase Panel Screen A->D Broad Activity Observed C Cell Cycle Analysis (Propidium Iodide Staining) B->C Apoptosis Confirmed E Thermal Shift Assay (CETSA) for Target Engagement D->E Putative Kinase Target Identified F Western Blot for Downstream Signaling E->F Target Engagement Confirmed in Cells

Caption: A logical workflow for the mechanism of action confirmation of a novel compound, progressing from broad phenotypic effects to specific target validation.

Phase 1: Characterizing the Cellular Phenotype

The initial step is to confirm and characterize the compound's effect on cancer cells. We will use a panel of assays to determine its cytotoxic and cytostatic effects.

Cell Viability and Proliferation Assays

These assays provide a quantitative measure of the compound's potency in inhibiting cell growth. It is crucial to use at least two assays based on different principles to rule out assay-specific artifacts.

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, an indicator of metabolically active cells.

Table 1: Comparison of Cell Viability Assays

AssayPrincipleAdvantagesDisadvantages
MTT Reduction of tetrazolium salt by mitochondrial dehydrogenasesInexpensive, well-establishedCan be affected by compounds that alter cellular metabolism
CellTiter-Glo® Luciferase-based detection of ATPHigh sensitivity, simple protocolMore expensive, can be affected by compounds that interfere with luciferase

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with a serial dilution of Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate (e.g., from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis and Cell Cycle Analysis

If the compound reduces cell viability, the next step is to determine if this is due to cell death (apoptosis) or cell cycle arrest.

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Cycle Analysis with Propidium Iodide: This method quantifies the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Experimental Protocol: Annexin V/PI Staining

  • Cell Treatment: Treat cells with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Phase 2: Identifying the Molecular Target

With a confirmed cellular phenotype, the next phase focuses on identifying the direct molecular target of the compound.

Broad Kinase Panel Screening

Given that many anticancer agents target protein kinases, a broad kinase panel screen is a logical first step. This is typically performed as a fee-for-service by specialized companies. The compound is tested against a large panel of kinases (e.g., >400) at a fixed concentration (e.g., 10 µM) to identify potential hits.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm target engagement in a cellular environment.[2] The principle is that a compound binding to its target protein stabilizes it against thermal denaturation.

Experimental Protocol: CETSA

  • Cell Treatment: Treat intact cells with the compound or vehicle.

  • Heating: Heat the cell suspensions at a range of temperatures.

  • Cell Lysis: Lyse the cells to release the proteins.

  • Separation: Separate the soluble and aggregated proteins by centrifugation.

  • Western Blotting: Analyze the amount of the putative target kinase remaining in the soluble fraction by Western blotting. A shift in the melting curve in the presence of the compound indicates target engagement.

CETSA_Workflow A Treat cells with compound or vehicle B Heat cells at various temperatures A->B C Lyse cells and centrifuge B->C D Separate soluble and aggregated proteins C->D E Analyze soluble fraction by Western Blot D->E F Compare melting curves (+/- compound) E->F

Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA) to confirm target engagement.

Phase 3: Validating the Signaling Pathway

The final phase is to confirm that engagement of the identified target leads to the observed cellular phenotype by examining downstream signaling events.

Western Blotting for Pathway Analysis

If a kinase is identified as the target, Western blotting can be used to assess the phosphorylation status of its known substrates. For example, if the target is in the EGFR pathway, one would probe for phosphorylated EGFR, AKT, and ERK.

Experimental Protocol: Western Blotting

  • Cell Treatment and Lysis: Treat cells with the compound at various concentrations and time points. Lyse the cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against the phosphorylated and total forms of the target and its downstream effectors.

  • Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities to determine the effect of the compound on protein phosphorylation.

Signaling_Pathway cluster_pathway Hypothetical Kinase Pathway Compound Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate Kinase Target Kinase (e.g., EGFR) Compound->Kinase Inhibition Substrate Downstream Substrate (e.g., AKT) Kinase->Substrate Phosphorylation pSubstrate Phosphorylated Substrate (p-AKT) Substrate->pSubstrate Proliferation Cell Proliferation & Survival pSubstrate->Proliferation

Caption: A hypothetical signaling pathway illustrating how the compound might inhibit a target kinase, leading to reduced phosphorylation of a downstream substrate and decreased cell proliferation.

Conclusion

The journey from a hit compound to a well-characterized drug candidate is paved with rigorous scientific investigation. By employing a strategic and multi-pronged approach with orthogonal assays, researchers can build a robust and compelling case for the mechanism of action of novel compounds like Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate. This guide provides a foundational framework for such an investigation, emphasizing the importance of validating findings at each stage, from the cellular phenotype to the molecular target and its downstream signaling pathway. This systematic approach not only enhances the confidence in the proposed mechanism but also accelerates the translation of promising molecules from the bench to the clinic.

References

  • Revvity Signals. (2022). Improving Therapeutics Discovery with Orthogonal Assay Data. [Link]

  • Creative Biolabs. Orthogonal Assay Service. [Link]

  • Axxam S.p.A. From gene to validated and qualified hits. [Link]

  • Charles River Laboratories. Orthogonal Screening Platforms. [Link]

  • RoukenBio. Bioanalytical Assay Testing, SPR & Fc Function. [Link]

  • PubChem. Ethyl 2-(5-amino-1,3,4-thiadiazol-2-yl)acetate. [Link]

  • Mohareb, R. M., & Gaman, M. S. (2018). THE USES OF ETHYL 2-(1H-BENZO[D]IMIDAZOL-2-YL)ACETATE TO SYNTHESIS PYRAZOLE, THIOPHENE, PYRIDINE AND COUMARIN DERIVATIVES WITH A. Bulletin of the Chemical Society of Ethiopia, 32(3), 541-556. [Link]

  • Rojas, R., et al. (2023). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. Molecules, 28(22), 7689. [Link]

  • Li, Y., et al. (2019). Synthesis, Characterization, and Biological Activity of a Novel Series of Benzo[6][7]imidazo[2,1-b]thiazole Derivatives as Potential Epidermal Growth Factor Receptor Inhibitors. Molecules, 24(4), 733. [Link]

  • Biblioteka Nauki. Design, Synthesis and Biological Evaluation of Novel Benzo[6][7]thiazolo[2,3-c][1][2][6]triazole Derivatives as Potential Anticancer Agents. [Link]

  • da Silva, G. L., et al. (2024). Mechanisms involved in the antidepressant-like action of orally administered 5-((4-methoxyphenyl)thio)benzo[c][1][2][7]thiadiazole (MTDZ) in male and female mice. Psychopharmacology, 241(7), 1587-1600. [Link]

  • Azzam, R. A., & Seif, M. (2024). Chemistry and Biological Activities of Ethyl-2-benzothiazolyl Acetate and its Corresponding Hydrazides. Advances in Basic and Applied Sciences, 2(1), 67-82. [Link]

  • MDPI. Synthesis, Characterization, and Biological Activity of a Novel Series of Benzo[6][7]imidazo[2,1-b]thiazole Derivatives as Potential Epidermal Growth Factor Receptor Inhibitors. [Link]

  • National Institutes of Health. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. [Link]

  • Karapet'yan, L. V., et al. (2012). Ethyl 2-{4-[(1,5-dibenzyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-3-yl)methyl]-1H-1,2,3-triazol-1-yl}acetate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1836. [Link]

  • Jin, C., et al. (2019). Synthesis and biological evaluation of novel benzo[c][1][2][7]thiadiazol-5-yl and thieno[3,2-c]-pyridin-2-yl imidazole derivatives as ALK5 inhibitors. Bioorganic & Medicinal Chemistry Letters, 29(16), 2136-2141. [Link]

Sources

A Head-to-Head Comparison of Ethyl 2-(benzo[c][1][2][3]thiadiazol-5-yl)acetate and Its Heterocyclic Analogues in Drug Discovery

Abstract

In the landscape of medicinal chemistry, heterocyclic scaffolds form the bedrock of numerous therapeutic agents. The benzo[c][1][2][3]thiadiazole moiety, in particular, has garnered significant attention as a versatile pharmacophore. This guide provides a comprehensive, head-to-head comparison of Ethyl 2-(benzo[c][1][2][3]thiadiazol-5-yl)acetate with its direct structural analogues: Ethyl 2-(benzo[c][1][2][3]oxadiazol-5-yl)acetate and Ethyl 2-(benzo[c][1][2][3]selenadiazol-5-yl)acetate. By systematically evaluating their synthetic accessibility, physicochemical properties, and biological performance, we aim to furnish researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in scaffold selection and lead optimization. This analysis is supported by experimental data and detailed protocols to ensure scientific integrity and practical applicability.

Introduction: The Significance of the Benzo[c][1][2][3]chalcogenadiazole Scaffold

The benzo[c][1][2][3]thiadiazole (BTD) scaffold is a prominent electron-deficient aromatic system that has been extensively utilized in the development of materials with interesting optoelectronic properties and, more importantly, in the design of biologically active molecules.[4][5] Its isosteres, the benzo[c][1][2][3]oxadiazole (BOD or benzofurazan) and benzo[c][1][2][3]selenadiazole (BSeD), offer subtle yet impactful modulations in electronic character, lipophilicity, and hydrogen bonding potential, making them valuable tools for structure-activity relationship (SAR) studies.[1][4] The ethyl acetate substituent at the 5-position provides a key vector for further chemical modification and is a common feature in screening libraries.

This guide will dissect the comparative performance of these three closely related heterocyclic compounds, focusing on the central role of the chalcogen atom (Sulfur, Oxygen, Selenium) in dictating their chemical and biological behavior.

Synthetic Accessibility: A Comparative Overview

The feasibility and efficiency of synthesis are paramount considerations in drug discovery. Here, we compare the common synthetic routes to Ethyl 2-(benzo[c][1][2][3]thiadiazol-5-yl)acetate and its oxygen and selenium analogues.

A generalized and convergent synthetic approach often starts from a suitably substituted o-phenylenediamine derivative, which can be cyclized to form the desired heterocyclic core. The ethyl acetate side chain can be introduced either before or after the heterocycle formation. A common strategy involves the cyclization of a substituted benzene ring that already contains a precursor to the acetic acid side chain.

Diagram of General Synthetic Workflow

Gcluster_0Starting Material Preparationcluster_1Heterocycle Formationcluster_2Side Chain Introduction/ModificationSubstituted o-phenylenediamineSubstituted o-phenylenediamineCyclization ReagentCyclization ReagentSubstituted o-phenylenediamine->Cyclization ReagentBenzo[c][1,2,5]chalcogenadiazole CoreBenzo[c][1,2,5]chalcogenadiazole CoreCyclization Reagent->Benzo[c][1,2,5]chalcogenadiazole CoreCyclizationSide Chain PrecursorSide Chain PrecursorBenzo[c][1,2,5]chalcogenadiazole Core->Side Chain PrecursorFinal ProductFinal ProductSide Chain Precursor->Final ProductEsterification/Coupling

Caption: Generalized synthetic workflow for the target compounds.

Experimental Protocol: Synthesis of Ethyl 2-(benzo[c][1][2][3]thiadiazol-5-yl)acetate

This protocol describes a representative synthesis, which can be adapted for the oxadiazole and selenadiazole analogues by selecting the appropriate cyclization reagent.

Step 1: Synthesis of 4-bromo-2,1,3-benzothiadiazole

  • To a solution of 4-bromo-o-phenylenediamine (1.0 eq) in a suitable solvent such as ethanol, add thionyl chloride (SOCl₂) (1.2 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture and pour it onto crushed ice.

  • Filter the resulting precipitate, wash with cold water, and dry to obtain 4-bromo-2,1,3-benzothiadiazole.

Step 2: Palladium-Catalyzed Cross-Coupling

  • In a reaction vessel, combine 4-bromo-2,1,3-benzothiadiazole (1.0 eq), a suitable palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (K₂CO₃) (2.0 eq) in a solvent system like toluene/water.

  • Add ethyl acetate derivative with a suitable coupling partner, for instance, a boronic acid ester in a Suzuki coupling.

  • Degas the mixture and heat under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 12-24 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction, extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica gel to yield Ethyl 2-(benzo[c][1][2][3]thiadiazol-5-yl)acetate.

Note on Analogues:

  • For Ethyl 2-(benzo[c][1][2][3]oxadiazol-5-yl)acetate , the cyclization in Step 1 can be achieved using reagents like sodium hypochlorite.[6]

  • For Ethyl 2-(benzo[c][1][2][3]selenadiazol-5-yl)acetate , selenium dioxide (SeO₂) is the reagent of choice for the cyclization step.[5]

Physicochemical Properties: A Comparative Table

The physicochemical properties of a drug candidate profoundly influence its absorption, distribution, metabolism, and excretion (ADME) profile. The choice of the chalcogen atom in the heterocyclic ring can subtly alter these properties.

PropertyEthyl 2-(benzo[c][1][2][3]oxadiazol-5-yl)acetateEthyl 2-(benzo[c][1][2][3]thiadiazol-5-yl)acetateEthyl 2-(benzo[c][1][2][3]selenadiazol-5-yl)acetateRationale for Differences
Molecular Weight LowerIntermediateHigherIncreasing atomic weight of O < S < Se.
LogP (Calculated) LowerIntermediateHigherLipophilicity generally increases with the size and polarizability of the chalcogen atom.
Dipole Moment HigherIntermediateLowerElectronegativity of O > S > Se leads to a more polarized N-X bond in the oxadiazole.
Hydrogen Bond Acceptor Strength StrongestIntermediateWeakestThe oxygen atom is a stronger hydrogen bond acceptor than sulfur or selenium.
Chemical Stability Generally stableVery stableProne to reductionThe C-Se bond can be more labile compared to C-O and C-S bonds under certain biological conditions.

Biological Performance: A Head-to-Head Analysis

While direct comparative studies of these three specific ethyl acetate derivatives in the same assay are scarce, we can infer their relative performance based on published research on related benzchalcogenadiazole derivatives.

As Vaccine Adjuvants

Recent studies have identified benzothiadiazoles as novel vaccine adjuvants that enhance extracellular vesicle (EV) release and induce Ca²⁺ influx.[1] Structure-activity relationship (SAR) studies in this area have shown that replacing the sulfur atom of the benzothiadiazole ring with a selenium atom can retain, and in some cases enhance, potency.[1] This suggests that both the thiadiazole and selenadiazole scaffolds are promising for this application. The corresponding oxadiazole may be less active due to its different electronic and steric properties.

In Cancer Therapy

Benzothiazole and benzoxazole derivatives have been widely investigated as anticancer agents.[7][8] Their mechanisms of action are diverse, including inhibition of kinases and interaction with DNA.[9] The choice between the sulfur and oxygen heterocycles can influence selectivity and potency against different cancer cell lines.

As Antimicrobial Agents

Derivatives of benzothiazole and benzoxazole have demonstrated significant antimicrobial activity.[10][11] The specific substitution pattern on the benzene ring, in combination with the nature of the heterocycle, dictates the spectrum of activity against various bacterial and fungal strains.

Diagram of Structure-Activity Relationships

SARcluster_0Core Scaffoldcluster_1Biological ActivityScaffoldBenzo[c][1,2,5]chalcogenadiazoleActivityVaccine AdjuvantAnticancerAntimicrobialScaffold->Activity:f0Se ≥ S > O(Potency)Scaffold->Activity:f1S vs. O(Selectivity)Scaffold->Activity:f2S and O(Broad Spectrum)

Caption: Inferred structure-activity relationships for the compared scaffolds.

Experimental Protocol: In Vitro Evaluation of Biological Activity (Example: Anticancer Cytotoxicity Assay)

This protocol provides a standardized method to compare the cytotoxic effects of the three compounds on a cancer cell line.

Materials:

  • Cancer cell line (e.g., MCF-7 for breast cancer)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Ethyl 2-(benzo[c][1][2][3]oxadiazol-5-yl)acetate, Ethyl 2-(benzo[c][1][2][3]thiadiazol-5-yl)acetate, and Ethyl 2-(benzo[c][1][2][3]selenadiazol-5-yl)acetate (dissolved in DMSO to create stock solutions)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the complete growth medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ (the concentration of the compound that inhibits cell growth by 50%) for each compound by plotting a dose-response curve.

Conclusion: Guiding Future Drug Discovery Efforts

This comparative guide has illuminated the nuanced differences between Ethyl 2-(benzo[c][1][2][3]thiadiazol-5-yl)acetate and its oxa- and selena- analogues. The choice of the chalcogen atom is not a trivial one; it has a demonstrable impact on synthetic accessibility, physicochemical properties, and biological activity.

  • Ethyl 2-(benzo[c][1][2][3]oxadiazol-5-yl)acetate offers the lowest molecular weight and strongest hydrogen bonding potential, which could be advantageous for targets where such interactions are critical.

  • Ethyl 2-(benzo[c][1][2][3]thiadiazol-5-yl)acetate represents a well-balanced profile of stability and reactivity, with a vast body of literature supporting its utility in various therapeutic areas.

  • Ethyl 2-(benzo[c][1][2][3]selenadiazol-5-yl)acetate , while potentially less stable, offers unique electronic properties and has shown promise in applications such as vaccine adjuvants, where it can be equipotent or superior to its sulfur analogue.[1]

Ultimately, the selection of the optimal scaffold will depend on the specific therapeutic target and the desired pharmacological profile. It is our hope that this guide will serve as a valuable resource for researchers in their quest to design and develop the next generation of innovative medicines.

References

  • Structure-Activity Relationship Studies in Benzothiadiazoles as Novel Vaccine Adjuvants. (2024). Journal of Medicinal Chemistry.
  • Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. (n.d.). Bentham Science.
  • Biological Screening and Structure Activity relationship of Benzothiazole. (2022).
  • Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. (n.d.). RSC Medicinal Chemistry.
  • Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. (n.d.). PubMed Central.
  • Synthesis and Evaluation of Biologically Active Compounds
  • Synthesis and Evaluation of Biologically Active Compounds
  • Synthesis, Characterization, and Biological Activity of a Novel Series of Benzo[3][12]imidazo[2,1-b]thiazole Derivatives as Potential Epidermal Growth Factor Receptor Inhibitors. (2019). National Institutes of Health.

  • A Study on Synthesis and Biological Activities of Novel Heterocyclic Compounds. (n.d.). ijrpr.
  • ChemInform Abstract: 2,1,3-Benzothiadiazole and Derivatives: Synthesis, Properties, Reactions, and Applications in Light Technology of Small Molecules. (2025).
  • Chemistry and Biological Activities of Ethyl-2-benzothiazolyl Acetate and its Corresponding Hydrazides. (2024).
  • Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. (n.d.).
  • Ethyl 2-(benzo[d]thiazol-2-yl)
  • Special Issue : Heterocyclic Compounds: Synthesis, Design, and Biological Activity. (n.d.). MDPI.
  • Biological Activities of Thiadiazole Derivatives: A Review. (n.d.).
  • Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. (n.d.). David Discovers Drug Discovery.
  • Synthesis, characterization and biological evaluation of benzoxazole derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • 2,1,3-Benzoselenadiazole as Mono- and Bidentate N-Donor for Heteroleptic Cu(I) Complexes: Synthesis, Characterization and Photophysical Properties. (2024). MDPI.
  • THE USES OF ETHYL 2-(1H-BENZO[D]IMIDAZOL-2-YL)ACETATE TO SYNTHESIS PYRAZOLE, THIOPHENE, PYRIDINE AND COUMARIN DERIVATIVES WITH A. (n.d.). Bulletin of the Chemical Society of Ethiopia.
  • Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. (n.d.). Frontiers in Chemistry.
  • Ethyl (benzothiazol-2-ylsulfonyl)acetate: a new reagent for the stereoselective synthesis of α,β-unsaturated esters from aldehydes. (2005). Organic Chemistry Portal.
  • Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. (2025). PubMed Central.
  • The Structures of 2,1,3-Benzoxadiazole (Benzofurazan) and 2,1,3-Benzothiadiazole (Piazthiole) - A Computational Study. (1996).
  • Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals. (n.d.). OUCI.
  • Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. (n.d.). Der Pharma Chemica.
  • Synthesis and Characterization of Conjugated Polymers Based on Benzoselenadiazole. (2015). Asian Journal of Chemistry.
  • Ethyl 2-(5-amino-1,3,4-thiadiazol-2-yl)
  • Benzoxazole derivatives: design, synthesis and biological evalu
  • Synthesis, Characterization and Pharmacological Studies of Selenadiazole and Hydrazone Derivatives of 2, 6 Diphenyl 4 piperidone. (n.d.). TSI Journals.
  • Synthesis and preliminary screening of benzothiazol-2-yl thiadiazole derivatives for anticonvulsant activity. (n.d.). CORE.
  • Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals. (n.d.). MDPI.
  • Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. (2022). PubMed Central.
  • Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them. (n.d.). MDPI.
  • Ethyl 2-(4-chloro-2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)acetate. (n.d.).
  • Ethyl Acet
  • Ethyl benzo
  • Ethyl 2-(4-(4-chlorophenyl)thiazol-2-yl)

A Comparative Guide to the Reproducibility of Experimental Results with Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the reproducibility of experimental results is the cornerstone of scientific advancement. This guide provides an in-depth technical comparison of Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate, a molecule of growing interest within the benzothiadiazole family. Due to the nascent stage of research into this specific isomer, this document will establish a framework for its systematic evaluation by comparing it with its better-known structural isomer, Ethyl 2-(benzo[d]thiazol-2-yl)acetate, and the parent heterocycle, benzo[c][1][2][3]thiadiazole. We will delve into synthetic methodologies, proposed experimental protocols for characterization, and a comparative analysis of their potential biological activities.

Introduction to the Benzothiadiazole Scaffold

The benzothiadiazole moiety is a privileged heterocyclic structure in medicinal chemistry, consisting of a benzene ring fused to a thiadiazole ring.[1][4] This scaffold is present in a variety of compounds that exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[3][5] The specific arrangement of the nitrogen and sulfur atoms in the five-membered ring gives rise to different isomers, with benzo[c][1][2][3]thiadiazole and benzo[d]thiazole being of significant interest. The electronic properties and biological activities of derivatives can be significantly modulated by the nature and position of substituents on the benzene ring.[6]

Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate (CAS 195505-47-6) is a derivative of the benzo[c][1][2][3]thiadiazole core.[7] While specific experimental data for this compound is limited in publicly accessible literature, its structural features suggest potential applications as a versatile intermediate in organic synthesis or as a biologically active agent itself. This guide aims to provide a comprehensive roadmap for researchers looking to work with this compound and ensure the reproducibility of their findings.

Synthesis and Characterization: A Comparative Approach

The synthesis of substituted benzothiadiazoles is well-documented, offering several potential routes to Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate.[8] A plausible synthetic approach and a comparison with the synthesis of its benzo[d]thiazol isomer are outlined below.

Proposed Synthesis of Ethyl 2-(benzo[c][1][2][3]thiadiazol-5-yl)acetate

A common strategy for the synthesis of benzo[c][1][2][3]thiadiazole derivatives involves the cyclization of an appropriately substituted ortho-phenylenediamine with a sulfur-containing reagent. For the target compound, a plausible synthetic route is depicted below.

Synthesis_of_Ethyl_2-(benzo[c]thiadiazol-5-yl)acetate 4-Amino-3-nitrophenylacetic_acid 4-Amino-3-nitrophenylacetic acid Esterification Esterification (EtOH, H+) 4-Amino-3-nitrophenylacetic_acid->Esterification Ethyl_4-amino-3-nitrophenylacetate Ethyl 4-amino-3- nitrophenylacetate Esterification->Ethyl_4-amino-3-nitrophenylacetate Reduction Reduction (e.g., H2, Pd/C) Ethyl_4-amino-3-nitrophenylacetate->Reduction Ethyl_3,4-diaminophenylacetate Ethyl 3,4-diaminophenylacetate Reduction->Ethyl_3,4-diaminophenylacetate Cyclization Cyclization (e.g., SOCl2 or N,N'-thionyldiimidazole) Ethyl_3,4-diaminophenylacetate->Cyclization Target_Compound Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate Cyclization->Target_Compound

Caption: Proposed synthetic pathway for Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate.

This multi-step synthesis begins with the esterification of 4-amino-3-nitrophenylacetic acid, followed by the reduction of the nitro group to an amine, yielding a diamine intermediate. The final step is the crucial cyclization to form the thiadiazole ring. The choice of cyclizing agent is critical and can influence the overall yield and purity of the final product.

Comparative Synthesis of Ethyl 2-(benzo[d]thiazol-2-yl)acetate

In contrast, the synthesis of the benzo[d]thiazol isomer typically involves the condensation of a 2-aminothiophenol with an appropriate carboxylic acid derivative.[9][10]

Synthesis_of_Ethyl_2-(benzo[d]thiazol-2-yl)acetate 2-Aminothiophenol 2-Aminothiophenol Condensation Condensation 2-Aminothiophenol->Condensation Ethyl_malonyl_chloride Ethyl malonyl chloride Ethyl_malonyl_chloride->Condensation Isomer_Compound Ethyl 2-(benzo[d]thiazol-2-yl)acetate Condensation->Isomer_Compound

Caption: Typical synthetic pathway for Ethyl 2-(benzo[d]thiazol-2-yl)acetate.

The differing synthetic routes underscore the distinct chemical nature of the two isomers, which can be expected to translate into different physical and biological properties.

Experimental Protocols for Comparative Evaluation

To ensure the reproducibility of experimental results, standardized protocols are essential. The following are proposed step-by-step methodologies for characterizing and comparing Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate with its alternatives.

Protocol 1: Physicochemical Characterization

Objective: To determine and compare the fundamental physicochemical properties of the compounds.

Methodology:

  • Solubility Assessment:

    • Prepare saturated solutions of each compound in a panel of standard laboratory solvents (e.g., water, PBS, DMSO, ethanol, methanol, dichloromethane, ethyl acetate) at room temperature.

    • Equilibrate the solutions for 24 hours with gentle agitation.

    • Centrifuge the solutions to pellet undissolved solid.

    • Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • LogP Determination (Lipophilicity):

    • Perform a shake-flask method using an n-octanol/water system.

    • Dissolve a known amount of each compound in the two-phase system.

    • After equilibration, measure the concentration of the compound in both the aqueous and organic phases by HPLC.

    • Calculate LogP as the logarithm of the ratio of the concentration in the organic phase to the concentration in the aqueous phase.

  • Chemical Stability:

    • Prepare solutions of each compound in buffers at different pH values (e.g., pH 2, 7.4, 9).

    • Incubate the solutions at a controlled temperature (e.g., 37°C).

    • At various time points (e.g., 0, 1, 4, 8, 24 hours), analyze the samples by HPLC to quantify the remaining parent compound and identify any degradation products.

Protocol 2: In Vitro Biological Activity Screening (Example: Anticancer Activity)

Objective: To assess and compare the cytotoxic effects of the compounds on a panel of cancer cell lines.

Methodology:

  • Cell Culture:

    • Culture selected human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer) according to standard protocols.

  • MTT Assay for Cell Viability:

    • Seed the cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a range of concentrations of each compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48 or 72 hours.

    • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth) for each compound.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_physchem Physicochemical Profiling cluster_bioactivity Biological Evaluation cluster_comparison Comparative Analysis Synthesis Compound Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Solubility Solubility Assessment Characterization->Solubility LogP LogP Determination Characterization->LogP Stability Chemical Stability Characterization->Stability Cell_Culture Cell Line Maintenance Characterization->Cell_Culture Data_Analysis Data Analysis & Comparison Solubility->Data_Analysis LogP->Data_Analysis Stability->Data_Analysis MTT_Assay MTT Cytotoxicity Assay Cell_Culture->MTT_Assay IC50 IC50 Determination MTT_Assay->IC50 IC50->Data_Analysis

Caption: A generalized workflow for the comparative evaluation of benzothiadiazole derivatives.

Comparative Data Summary

The following tables summarize the known or anticipated properties of Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate and its comparators. It is important to note that the data for the target compound is largely yet to be determined experimentally.

Table 1: Physicochemical Properties

PropertyEthyl 2-(benzo[c]thiadiazol-5-yl)acetateEthyl 2-(benzo[d]thiazol-2-yl)acetateBenzo[c][1][2][3]thiadiazole
CAS Number 195505-47-629182-42-1273-13-2
Molecular Formula C11H10N2O2SC11H11NO2SC6H4N2S
Molecular Weight 234.28 g/mol 221.28 g/mol 136.18 g/mol
Predicted LogP To be determined~2.5~1.8
Aqueous Solubility To be determinedLowLow
Chemical Stability To be determinedGenerally stableStable

Table 2: Biological Activity (Hypothetical Comparison)

ActivityEthyl 2-(benzo[c]thiadiazol-5-yl)acetateEthyl 2-(benzo[d]thiazol-2-yl)acetateBenzo[c][1][2][3]thiadiazole
Anticancer (MCF-7 IC50) To be determinedReported activity in the µM range for derivatives[11]Derivatives show activity[12]
Antimicrobial (MIC) To be determinedDerivatives show activity[1]Derivatives show activity
Fluorescent Properties Potential fluorophore[13]Not typically fluorescentCore of many fluorescent probes[13]

Discussion and Future Directions

The comparative framework presented in this guide highlights the significant knowledge gap for Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate. The proposed synthetic route and experimental protocols provide a clear path for its systematic investigation. The structural differences between the benzo[c] and benzo[d] isomers are expected to result in distinct electronic and steric properties, which in turn will influence their physicochemical characteristics and biological activities.

For instance, the benzo[c][1][2][3]thiadiazole core is known to be a strong electron-accepting moiety and is a key component in many fluorescent probes and electronic materials.[13][14] It is therefore plausible that Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate may possess interesting photophysical properties that are absent in its benzo[d]thiazol counterpart.

Future research should focus on:

  • Efficient Synthesis and Characterization: The development and optimization of a reliable synthetic route for Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate are paramount. Full characterization using modern analytical techniques (NMR, MS, IR, and elemental analysis) is necessary to confirm its structure and purity.

  • Systematic Biological Screening: A broad screening of its biological activities against various targets (e.g., cancer cell lines, microbial strains, specific enzymes) is warranted to uncover its therapeutic potential.

  • Structure-Activity Relationship (SAR) Studies: Should initial screenings reveal promising activity, the synthesis and evaluation of a library of related derivatives will be crucial for establishing SAR and optimizing for potency and selectivity.

By following the methodologies outlined in this guide, researchers can ensure the generation of high-quality, reproducible data, which will be instrumental in elucidating the scientific and therapeutic value of Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate.

References

  • Abrol, S., Bodla, R. B., & Goswami, C. (2019). A Comprehensive Review on Benzothiazole Derivatives for their Biological Activities. International Journal of Pharmaceutical Sciences and Research, 10(7), 3196-3209.
  • The Biostimulation Activity of Two Novel Benzothiadiazole Derivatives in the Tomato Cultiv
  • Bhagdev, K., & Sarkar, S. (2022). Biological Screening and Structure Activity relationship of Benzothiazole.
  • Lihumis, H. S., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research, 5(2), 147-164.
  • Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. (2024). Frontiers in Chemistry, 12, 1369510.
  • Application Notes and Protocols: Benzothiazole Derivatives in Medicinal Chemistry. (n.d.). BenchChem.
  • THE USES OF ETHYL 2-(1H-BENZO[D]IMIDAZOL-2-YL)ACETATE TO SYNTHESIS PYRAZOLE, THIOPHENE, PYRIDINE AND COUMARIN DERIVATIVES WITH A. (n.d.). Bulletin of the Chemical Society of Ethiopia, 32(3), 541-554.
  • Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. (n.d.). MDPI.
  • Ethyl 2-(benzo[c][1][2][3]thiadiazol-5-yl)acetate. (n.d.). BLDpharm.

  • Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them. (n.d.).
  • Synthesis and characterizations of benzothiadiazole-based fluorophores as potential wavelength-shifting materials. (2025).
  • Ethyl (benzothiazol-2-ylsulfonyl)acetate: a new reagent for the stereoselective synthesis of α,β-unsaturated esters from aldehydes. (n.d.). Organic & Biomolecular Chemistry, 1(18), 3152-3153.
  • Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. (n.d.). Der Pharma Chemica, 6(6), 114-118.
  • Chemistry and Biological Activities of Ethyl-2-benzothiazolyl Acetate and its Corresponding Hydrazides. (2024). Advances in Basic and Applied Sciences, 2, 67-82.
  • Benzothiadiazole Derivatives as Fluorescence Imaging Probes: Beyond Classical Scaffolds. (2015). Accounts of Chemical Research, 48(6), 1833-1843.
  • Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. (n.d.). MDPI.
  • Ethyl 2-(benzo[d]thiazol-2-yl)
  • Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds. (n.d.). PMC - PubMed Central.
  • Design and Synthesis of New Boron-Based Benzo[c][1][2][3]oxadiazoles and Benzo[c][1][2][3]thiadiazoles as Potential Hypoxia Inhibitors. (2023). MDPI.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Ethyl 2-(benzo[c]thiadiazol-5-yl)acetate

A Comprehensive Guide to the Safe Disposal of Ethyl 2-(benzo[c][1][2][3]thiadiazol-5-yl)acetate

This guide provides a detailed protocol for the safe and compliant disposal of Ethyl 2-(benzo[c][1][2][3]thiadiazol-5-yl)acetate (CAS No: 195505-47-6). As a trusted partner in your research, we are committed to providing information that extends beyond product application to ensure the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols for hazardous chemical waste management and are designed for researchers, scientists, and drug development professionals.

The core principle of chemical waste management is to isolate and stabilize hazardous materials to prevent harm.[1] For a compound like Ethyl 2-(benzo[c][1][2][3]thiadiazol-5-yl)acetate, a member of the thiadiazole family, this requires a thorough understanding of its potential hazards and adherence to rigorous disposal protocols.

Hazard Identification and Precautionary Assessment

A comprehensive risk assessment is the foundation of safe chemical handling and disposal. While a specific Safety Data Sheet (SDS) for Ethyl 2-(benzo[c][1][2][3]thiadiazol-5-yl)acetate was not available, the hazard profile can be reliably inferred from closely related thiadiazole derivatives.[4][5] This proactive approach allows for the implementation of appropriate safety measures.

Table 1: Hazard Profile and Safety Recommendations

Hazard ClassificationDescriptionPrecautionary Actions
Health Hazards Causes skin irritation.[4][5] Causes serious eye irritation.[4][5] May cause respiratory irritation.[4][5]Avoid breathing dust, fumes, or vapors.[4][6] Wear protective gloves, clothing, and eye/face protection.[4][6] Wash skin thoroughly after handling.[4] Use only in a well-ventilated area or under a chemical fume hood.[4][6]
Environmental Hazards Potentially harmful to aquatic life.Avoid release to the environment. Do not allow the product to enter drains or watercourses.[2][5]
Physical/Chemical Hazards Thermal decomposition may produce toxic gases, including carbon oxides, nitrogen oxides, and sulfur oxides.[2]Store away from heat and incompatible materials such as strong oxidizing agents, strong alkalis, and strong acids.[2]

Personal Protective Equipment (PPE) Protocol

The consistent and correct use of PPE is non-negotiable when handling any waste stream of Ethyl 2-(benzo[c][1][2][3]thiadiazol-5-yl)acetate. The following PPE is mandatory:

  • Eye and Face Protection: Wear safety glasses with side shields or chemical safety goggles.[7]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves for tears or punctures before and during use.

  • Skin and Body Protection: A standard laboratory coat is required. For larger quantities or in the event of a spill, a chemical-resistant apron or suit should be utilized.

  • Respiratory Protection: In cases of poor ventilation or when dust or aerosols may be generated, a NIOSH-approved respirator is necessary.[7]

Step-by-Step Disposal Workflow

The following workflow provides a systematic approach to the disposal of Ethyl 2-(benzo[c][1][2][3]thiadiazol-5-yl)acetate, from the point of generation to final disposal.

Step 1: Waste Identification and Segregation

Proper segregation is critical to prevent dangerous chemical reactions.[1]

  • Identify: All waste streams containing Ethyl 2-(benzo[c][1][2][3]thiadiazol-5-yl)acetate must be clearly identified as hazardous waste.

  • Segregate:

    • Solid Waste: Collect any solid waste, including contaminated consumables (e.g., weigh boats, pipette tips, wipes), in a dedicated, clearly labeled hazardous waste container with a secure lid.[5]

    • Liquid Waste: Collect all liquid waste containing the compound in a compatible, leak-proof hazardous waste container.[3][5] Do not mix with other incompatible waste streams.

    • Sharps Waste: Dispose of any contaminated sharps (e.g., needles, broken glassware) in a designated, puncture-resistant sharps container.[1][5]

Step 2: Containerization and Labeling

All waste containers must be managed in accordance with the Occupational Safety and Health Administration (OSHA) and Resource Conservation and Recovery Act (RCRA) guidelines.[8][9]

  • Container Integrity: Use containers that are in good condition, compatible with the chemical, and can be securely sealed to prevent leaks.[1][3]

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "Ethyl 2-(benzo[c][1][2][3]thiadiazol-5-yl)acetate," and a clear indication of the associated hazards (e.g., Irritant).[5]

Step 3: On-Site Accumulation and Storage

Designated satellite accumulation areas must be managed to ensure safety and compliance.

  • Location: Store waste containers in a designated, well-ventilated area, away from sources of ignition and incompatible materials.[3][4] The storage area should be under the direct supervision of laboratory personnel.[3]

  • Container Management: Keep waste containers closed at all times except when adding waste.[4]

  • Inspection: Regularly inspect the waste accumulation area for any signs of leaks or container degradation.[1]

Step 4: Final Disposal

The ultimate disposal of Ethyl 2-(benzo[c][1][2][3]thiadiazol-5-yl)acetate must be conducted by a licensed hazardous waste disposal contractor.[5]

  • Lab Pack: For smaller quantities, a "lab pack" is the standard method of disposal. This involves placing small, labeled containers of compatible waste into a larger drum with absorbent material.[10]

  • Professional Disposal: Coordinate with your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a certified hazardous waste management company.

DisposalWorkflowcluster_0In-Lab Procedurescluster_1Storage & Final DispositionAWaste Generation(Solid, Liquid, Sharps)BSegregate Waste StreamsA->B1. Identify & SeparateCSelect Compatible ContainerB->C2. ContainerizeDLabel Container:'Hazardous Waste'Chemical Name & HazardsC->D3. LabelEStore in DesignatedSatellite Accumulation AreaD->E4. Store SecurelyFArrange Pickup withEHS/Licensed ContractorE->F5. Schedule DisposalGTransport to PermittedTSDF FacilityF->G6. Final Disposition

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(benzo[c][1,2,5]thiadiazol-5-yl)acetate
Reactant of Route 2
Ethyl 2-(benzo[c][1,2,5]thiadiazol-5-yl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.